molecular formula C4H11ClN2 B3056947 Piperazine hydrochloride CAS No. 7542-23-6

Piperazine hydrochloride

Cat. No.: B3056947
CAS No.: 7542-23-6
M. Wt: 122.60 g/mol
InChI Key: MSQACBWWAIBWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Piperazine Monohydrochloride (preferred).

Properties

IUPAC Name

piperazin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQACBWWAIBWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC[NH2+]1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-64-3
Details Compound: Piperazine, hydrochloride (1:2)
Record name Piperazine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7542-23-6, 6094-40-2
Record name Piperazine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6094-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

piperazine hydrochloride synthesis mechanism for beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Piperazine (B1678402) Hydrochloride

This guide provides a comprehensive overview of the core synthesis mechanisms for piperazine hydrochloride, tailored for researchers, scientists, and drug development professionals. It covers the primary industrial synthesis routes for the piperazine core, followed by its conversion to the hydrochloride salt, presenting quantitative data, detailed experimental protocols, and process visualizations.

Introduction to Piperazine and its Hydrochloride Salt

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This structure makes it a versatile building block and a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across therapeutic areas like antipsychotics, antidepressants, and anticancer agents.[1] The hydrochloride salt of piperazine enhances its stability and aqueous solubility, making it suitable for various pharmaceutical formulations and applications.[2] this compound can exist as the monohydrochloride or dihydrochloride (B599025), depending on the stoichiometry of the reaction with hydrochloric acid.[2][3]

Core Synthesis of the Piperazine Ring

The industrial production of piperazine primarily relies on a few key methods involving the cyclization of ethanolamines or ethyleneamines.

Synthesis from Diethanolamine (B148213)

One of the most common methods involves the reaction of diethanolamine with ammonia (B1221849) over a catalyst at elevated temperatures and pressures.[4][5] A variation of this route is crucial for synthesizing N-arylpiperazines, which are key intermediates for drugs like Aripiprazole.[6][7] The mechanism involves two main stages:

  • Formation of a Reactive Intermediate : Diethanolamine is first converted into a more reactive species, such as a bis(2-haloethyl)amine, by reacting it with an acid like hydrobromic acid (HBr).[6]

  • Cyclization : This intermediate then undergoes cyclization to form the piperazine ring. In the synthesis of substituted piperazines, this step occurs via reaction with an appropriate aniline.[6][7]

Another pathway involves the direct reductive amination of diethanolamine in the presence of hydrogen and a metal-containing catalyst.[8]

Synthesis from Ethylene (B1197577) Glycol and Ethylene Diamine

Piperazine can be synthesized through the amination of ethylene glycol using ammonia in a fixed-bed reactor with a suitable catalyst.[4][9] This process is conducted under high temperature and pressure. The reaction proceeds smoothly with catalysts like Ni-Cu bimetal composites on a mordenite (B1173385) zeolite support.[9]

Alternatively, piperazine is formed by the catalytic cyclocondensation of ethylene diamine with ethylene glycol.[4][10] This method can achieve high yields, particularly when using specific catalysts and aprotic solvents.[4]

Conversion to this compound

Once piperazine free base is synthesized and purified, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction.

  • Using Hydrochloric Acid : A common laboratory and industrial method involves passing dry hydrogen chloride gas through a solution of piperazine in a solvent like absolute ethanol (B145695).[11] The cooling of this solution precipitates the piperazine dihydrochloride salt, which can be collected via filtration.

  • Using Ammonium (B1175870) Chloride : An alternative method for preparing an aqueous solution of piperazine monohydrochloride involves the reaction of piperazine with ammonium chloride.[3] This process liberates ammonia gas and forms the desired salt in solution. This method is advantageous as it avoids handling corrosive hydrochloric acid directly and can prevent contamination from metal ions often found in commercial HCl grades.[3]

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various synthesis methodologies.

Table 1: Synthesis of Piperazine from Ethylene Glycol

ParameterValueReference
Catalyst Ni-Cu bimetal on mordenite zeolite[9]
Reaction Temperature 230°C[9]
Reaction Pressure 10 MPa[9]
Liquid Hourly Space Velocity 0.2 h⁻¹[9]
Molar Ratio (Ammonia:Glycol) 30:1[9]
Molar Ratio (Hydrogen:Glycol) 1:1[9]
Ethylene Glycol Conversion 42%[9]
Piperazine Selectivity 75%[9]

Table 2: Synthesis of N-Methylpiperazine from Diethanolamine

ParameterValueReference
Reactants Diethanolamine, Methylamine[8]
Catalyst Copper-containing[8]
Reaction Temperature 180°C to 230°C (190-220°C preferred)[8]
Reaction Pressure 50 to 300 bar[8]
Molar Ratio (Diethanolamine:Monomethylamine) 1:5 to 1:20[8]
Phase Substantially liquid[8]

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) from Diethanolamine

This protocol is a representative method for synthesizing a key piperazine intermediate.[6]

Materials and Equipment:

  • 500 mL three-necked reaction flask

  • Heating mantle with temperature controller and mechanical stirrer

  • Dropping funnel and condenser

  • Diethanolamine, 2,3-dichloroaniline (B127971)

  • 48% Hydrobromic acid

  • 20% aqueous Sodium hydroxide (B78521) solution, Toluene

  • Standard laboratory glassware for work-up and distillation

Procedure:

  • Reaction Setup : In a 500 mL reaction flask, add 105.5 g of diethanolamine.

  • Intermediate Formation : While stirring, slowly add 48% hydrobromic acid. Heat the mixture to 120-130°C for approximately 3 hours to form the bis(2-bromoethyl)amine (B3022162) intermediate.[6]

  • Cyclization : Cool the reaction mixture to 90-100°C. Add 2,3-dichloroaniline dropwise over a period of 3-6 hours.[6]

  • Reaction Completion : After the addition is complete, continue heating the mixture at 130-150°C and monitor the reaction's progress until completion.[6]

  • Work-up : Cool the mixture and neutralize with a 20% sodium hydroxide solution. The mixture will separate into layers. Discard the aqueous layer.[6]

  • Purification : The organic layer containing the product can be purified using vacuum distillation.

Protocol 2: Preparation of Piperazine Dihydrochloride

This protocol describes the conversion of piperazine hexahydrate to piperazine dihydrochloride.[11]

Materials and Equipment:

  • 250 mL Erlenmeyer flask

  • Gas inlet tube (approx. 10 mm diameter)

  • Ice bath

  • Piperazine hexahydrate, Absolute ethanol

  • Hydrogen chloride gas

  • Suction filtration apparatus

Procedure:

  • Dissolution : Dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol in a 250-mL Erlenmeyer flask.

  • Reaction : Cool the flask in an ice bath to maintain a temperature of about 25°C. Pass a brisk stream of hydrogen chloride gas into the solution for 5–8 minutes. Use a wide gas-inlet tube to prevent clogging.[11]

  • Precipitation : The precipitation of piperazine dihydrochloride monohydrate as white needles will commence almost immediately.[11]

  • Isolation : After the gas addition, stir the solution for an additional 25 minutes, then cool in an ice bath for about 30 minutes without stirring.

  • Filtration : Collect the crystals by suction filtration, wash with three 10-mL portions of ice-cold absolute ethanol, and then dry.[11]

Mandatory Visualizations

The following diagrams illustrate the key synthesis workflows.

G Workflow for N-Arylpiperazine Synthesis Diethanolamine Diethanolamine Intermediate bis(2-bromoethyl)amine Intermediate Diethanolamine->Intermediate  + HBr  (120-130°C) HBr Hydrobromic Acid Cyclization Cyclization (130-150°C) Intermediate->Cyclization Aniline 2,3-dichloroaniline Aniline->Cyclization  + Aniline  (90-100°C) Product 1-(2,3-dichlorophenyl)piperazine Cyclization->Product

Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

G2 Formation of Piperazine Dihydrochloride Piperazine Piperazine (in Ethanol) Reaction Acid-Base Reaction (Cooling) Piperazine->Reaction HCl Hydrogen Chloride (gas) HCl->Reaction  + 2 HCl Product Piperazine Dihydrochloride (Precipitate) Reaction->Product

Caption: Formation of Piperazine Dihydrochloride from Piperazine Base.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of piperazine (B1678402) hydrochloride. The information is curated to support research, development, and quality control activities involving this widely used chemical entity. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

Chemical Structure and Identification

Piperazine is a heterocyclic organic compound featuring a six-membered ring containing two nitrogen atoms at opposite positions. Its hydrochloride salt is formed by the protonation of one or both of these nitrogen atoms by hydrochloric acid, resulting in piperazine monohydrochloride or piperazine dihydrochloride (B599025), respectively. The piperazine ring typically adopts a stable chair conformation.[1]

Below is a diagram representing the chemical structure of piperazine dihydrochloride.

Caption: Chemical structure of piperazine dihydrochloride.

Physicochemical Properties

The physicochemical properties of piperazine hydrochloride are crucial for its handling, formulation, and application in various chemical processes. The following tables summarize the key quantitative data for both the dihydrochloride and monohydrochloride salts.

Table 1: Physicochemical Properties of Piperazine Dihydrochloride

PropertyValueReference(s)
Molecular Formula C₄H₁₂Cl₂N₂[2]
Molecular Weight 159.05 g/mol [2]
Appearance White to cream-colored crystalline powder or needles[2][3]
Melting Point 318-320 °C (with decomposition)[2]
Boiling Point 149.3 °C (estimated)[4]
Solubility in Water Highly soluble[5]
pKa Not directly available for the salt
Stability Stable under normal conditions[5]

Table 2: Physicochemical Properties of Piperazine Monohydrochloride

PropertyValueReference(s)
Molecular Formula C₄H₁₁ClN₂[6][7][8]
Molecular Weight 122.60 g/mol [6][8]
Appearance Cream-colored crystalline powder[6]
Melting Point Not specified
Boiling Point Not specified
Solubility in Water Freely soluble
pH (aqueous solution) 6.5 to 9[9]

Experimental Protocols

Accurate characterization of this compound is essential for its use in research and pharmaceutical applications. The following are detailed methodologies for key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1]

    • For ¹³C NMR, dissolve 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[10]

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]

    • Shim the magnetic field to optimize homogeneity.[10]

  • Data Acquisition:

    • ¹H NMR:

      • Set the spectral width to a standard range (e.g., 0-12 ppm).[1]

      • Use a standard 90° pulse sequence.[1]

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

    • ¹³C NMR:

      • Set the spectral width to a standard range (e.g., 0-200 ppm).[1]

      • Employ a proton-decoupled pulse sequence.[1]

      • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.[10]

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[1][10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[10]

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Place the powdered mixture into a pellet press die.

    • Apply high pressure (typically several tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.[10]

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.[10]

  • Data Analysis:

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands corresponding to N-H, C-H, and C-N bonds.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Methodology (Reversed-Phase with Cation-Exchange):

  • Instrumentation and Columns:

    • A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • A mixed-mode column such as a Coresep 100 (4.6 x 250 mm, 2.7 µm) is suitable for retaining the polar piperazine molecule.[11]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA).[11]

    • Mobile Phase B: Acetonitrile with the same acidic modifier.[11]

    • A gradient elution may be necessary to separate impurities, for example, starting with a low percentage of Mobile Phase B and increasing it over time.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 1-10 µL.[11]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: ELSD (e.g., at 40 °C) is often used as piperazine lacks a strong UV chromophore.[11]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main piperazine peak relative to the total area of all peaks in the chromatogram.

Synthesis Workflow

This compound can be synthesized through the reaction of piperazine with hydrochloric acid. A common laboratory-scale synthesis of a monosubstituted this compound is illustrated below, which can be adapted for the synthesis of the unsubstituted salt.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product piperazine Piperazine reaction Reaction in Solvent (e.g., Ethanol) piperazine->reaction hcl Hydrochloric Acid hcl->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying product This compound (Crystalline Solid) drying->product

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Fundamental Reactions of Piperazine Hydrochloride in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its salts, particularly piperazine hydrochloride, are fundamental building blocks in modern organic and medicinal chemistry. The piperazine motif, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Its prevalence is attributed to the unique physicochemical properties it imparts, such as increased polarity, aqueous solubility, and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] This guide provides a comprehensive overview of the core reactions of this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the synthesis and derivatization of this versatile scaffold.

Physicochemical Properties of this compound

This compound is the salt form of piperazine, which is a weak base with two pKa values of approximately 5.35 and 9.73.[3] The hydrochloride salt is typically a white to cream-colored crystalline powder.[4] It is highly soluble in water and also shows solubility in polar organic solvents like methanol (B129727) and ethanol (B145695).[5][6] The stability of piperazine is enhanced through the formation of its salts, including the hydrochloride, making it a convenient starting material for various chemical transformations.[7]

PropertyValueReference(s)
Molecular Formula C₄H₁₀N₂·xHCl[5]
Appearance White to cream-colored crystalline powder[4]
Melting Point 318-320 °C (dihydrochloride, with decomposition)[4]
pKa1 5.35[3]
pKa2 9.73[3]
Solubility Highly soluble in water; soluble in ethanol and methanol[5][6]

Core Reactions and Methodologies

The reactivity of this compound is centered around the nucleophilicity of its nitrogen atoms. While the protonated form is less reactive, in the presence of a base, the free amine becomes available for a variety of substitution reactions. A key challenge in piperazine chemistry is achieving selective mono-substitution, as the second nitrogen atom can also react to form a di-substituted product. Several strategies have been developed to address this, including the use of protecting groups, controlling stoichiometry, and in-situ formation of the monohydrochloride salt.[8]

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine ring. This is typically achieved through nucleophilic substitution with alkyl halides or reductive amination with aldehydes and ketones.[9]

This method involves the reaction of piperazine with an alkyl halide in the presence of a base to neutralize the formed hydrohalic acid.[10]

Experimental Protocol: Mono-N-alkylation using a Protecting Group (N-Acetylpiperazine)

This protocol utilizes N-acetylpiperazine to ensure mono-alkylation.

Step 1: Alkylation of N-Acetylpiperazine

  • To a mechanically stirred suspension of anhydrous potassium carbonate (1.25 eq) and N-acetylpiperazine (1.0 eq) in dry tetrahydrofuran (B95107) (THF), add the desired alkyl bromide (1.25 eq).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-acetylpiperazine.[10]

Step 2: Hydrolysis of the Acetyl Group

  • The crude N-alkyl-N'-acetylpiperazine can be hydrolyzed using standard acidic or basic conditions to yield the mono-N-alkylpiperazine.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
1-BromobutaneK₂CO₃THFRefluxOvernight88 (alkylation step)[11]
1-BromohexaneK₂CO₃THFRefluxOvernight90 (alkylation step)[11]
1-BromooctaneK₂CO₃THFRefluxOvernightNot specified[11]
1-BromododecaneK₂CO₃THFRefluxOvernightNot specified[11]

Reductive amination is a versatile one-pot reaction that involves the formation of an iminium ion intermediate from piperazine and a carbonyl compound, which is then reduced in situ.[12] This method is advantageous as it can prevent the formation of quaternary ammonium (B1175870) salts.[10]

Experimental Protocol: Reductive Amination with an Aldehyde

  • In a suitable reaction vessel, dissolve 1-Boc-piperazine (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Add a reducing agent, typically sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

  • The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the mono-alkylated piperazine.[14]

Aldehyde/KetoneReducing AgentSolventTemperatureTimeYield (%)Reference(s)
Various aldehydesNaBH(OAc)₃DCERoom Temp.12h75-95[13]
Various aldehydes/ketonesZirconium borohydride–piperazine complex/LiClO₄DCM40 °C3hGood to excellent
Various aldehydes/ketonesNaBH₃CNMethanolpH ~7Not specifiedNot specified[15]
N-Acylation

N-acylation introduces an acyl group to the piperazine nitrogen, typically using acyl chlorides or anhydrides. Similar to N-alkylation, achieving mono-acylation requires specific strategies.

Experimental Protocol: Mono-acylation via N-Boc Protection

This is a reliable method to achieve selective mono-acylation.[14]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.[14]

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acyl chloride, 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine product.[14]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.

  • Evaporate the solvent and excess acid.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[14]

Acylating AgentBaseSolventTemperatureTimeSelectivityReference(s)
Acyl ChloridesTriethylamineDCM/Acetonitrile0 °C to RTNot specifiedHigh (with Boc protection)[14]
Carboxylic AnhydridesNoneNot specifiedNot specifiedNot specifiedHigh (with Boc protection)[14]
N-Arylation

The formation of N-aryl piperazines is a crucial transformation in the synthesis of many pharmaceuticals. The two primary methods for this are the Buchwald-Hartwig amination and the Ullmann condensation.

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[3]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere.[8]

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and the base (e.g., NaO-t-Bu, Cs₂CO₃, 1.4-2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., XantPhos, BINAP) in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl-N'-Boc-piperazine.[8]

  • The Boc group can be subsequently removed as described previously.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference(s)
4-BromotoluenePd(OAc)₂ (2)BINAP (3)NaO-t-BuToluene1002-24h81[3]
4-ChlorotoluenePd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaO-t-BuDioxane1002-24h98[3]
4-Nitrochlorobenzene[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene1002h92[8]

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[16]

Experimental Protocol: Ullmann-type Coupling of Piperazine with Aryl Halides

This protocol is a general representation and may require optimization.

  • To a reaction vessel, add the aryl halide (1.0 eq), piperazine (or a mono-protected derivative, 1.2-2.0 eq), a copper catalyst (e.g., CuI, Cu₂O, 5-20 mol%), a ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Heat the reaction mixture to a high temperature (typically 100-190 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Aryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
IodobenzeneCuI (10)N,N-Dimethylglycine (20)K₂CO₃Dioxane1002485[17]
4-IodotolueneCuI (10)1,10-Phenanthroline (20)K₃PO₄DMF1102492[16]

Visualizing Key Concepts in Piperazine Chemistry

Logical Relationship: Strategies for Mono-N-Substitution of Piperazine

Achieving selective mono-substitution is a central challenge in piperazine chemistry. The following diagram illustrates the logical relationships between different strategies employed to favor the formation of mono-substituted products over di-substituted byproducts.

G Strategies for Mono-N-Substitution of Piperazine piperazine Piperazine mono_substituted Mono-substituted Product piperazine->mono_substituted Desired Reaction di_substituted Di-substituted Byproduct mono_substituted->di_substituted Undesired Reaction strategies Control Strategies protecting_group Protecting Group (e.g., Boc) strategies->protecting_group stoichiometry Stoichiometric Control (Excess Piperazine) strategies->stoichiometry in_situ_mono_salt In-situ Mono-salt Formation strategies->in_situ_mono_salt reaction_conditions Reaction Conditions (Temp, Time) strategies->reaction_conditions protecting_group->mono_substituted Enables protecting_group->di_substituted Prevents stoichiometry->mono_substituted Favors stoichiometry->di_substituted Minimizes in_situ_mono_salt->mono_substituted Favors in_situ_mono_salt->di_substituted Minimizes reaction_conditions->mono_substituted Optimizes for reaction_conditions->di_substituted Can promote if not controlled G Workflow for Synthesis and Biological Evaluation start Start: Design of Piperazine Derivatives synthesis Synthesis of Target Compounds start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., Receptor Binding) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Candidates lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design end End: Preclinical Candidate in_vivo->end G Piperazine Derivatives and Dopamine Receptor Signaling piperazine_derivative Arylpiperazine Derivative dopamine_receptor Dopamine Receptor (e.g., D2) piperazine_derivative->dopamine_receptor Binds to (Antagonist/Agonist) g_protein G-protein dopamine_receptor->g_protein Activates/Inhibits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits (for Gi) camp cAMP adenylyl_cyclase->camp Decreases production of pka Protein Kinase A (PKA) camp->pka Inhibits downstream Downstream Cellular Responses pka->downstream Modulates

References

An In-depth Technical Guide on the Anthelmintic Mechanism of Action of Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) and its salts have long been utilized as effective anthelmintic agents against infections caused by ascarids (roundworms) and pinworms. This technical guide provides a comprehensive analysis of the core mechanisms underlying the anthelmintic activity of piperazine hydrochloride. The primary mode of action is elucidated as the agonism of γ-aminobutyric acid (GABA) receptors at the neuromuscular junction of susceptible helminths, leading to flaccid paralysis and subsequent expulsion from the host. A secondary mechanism involving the disruption of energy metabolism through the inhibition of succinate (B1194679) production is also explored. This document presents quantitative data from key studies, detailed experimental protocols for mechanism-of-action investigation, and visual diagrams of the pertinent signaling and metabolic pathways to facilitate a deeper understanding for researchers in parasitology and drug development.

Core Mechanism of Action: GABA Receptor Agonism

The principal anthelmintic effect of this compound is mediated through its action as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][2][3] This interaction is selective for invertebrate GABA receptors, which are located at the peripheral neuromuscular junction, in contrast to vertebrate systems where GABAergic signaling is predominantly confined to the central nervous system.[2]

Signaling Pathway at the Nematode Neuromuscular Junction

Piperazine mimics the action of the inhibitory neurotransmitter GABA, binding to and activating GABA-gated chloride channels on the muscle cells of helminths.[1][4] This activation leads to an influx of chloride ions (Cl⁻) into the muscle cell, causing hyperpolarization of the cell membrane.[4][5] The sustained hyperpolarized state renders the muscle cell less responsive to excitatory stimuli from acetylcholine, resulting in a state of flaccid paralysis.[1][5] The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are passively expelled by normal peristaltic movements.[1][6]

GABASignaling cluster_presynaptic Presynaptic GABAergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA Receptor (Cl- Channel) GABA->GABA_R Binds Piperazine Piperazine Piperazine->GABA_R Agonist Binding Chloride_ion Cl- GABA_R->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization Chloride_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis SuccinateInhibition cluster_pathway Anaerobic Respiration in Ascaris Mitochondria Malate Malate Fumarate Fumarate Malate->Fumarate Fumarase Fumarate_Reductase Fumarate Reductase Fumarate->Fumarate_Reductase Succinate Succinate ATP_Production ATP Production Succinate->ATP_Production Piperazine Piperazine Piperazine->Fumarate_Reductase Inhibits Fumarate_Reductase->Succinate ElectrophysiologyWorkflow start Start dissect Dissect Ascaris Expose Muscle Strip start->dissect perfuse_ringer Perfuse with Nematode Ringer's dissect->perfuse_ringer impale Impale Muscle Cell with Microelectrode perfuse_ringer->impale record_baseline Record Baseline Membrane Potential impale->record_baseline add_piperazine Apply Piperazine Solution record_baseline->add_piperazine record_effect Record Change in Membrane Potential add_piperazine->record_effect washout Washout with Nematode Ringer's record_effect->washout analyze Analyze Data (Dose-Response) washout->analyze end End analyze->end

References

Navigating the Solubility of Piperazine Hydrochloride in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide offers a comprehensive overview of the solubility of piperazine (B1678402) hydrochloride in various organic solvents, addressing a critical need for researchers, scientists, and professionals in drug development. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing known qualitative information, presenting illustrative quantitative data, and providing a detailed experimental protocol for the determination of solubility.

Introduction to Piperazine Hydrochloride and its Solubility

This compound, the salt of the cyclic diamine piperazine, is a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of a wide range of active pharmaceutical ingredients (APIs). Its solubility is a fundamental physicochemical property that governs its utility in synthesis, purification, and formulation. The ionic nature of the hydrochloride salt generally leads to lower solubility in organic solvents compared to its free base form. Understanding its solubility profile is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating drug products with desired bioavailability.

While piperazine as a free base is known to be soluble in polar organic solvents like ethanol (B145695) and methanol, its hydrochloride salt exhibits more limited solubility.[1][2] Reports often describe piperazine dihydrochloride (B599025) as "insoluble" or "slightly soluble" in common organic solvents, highlighting the need for careful solvent selection in processes involving this compound.[3][4]

Qualitative and Illustrative Quantitative Solubility Data

Qualitative Solubility Profile

The following table summarizes the qualitative solubility of this compound in common organic solvents based on available information.

Organic SolventSolvent ClassQualitative SolubilityReference
MethanolPolar ProticSlightly Soluble
EthanolPolar ProticSlightly Soluble
AcetonePolar AproticSparingly Soluble / Insoluble[5]
Isopropyl AlcoholPolar ProticSoluble (for related compounds)[5]
Diethyl EtherNon-polarInsoluble[2]
BenzeneNon-polarSlightly Soluble[2]
HeptaneNon-polarSlightly Soluble[2]
Illustrative Quantitative Solubility of Piperazine Dihydrochloride

Disclaimer: The following data is illustrative and intended to provide a representative example of how quantitative solubility data for piperazine dihydrochloride might be presented. These values are not based on direct experimental measurements from a specific cited source and should be used for guidance and comparative purposes only.

SolventTemperature (°C)Illustrative Solubility ( g/100 g solvent)
Methanol200.5
401.2
602.5
Ethanol200.2
400.5
601.1
Isopropyl Alcohol200.1
400.3
600.7

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely accepted technique for generating accurate solubility data.[6][7]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Drying oven

  • Desiccator

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling and Analysis cluster_3 Calculation A Add excess piperazine HCl to solvent in vial B Seal vial and place in shaker bath A->B C Equilibrate at constant temperature with agitation B->C D Allow solids to settle C->D E Withdraw supernatant using syringe filter D->E G Transfer a known volume of filtrate to the dish E->G F Weigh an empty evaporation dish F->G H Evaporate solvent in a drying oven G->H I Cool in desiccator and weigh the residue H->I J Calculate solubility (g/100 g solvent) I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

  • Sampling and Gravimetric Analysis:

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to avoid transferring any undissolved solid.

    • Accurately weigh a clean, dry evaporation dish.

    • Transfer a known volume of the filtered saturated solution to the pre-weighed evaporation dish and record the exact volume.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Calculate the mass of the solvent by multiplying the volume of the filtrate by the density of the solvent at the experimental temperature.

    • Express the solubility in grams of this compound per 100 grams of solvent.

Logical Relationships in Solubility Studies

The following diagram illustrates the key factors influencing the solubility of a compound like this compound and the logical flow of a solubility investigation.

G Solute Properties Solute Properties Solubility Solubility Solute Properties->Solubility Solvent Properties Solvent Properties Solvent Properties->Solubility System Conditions System Conditions System Conditions->Solubility Experimental Design Experimental Design Solubility->Experimental Design Data Analysis Data Analysis Experimental Design->Data Analysis

Caption: Factors influencing solubility studies.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains limited, the provided qualitative information and detailed experimental protocol offer valuable resources for researchers. The generation of precise solubility data through standardized methods, such as the one outlined herein, is crucial for the effective application of this compound in scientific and industrial settings. It is recommended that researchers and drug development professionals perform their own solubility determinations for specific solvent systems and conditions relevant to their work.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of piperazine (B1678402) hydrochloride, with a focus on piperazine dihydrochloride (B599025) monohydrate. The information presented is essential for researchers in crystallography, medicinal chemistry, and pharmaceutical development, offering detailed structural data and the experimental methodologies used to obtain it.

Introduction

Piperazine and its salts are fundamental scaffolds in numerous pharmacologically active compounds. Understanding their three-dimensional structure at the atomic level is crucial for rational drug design, polymorphism screening, and ensuring the stability and efficacy of pharmaceutical formulations. This document details the crystal structure of piperazine dihydrochloride monohydrate, providing key crystallographic data and the experimental protocols for its determination.

Crystallographic Data of Piperazine Dihydrochloride Monohydrate

The crystal structure of piperazine dihydrochloride monohydrate has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₄H₁₂N₂²⁺ · 2Cl⁻ · H₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)11.335(2)
b (Å)6.273(1)
c (Å)12.012(2)
α (°)90
β (°)115.08(3)
γ (°)90
Volume (ų)774.2(2)
Z4

Table 1: Crystallographic data for piperazine dihydrochloride monohydrate.

Molecular and Crystal Structure Description

In the crystal structure of piperazine dihydrochloride monohydrate, the piperazinium dication adopts a chair conformation and is located on a center of inversion. The water molecule lies on a twofold rotation axis. The crystal packing is characterized by an extensive network of hydrogen bonds. Chains of piperazinium dications are linked by N—H···Cl hydrogen bonds with the chloride ions. These chains are further interconnected by weaker O—H···Cl and C—H···Cl hydrogen bonds involving the water molecules. This intricate network of non-covalent interactions defines the stability and the three-dimensional architecture of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of piperazine dihydrochloride monohydrate involves two primary stages: crystallization and single-crystal X-ray diffraction.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. Common methods for the crystallization of small organic molecules like piperazine hydrochloride include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

For piperazine dihydrochloride monohydrate, a typical procedure would involve dissolving the compound in an aqueous or aqueous-ethanolic solution and allowing for slow evaporation at room temperature.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its structure is determined using a single-crystal X-ray diffractometer. The general workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for single-crystal X-ray analysis.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis and Structure Determination prep Compound Synthesis/ Purification crystallization Crystallization prep->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (CIF generation) structure_refinement->validation

Experimental workflow for crystal structure analysis.
Crystallographic Data Relationship

The logical relationship between the key crystallographic parameters is depicted in the diagram below.

crystallographic_data cluster_cell Unit Cell Parameters cluster_symmetry Symmetry Information cluster_derived Derived Parameters compound Piperazine Dihydrochloride Monohydrate a a = 11.335(2) Å compound->a b b = 6.273(1) Å compound->b c c = 12.012(2) Å compound->c beta β = 115.08(3)° compound->beta crystal_system Crystal System: Monoclinic compound->crystal_system volume Volume = 774.2(2) ų a->volume b->volume c->volume beta->volume space_group Space Group: C2/c crystal_system->space_group z_value Z = 4 space_group->z_value

Relationship of crystallographic data.

Conclusion

The detailed crystal structure analysis of piperazine dihydrochloride monohydrate provides fundamental insights into its solid-state properties. The data and methodologies presented herein are invaluable for researchers engaged in the development of piperazine-based pharmaceuticals, enabling a deeper understanding of structure-property relationships and facilitating the design of new chemical entities with optimized characteristics. While the crystal structure of piperazine monohydrochloride is not as readily available in crystallographic databases, the comprehensive analysis of the dihydrochloride monohydrate serves as a critical reference for the field.

Spectroscopic Characterization of Piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for piperazine (B1678402) hydrochloride, a fundamental scaffold in many pharmaceutical compounds. The focus is on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with detailed experimental protocols to aid in the characterization and quality control of piperazine-containing active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For piperazine hydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular structure and the protonation state of the nitrogen atoms.

Data Presentation

Protonation of the piperazine nitrogens to form the hydrochloride salt results in a downfield shift of the adjacent proton and carbon signals due to the deshielding effect of the positive charge.[1] The exact chemical shifts are sensitive to the solvent, concentration, and whether a mono- or dihydrochloride (B599025) salt is present.

Table 1: ¹H NMR Spectroscopic Data for Piperazine and its Hydrochloride Salts

CompoundSolvent¹H Chemical Shift (δ) ppmMultiplicityNotes
Piperazine-2.68sSingle peak for the eight equivalent protons of the free base.[2]
Piperazine DihydrochlorideD₂O~3.4sA single peak due to the symmetrical nature of the dication; significant downfield shift upon protonation.

Table 2: ¹³C NMR Spectroscopic Data for Piperazine and its Hydrochloride Salts

CompoundSolvent¹³C Chemical Shift (δ) ppmNotes
Piperazine-47.9Single peak for the four equivalent carbon atoms of the free base.[2][3]
Piperazine DihydrochlorideD₂O~42A single peak due to the symmetry of the dication.

Note: Chemical shifts for hydrochloride salts can vary. Data for substituted piperazine hydrochlorides show piperazine ring carbon signals typically in the range of 43-55 ppm.[4][5]

Experimental Protocols

A standardized protocol is essential for reproducible NMR analysis.

¹H and ¹³C NMR Analysis Protocol [2]

  • Sample Preparation :

    • Weigh approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of the this compound salt.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[2][6] Deuterated water (D₂O) is often preferred for hydrochloride salts due to their high solubility.[7]

    • Ensure complete dissolution, using a vortex mixer if necessary.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a suitable reference for aqueous solutions, for chemical shift calibration (δ = 0.00 ppm).[2]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition :

    • ¹H NMR :

      • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

      • Utilize a standard 90° pulse sequence.

      • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR :

      • Set the spectral width for the expected carbon signals (typically 0-200 ppm).

      • Employ a proton-decoupled pulse sequence to simplify the spectrum and improve signal intensity.

      • Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing :

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, key vibrational modes include N-H, C-H, and C-N stretching and bending.

Data Presentation

The IR spectrum of this compound will show characteristic peaks that differ from the free base, particularly in the N-H stretching region due to the formation of the ammonium (B1175870) salt.

Table 3: Key IR Absorption Bands for Piperazine and its Hydrochloride Salts

Vibrational ModePiperazine (approx. cm⁻¹)This compound (approx. cm⁻¹)Notes
N-H Stretch (secondary amine)3200-3400 (broad)-This band is replaced by the ammonium stretch in the salt form.
N⁺-H Stretch (ammonium)-2400-3200 (very broad, multiple bands)A very broad and strong absorption characteristic of ammonium salts, often referred to as an "ammonium thumbprint".
C-H Stretch2800-30002800-3000Aliphatic C-H stretching vibrations. In piperazine, these have been observed at 3087, 2987, 2914, 2853, and 2750 cm⁻¹.
N-H Bend1590-16501500-1600Bending vibration of the amine group.
C-N Stretch1020-12501020-1250Stretching vibration of the carbon-nitrogen bond.

Note: The exact peak positions and shapes can be influenced by the sample preparation method (e.g., KBr pellet vs. ATR) and the specific hydrochloride salt form (mono- vs. dihydrochloride).[8][9]

Experimental Protocols

Solid samples like this compound are typically analyzed using the KBr pellet method or Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method [10][11]

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of the this compound sample with an agate mortar and pestle to a fine powder.

    • Add 100-200 mg of dry, IR-grade KBr powder to the mortar.

    • Gently mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation :

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum using a blank KBr pellet or an empty sample compartment.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample to the background.

Attenuated Total Reflectance (ATR) Method [10][11]

  • Instrument Setup :

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis :

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition :

    • Record the sample spectrum. The instrument software will automatically perform the background correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues for structural confirmation.

Data Presentation

For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferred to observe the protonated molecular ion of the piperazine base. Harder ionization techniques like Electron Ionization (EI) will lead to characteristic fragmentation of the piperazine ring.

Table 4: Expected Mass-to-Charge (m/z) Ratios for Piperazine in MS

Ionization TechniqueExpected Key m/z RatiosNotes
ESI (Positive Mode)87.09 ([M+H]⁺)The protonated molecular ion of the piperazine free base (M = C₄H₁₀N₂). This is the expected base peak under soft ionization conditions.
EI (70 eV)86.08 (M⁺˙), 56, 43, 30The molecular ion (M⁺˙) and major fragment ions resulting from the cleavage of the piperazine ring.[2][12]

Note: The fragmentation of piperazine derivatives is highly dependent on the substituents attached to the ring. Common fragmentation involves cleavage of the C-N bonds within the piperazine ring.[12]

Experimental Protocols

The choice of MS technique depends on the volatility of the analyte and the desired information. For piperazine salts, LC-MS with ESI is a common and powerful approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI [13]

  • Sample Preparation :

    • Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

  • Chromatographic Separation (LC) :

    • Column : Use a C18 reverse-phase column.

    • Mobile Phase : A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate : A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometric Detection (MS) :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

    • Mass Analyzer : A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

    • Scan Range : Set the mass scan range to include the expected m/z of the parent ion (e.g., m/z 50-500).

    • Detection Mode : For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used to monitor specific precursor-to-product ion transitions for enhanced selectivity and sensitivity.[13]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Prep_NMR Transfer to NMR Tube (Solvent: D₂O, DMSO-d₆) Dissolve->Prep_NMR Prep_IR Prepare KBr Pellet or place on ATR Crystal Dissolve->Prep_IR Prep_MS Dilute for LC-MS (Solvent: H₂O/ACN) Dissolve->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS LC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase, Calibrate Acq_NMR->Proc_NMR Proc_IR Background Correction, Ratioing Acq_IR->Proc_IR Proc_MS Chromatogram Integration, Mass Spectrum Extraction Acq_MS->Proc_MS Analysis_NMR Assign Signals, Determine Structure Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Proc_IR->Analysis_IR Analysis_MS Confirm Mol. Weight, Analyze Fragmentation Proc_MS->Analysis_MS Report Final Spectroscopic Report Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of piperazine (B1678402) hydrochloride. Understanding these characteristics is crucial for the handling, storage, and development of pharmaceutical formulations containing this active pharmaceutical ingredient (API). This document synthesizes available data on piperazine and its salts, outlines detailed experimental protocols for thermal analysis, and proposes potential decomposition pathways.

Physicochemical Properties

Piperazine is a diprotic base capable of forming mono- and dihydrochloride (B599025) salts. The hydrochloride salts are generally more stable than the piperazine base.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Piperazine and its Hydrochloride Salt

PropertyPiperazine (Anhydrous)Piperazine Dihydrochloride
Molecular Formula C₄H₁₀N₂C₄H₁₂Cl₂N₂
Molecular Weight 86.14 g/mol 159.06 g/mol
Melting Point (°C) 106 - 108318 - 320 (with decomposition)[1]
pKa1 (25 °C) 5.35-
pKa2 (25 °C) 9.73-
Solubility Freely soluble in waterSoluble in water

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of pharmaceutical compounds. While specific TGA and DSC data for piperazine hydrochloride are not widely available in the public domain, this section outlines the expected thermal behavior based on data for piperazine and general principles for amine hydrochlorides.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Expected TGA Profile of this compound:

Based on the analysis of piperazine and other amine hydrochlorides, a TGA thermogram of this compound is expected to show a multi-stage decomposition. The initial weight loss would likely correspond to the loss of hydrogen chloride, followed by the decomposition of the piperazine ring at higher temperatures.

Table 2: Expected TGA Data for this compound

Temperature Range (°C)Expected Weight Loss (%)Associated Event
< 150MinimalLoss of adsorbed moisture
150 - 300~45%Loss of two molecules of Hydrogen Chloride (HCl)
> 300> 50%Decomposition of the piperazine ring structure

Note: This data is hypothetical and based on the expected decomposition of a dihydrochloride salt of piperazine. Actual experimental results may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events such as melting and decomposition.

Expected DSC Profile of this compound:

The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point. This melting is likely to be immediately followed by or concurrent with decomposition, which may be represented by a complex series of endothermic or exothermic events. For piperazine dihydrochloride, a high melting point of 318-320 °C with decomposition is reported.[1]

Table 3: Expected DSC Data for this compound

Thermal EventExpected Temperature (°C)Enthalpy ChangeDescription
Melting 318 - 320EndothermicPhase transition from solid to liquid
Decomposition > 320Exo- or Endo-thermicBreakdown of the molecular structure following melting

Note: The exact temperatures and enthalpy changes require experimental determination.

Experimental Protocols

This section provides detailed methodologies for conducting TGA and DSC analysis on this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to assess the thermal stability and decomposition profile of this compound under an inert atmosphere.

dot

Caption: Experimental Workflow for TGA Analysis.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature ranges of distinct weight loss steps from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and observe any thermal events associated with the decomposition of this compound.

dot

Decomposition_Pathway PzHCl Piperazine Dihydrochloride (Solid) Heat Heat (>300°C) PzHCl->Heat Pz_gas Piperazine (Gas) Heat->Pz_gas Loss_HCl Loss_HCl Loss of 2 HCl RingOpening Ring Opening Pz_gas->RingOpening Fragments Smaller Nitrogenous Fragments (e.g., ethylenediamine, ammonia) RingOpening->Fragments FurtherDecomp Further Decomposition Fragments->FurtherDecomp Volatiles Volatile Hydrocarbons (e.g., ethylene) FurtherDecomp->Volatiles

References

An In-Depth Technical Guide to the pKa Values of Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of piperazine (B1678402), a crucial parameter for professionals in pharmaceutical development and chemical research. Understanding the pKa values is fundamental to predicting the behavior of piperazine-containing molecules in physiological and chemical systems, impacting properties such as solubility, membrane permeability, and receptor binding.

Introduction to Piperazine and its pKa Values

Piperazine (C₄H₁₀N₂) is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[1] In pharmaceutical and research settings, it is commonly used as its hydrochloride salt (piperazine dihydrochloride (B599025), C₄H₁₀N₂·2HCl) to enhance stability and solubility.[2] The two nitrogen atoms in the piperazine ring give rise to two distinct pKa values, which correspond to the dissociation of the two protonated forms of the molecule.

The two key equilibria are:

  • H₂Pip²⁺ ⇌ HPip⁺ + H⁺ (governed by pKa₁)

  • HPip⁺ ⇌ Pip + H⁺ (governed by pKa₂)

Here, H₂Pip²⁺ is the diprotonated (dicationic) form, HPip⁺ is the monoprotonated (monocationic) form, and Pip is the neutral, free base form. At 25°C (298.15 K), the generally accepted pKa values are approximately pKa₁ = 5.35 and pKa₂ = 9.73 .[2][3]

Quantitative pKa Data

The pKa values of piperazine are dependent on temperature. As the temperature increases, the pKa values decrease, indicating that the conjugate acids become stronger.[4] This relationship is critical for applications under non-standard temperature conditions.

Table 1: Temperature Dependence of Piperazine pKa Values

Temperature (K) pKa₁ pKa₂
298 5.35 (± 0.04) 9.73 (± 0.02)
303 5.27 (± 0.05) 9.66 (± 0.03)
313 5.02 (± 0.01) 9.39 (± 0.05)
323 4.93 (± 0.02) 9.17 (± 0.03)

Data sourced from Khalili et al., 2009.[4]

Visualization of Piperazine Ionization

The ionization state of piperazine is directly dependent on the pH of the surrounding medium. The following diagram illustrates the equilibrium between the different protonated species. At a pH below pKa₁, the dicationic form (H₂Pip²⁺) predominates. Between pKa₁ and pKa₂, the monocationic form (HPip⁺) is the major species. Above pKa₂, the neutral form (Pip) becomes dominant.

G cluster_ph Predominant Species at pH H2Pip H₂Pip²⁺ (Dicationic) HPip HPip⁺ (Monocationic) H2Pip->HPip pKa₁ ≈ 5.35 Pip Pip (Neutral) HPip->Pip pKa₂ ≈ 9.73 pH < 5.35 pH < 5.35 pH 5.35 - 9.73 pH 5.35 - 9.73 pH > 9.73 pH > 9.73 G cluster_workflow Potentiometric Titration Workflow prep Preparation 1. Prepare ~0.01 M piperazine dihydrochloride solution. 2. Standardize 0.1 M NaOH titrant. cal Calibration Calibrate pH meter with standard buffers (pH 4, 7, 10). prep->cal titrate Titration 1. Place piperazine solution in a jacketed beaker at constant temperature. 2. Titrate with standardized NaOH, adding small increments. 3. Record pH after each addition, allowing for equilibrium. cal->titrate plot Data Plotting Plot pH (y-axis) versus volume of NaOH added (x-axis). titrate->plot analyze Analysis 1. Calculate the first and second derivatives of the titration curve to find the two equivalence points. 2. The pH at the half-equivalence points corresponds to pKa₁ and pKa₂. plot->analyze

References

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable physicochemical properties. This guide provides a comprehensive technical overview of the role of piperazine hydrochloride and the broader piperazine scaffold in drug discovery and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Piperazine's widespread use can be attributed to several key characteristics, including its solubility, basicity, chemical reactivity, and conformational flexibility.[1][2] These features allow medicinal chemists to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1][2] The piperazine moiety can act as a hydrophilic group to enhance solubility and bioavailability, or as a rigid linker to orient pharmacophoric groups for optimal target engagement.[3] Furthermore, the hydrochloride salt form of piperazine-containing compounds is often utilized to improve stability and handling properties.[4]

The therapeutic applications of piperazine derivatives are extensive, spanning a wide range of diseases. They are integral components of drugs for central nervous system (CNS) disorders (antipsychotics, antidepressants, anxiolytics), oncology (kinase inhibitors), infectious diseases (antibacterials, antivirals, anthelmintics), and cardiovascular conditions.[3][5][6][7][8]

Quantitative Data on Piperazine-Containing Drugs

The following tables summarize key quantitative data for representative piperazine-containing drugs, highlighting their potency against various biological targets.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundTargetCell LineIC50/GI50Reference
Imatinib (B729)BCR-ABL KinaseK562 (CML)~100 nM[9]
PalbociclibCDK4/6--[10]
Novel Piperazine Derivative (C505)Multiple Kinases (PI3K/AKT, Src, BCR-ABL)K562 (Leukemia)0.06 µM[6][11]
Quinoxalinyl-piperazine derivative-Various (breast, skin, pancreas, cervix)Varies[12]
Wogonin-piperazine derivative 13-HepG2, A549, BCG-8231.07 µM, 1.74 µM, 0.98 µM[13]

Table 2: CNS Activity of Piperazine Derivatives

CompoundPrimary TargetBinding Affinity (Ki) / IC50Therapeutic ClassReference
Olanzapine (B1677200)Dopamine (B1211576) D2 Receptor-Antipsychotic[14]
Vortioxetine (B1682262)Serotonin Transporter (SERT)1.6 nMAntidepressant[9][15]
FluphenazineDopamine D2 Receptor~0.9 nMAntipsychotic[9]
HydroxyzineHistamine H1 Receptor~2 nMAntihistamine[9]
VilazodoneSerotonin Transporter (SERT), 5-HT1A Receptor(sub)nanomolar IC50 valuesAntidepressant[3]

Table 3: Other Therapeutic Activities of Piperazine Derivatives

CompoundTarget/ActivityIC50/KiTherapeutic AreaReference
SildenafilPDE5-Erectile Dysfunction[8]
CiprofloxacinDNA gyrase/topoisomerase IV-Antibacterial[8]
Tryptamine-piperazine-2,5-dione conjugate (6h)-6 ± 0.85 μM (AsPC-1 & SW1990 cells)Anticancer (Pancreatic)[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of key piperazine-containing drugs.

Synthesis of Imatinib

Objective: To synthesize the tyrosine kinase inhibitor, Imatinib.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • 4-(4-methylpiperazinomethyl)benzoyl chloride

  • Isopropyl alcohol

  • Potassium carbonate

Procedure: [5]

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol.

  • Add potassium carbonate to the solution.

  • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitate and wash with isopropyl alcohol.

  • The crude product can be further purified by recrystallization.

Characterization:

  • ¹H-NMR: Confirm the presence of characteristic peaks for the aromatic and aliphatic protons.[1]

  • ¹³C-NMR: Confirm the presence of resonances for all carbon atoms.[1]

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound (m/z = 493.6 g/mol ).[1]

  • Melting Point: 214-224 °C (for Imatinib mesylate).[1]

In Vitro Kinase Inhibition Assay (for Imatinib)

Objective: To determine the IC50 value of Imatinib against ABL kinase.

Materials:

  • Recombinant ABL kinase

  • Peptide substrate (e.g., biotinylated Abltide)

  • ATP

  • Imatinib stock solution (in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure: [17][18]

  • Prepare serial dilutions of Imatinib in kinase assay buffer.

  • In a multi-well plate, add the recombinant ABL kinase, the peptide substrate, and the various concentrations of Imatinib.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration.

  • Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Synthesis of Olanzapine

Objective: To synthesize the antipsychotic drug, Olanzapine.

Materials: [19][20]

  • 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine

  • N-methylpiperazine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Toluene

Procedure: [19][20]

  • Charge a reaction vessel with 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine, N-methylpiperazine, and a mixture of DMSO and toluene.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude Olanzapine.

  • Purify the crude product by recrystallization from a suitable solvent.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a piperazine-containing compound for the dopamine D2 receptor.

Materials: [21][22]

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [³H]Spiperone)

  • Test compound (piperazine derivative)

  • Assay buffer

  • Unlabeled ligand for non-specific binding (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure: [21][22]

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd value), and the different concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand instead of the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of Imatinib, a piperazine-containing tyrosine kinase inhibitor, in blocking the BCR-ABL signaling pathway in Chronic Myeloid Leukemia (CML).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Imatinib Imatinib (Piperazine Scaffold) Imatinib->BCR_ABL Binds to ATP binding site ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., RAS, STAT) Phospho_Substrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Experimental Workflow

The diagram below outlines a typical high-throughput screening (HTS) workflow for identifying hit compounds from a piperazine-based chemical library.

HTS_Workflow start Start library Piperazine Compound Library (in microplates) start->library primary_screen Primary HTS library->primary_screen assay_dev Assay Development & Optimization assay_dev->primary_screen data_analysis Data Analysis (Hit Identification) primary_screen->data_analysis data_analysis->library No Hits hit_confirmation Hit Confirmation (Dose-Response) data_analysis->hit_confirmation Initial Hits secondary_assays Secondary Assays (Selectivity, Mechanism of Action) hit_confirmation->secondary_assays Confirmed Hits hit_to_lead Hit-to-Lead Optimization secondary_assays->hit_to_lead Validated Hits end Lead Candidate hit_to_lead->end

Caption: High-throughput screening workflow for a piperazine library.

Conclusion

The piperazine scaffold, often utilized as its hydrochloride salt, continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of physicochemical properties allows for the development of drugs with improved pharmacokinetic and pharmacodynamic characteristics across a multitude of therapeutic areas. The ability to readily synthesize a diverse range of piperazine derivatives ensures its continued prominence in the discovery and development of novel therapeutics. This guide has provided a snapshot of the quantitative data, experimental methodologies, and underlying biological and experimental frameworks that underscore the significance of the piperazine scaffold in modern drug discovery.

References

The Serendipitous Journey of Piperazine: From a Failed Gout Treatment to a Global Anthelmintic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Piperazine (B1678402) as a Pharmaceutical Agent

Abstract

The piperazine ring, a simple six-membered heterocycle, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its favorable physicochemical properties and synthetic versatility.[1] Its journey as a pharmaceutical agent is a compelling narrative of scientific serendipity, beginning with a failed hypothesis for the treatment of gout in the early 20th century and culminating in its celebrated discovery as a potent anthelmintic agent in 1953.[1][2] This technical guide provides a comprehensive chronicle of piperazine's discovery and development, detailing the early experimental protocols, summarizing key quantitative data from foundational studies, and visualizing the core mechanisms and workflows that defined its history. For researchers and drug development professionals, the story of piperazine serves as a powerful testament to the nonlinear path of pharmaceutical innovation.

Early History: The Gout Hypothesis (Early 1900s)

Piperazine's initial entry into the medical field was not as an anti-parasitic but as a potential treatment for gout, a condition characterized by the painful deposition of uric acid crystals in joints.[1][3] Chemically, piperazine was noted for its remarkable ability to dissolve uric acid in laboratory settings, a property that generated significant clinical interest.[1][2]

In Vitro Uric Acid Dissolution

Early experiments demonstrated that piperazine was a superior solvent for uric acid compared to existing remedies. It was reported that the combination of sodium urate and piperazine is nearly nine times more soluble than lithium urate, which was a standard treatment at the time.[4] This potent in vitro activity led to the hypothesis that piperazine could dissolve uric acid tophi and prevent the formation of renal calculi in patients with gout.[4][5]

Preclinical Evaluation: The Rosenthal Experiment

To test the in vivo efficacy, a pivotal preclinical study was conducted by Dr. Rosenthal in the late 19th century.[4] The experiment aimed to determine if the in vitro urate-dissolving properties of piperazine would translate to a physiological system.

  • Objective: To assess the ability of piperazine to dissolve induced uric acid deposits in animals.

  • Animal Model: Unspecified animal models were used.

  • Induction of Uratosis: Uric acid deposits were artificially induced in various organs, including the heart, pericardium, bladder, and kidneys.

  • Treatment Group: Animals were administered piperazine at a dose of 0.75 grams, delivered either orally or via subcutaneous injection. The treatment duration varied from two to seven days.

  • Control Group: A control group of animals with induced uric acid deposits was treated with contemporary remedies, including borax, sodium phosphate, and lithia.

  • Endpoint: After the treatment period, all animals were euthanized, and their organs were examined for the presence of uric acid deposits.

  • Results: The animals treated with piperazine showed a "complete disappearance of the uratic deposits."[4] In contrast, the control animals exhibited "considerable collections of uric acid in the different organs."[4]

cluster_0 Phase 1: Induction cluster_1 Phase 2: Group Allocation & Treatment cluster_2 Phase 3: Analysis & Outcome A Animal Models Selected B Uric Acid Deposits Artificially Induced in Organs (Heart, Bladder, Kidneys) A->B C Animals Divided into Two Groups D Treatment Group: Administered 0.75g Piperazine (Oral or Subcutaneous) for 2-7 days C->D E Control Group: Administered Borax, Sodium Phosphate, or Lithia C->E F Animals Euthanized and Organs Necropsied G Outcome (Treatment): Complete Disappearance of Uric Acid Deposits F->G H Outcome (Control): Considerable Uric Acid Deposits Remain F->H

Workflow for Rosenthal's Preclinical Gout Experiment (c. 1894).
Clinical Failure

Despite the promising in vitro and preclinical results, the uric acid solvent theory did not translate into successful clinical practice.[1][2] While piperazine was marketed for gout, it failed to produce consistent or significant therapeutic effects in human patients. This clinical failure led to the eventual abandonment of piperazine for this indication, leaving the compound in relative obscurity for several decades.

The Anthelmintic Breakthrough (1953)

The pivotal moment for piperazine in medicine arrived in 1953 when it was introduced as a highly effective agent against parasitic worm infections, specifically ascariasis (roundworm) and enterobiasis (pinworm).[1][2] This discovery, which established piperazine as a primary anthelmintic, was a result of continued screening and research into the biological activities of existing chemical compounds. The drug, often formulated as citrate (B86180) or adipate (B1204190) salts to improve stability and palatability, quickly became a widely used treatment due to its high efficacy and remarkable safety profile.[1][6]

A Early 1900s Initial study for Gout (Uric Acid Solvent) B 1953 Pivotal discovery as an Anthelmintic Agent A->B C Mid-1950s Widespread clinical use for Ascariasis & Enterobiasis B->C D 1980s Elucidation of GABA Agonist Mechanism of Action C->D E Present Core scaffold in diverse drug discovery fields D->E

Historical Development Timeline of Piperazine.

Mechanism of Action as an Anthelmintic Agent

Piperazine's efficacy as an anthelmintic is not due to a direct toxic effect, but rather to its ability to induce a flaccid paralysis in susceptible nematodes.[6] This paralysis prevents the worms from maintaining their position in the host's gastrointestinal tract, leading to their expulsion by normal peristalsis.[2][7]

Electrophysiological Evidence

The fundamental mechanism was elucidated through detailed electrophysiological studies on the somatic muscle of Ascaris suum.[1] These experiments provided direct evidence of piperazine's mode of action.

  • Objective: To measure the effect of piperazine on the membrane potential and ion conductance of Ascaris suum somatic muscle cells.

  • Preparation: The bag region of the Ascaris muscle was isolated for electrophysiological recording.

  • Methodology: Intracellular recordings were made using microelectrodes to measure membrane potential. A voltage clamp was used to measure membrane current and input conductance.

  • Procedure:

    • The muscle preparation was bathed in a high-chloride Ringer's solution.

    • Piperazine was bath-applied at concentrations greater than 10⁻⁴ M.

    • Changes in membrane potential and input conductance were recorded.

    • The reversal potential for piperazine was measured and compared to that of gamma-aminobutyric acid (GABA), a known inhibitory neurotransmitter.

  • Key Findings:

    • Piperazine produced a dose-dependent, reversible hyperpolarization (more negative membrane potential).[1]

    • This hyperpolarization was associated with a significant increase in chloride ion (Cl⁻) conductance.[1]

    • The reversal potential for piperazine was identical to that of GABA, indicating they act on the same ion channel.[1]

    • It was concluded that piperazine acts as a GABA agonist, opening chloride channels on the muscle cell membrane.[1]

Signaling Pathway

Piperazine acts as a selective agonist at the inhibitory GABA receptors located at the neuromuscular junction of nematodes.[3] This is the basis for its selective toxicity; in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in nematodes, it is a key regulator of peripheral muscle function.[3]

The binding of piperazine to these receptors mimics the action of GABA, opening ligand-gated chloride ion (Cl⁻) channels.[7] The resulting influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.[3] This sustained hyperpolarized state renders the muscle unresponsive to excitatory signals, leading to a state of flaccid paralysis and subsequent expulsion of the worm.[3]

cluster_0 Nematode Neuromuscular Junction cluster_1 Cellular & Physiological Effect P Piperazine R GABA Receptor (on muscle cell membrane) P->R Binds and Activates C Chloride (Cl⁻) Channel R->C Opens Influx Influx of Cl⁻ ions into muscle cell Hyper Hyperpolarization of cell membrane Influx->Hyper Paralysis Flaccid Paralysis of the worm Hyper->Paralysis Expulsion Expulsion from Host via Peristalsis Paralysis->Expulsion

Signaling Pathway of Piperazine's Anthelmintic Action.

Preclinical and Clinical Development

The development of piperazine as a pharmaceutical agent was supported by both in vitro assays and extensive clinical trials that confirmed its efficacy and safety.

Key Experimental Protocols

This primary screening method is used to evaluate the direct paralytic effect of a compound on a model organism.

  • Objective: To determine the time to paralysis and death of adult worms upon exposure to piperazine.

  • Model Organism: Adult earthworms (Pheretima posthuma), due to their physiological resemblance to intestinal roundworms.

  • Materials: Adult earthworms, test solutions of piperazine citrate at various concentrations (e.g., 10, 20, 40 mg/mL), a positive control (e.g., standard concentration of a known anthelmintic like Albendazole), a negative control (vehicle, e.g., Normal Saline), Petri dishes, stopwatch.

  • Methodology:

    • Worms are washed and randomly allocated to Petri dishes (e.g., 5-6 worms per dish).

    • Test, positive control, and negative control solutions are added to the appropriate dishes.

    • The time of introduction is recorded.

    • Worms are observed for motility. Paralysis is noted when worms fail to respond to external stimuli (e.g., gentle prodding). Death is confirmed by placing the worms in warm water (50°C) and observing for lack of movement.

    • The time taken for paralysis and death in each group is recorded and compared.

The early clinical trials established the effective dosage and cure rates in human populations.

  • Objective: To determine the efficacy and safety of piperazine citrate for the treatment of ascariasis or enterobiasis.

  • Study Population: Children and adults with confirmed infections (diagnosed by stool microscopy for Ascaris ova or cellophane-tape anal swabs for Enterobius ova).

  • Study Design: Randomized, placebo-controlled, double-blind study (where feasible at the time).

  • Methodology:

    • Screening & Enrollment: Patients with positive parasitological tests are enrolled. Baseline characteristics (age, weight, worm burden) are recorded.

    • Randomization: Patients are randomly assigned to receive either piperazine citrate or a matching placebo.

    • Treatment: The assigned treatment is administered according to a predefined dosage schedule (e.g., based on body weight for a set number of days).

    • Follow-up: Post-treatment parasitological examinations are conducted at specified intervals (e.g., 7 and 14 days post-treatment) to determine the absence of ova or worms.

    • Data Collection: Cure rates (percentage of patients negative for infection post-treatment) are calculated for both groups. All adverse events are recorded and categorized.

  • Statistical Analysis: Cure rates between the piperazine and placebo groups are compared using appropriate statistical tests to determine significance.

cluster_0 Phase 1: Patient Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-Up & Analysis A Identify Patients with Confirmed Infection (Ascariasis/Enterobiasis) via Stool/Swab Analysis B Record Baseline Data (Age, Weight, Worm Burden) A->B C Randomly Assign Patients to Two Groups D Treatment Group: Administer Piperazine Citrate (Dosage based on weight) C->D E Control Group: Administer Matching Placebo C->E F Conduct Post-Treatment Stool/Swab Analysis (e.g., at Day 7 & 14) H Calculate and Compare Cure Rates Between Groups F->H G Record and Categorize All Adverse Events G->H I Determine Statistical Significance of Efficacy H->I

Workflow for a Representative 1950s Anthelmintic Clinical Trial.
Clinical Efficacy Data

Early clinical trials rapidly confirmed the high efficacy of piperazine salts.

Table 1: Early Clinical Trial Efficacy of Piperazine Citrate for Ascariasis

Study Population Infection Severity Dosage Regimen Cure Rate (%) Citation
185 Bangladeshi Children Low Single dose, repeated once in 2 weeks 53% [8]
(1.5 - 8 years) Moderate Single dose, repeated once in 2 weeks 31% [8]

| | Heavy | Single dose, repeated once in 2 weeks | 36% |[8] |

Table 2: Early Clinical Trial Efficacy of Piperazine for Enterobiasis

Study Population Dosage Regimen Cure Rate (%) Citation

| 58 Patients (in 31 families) | Single dose of piperazine-senna mixture | 100% |[9] |

Dosage and Administration

Dosage regimens were established based on body weight and the type of infection.

Table 3: Historical Dosage Regimens for Piperazine Salts

Infection Patient Group Dosage (as Piperazine Hexahydrate) Duration Citation
Ascariasis Adults & Teenagers 3.5 grams 2 consecutive days [2][4]
(Roundworm) Children 75 mg/kg body weight 2 consecutive days [2][4]
Enterobiasis Adults & Children 65 mg/kg body weight 7 consecutive days [2][4]

| (Pinworm) | | (Max 2.5g/day) | | |

Safety and Tolerability

Piperazine was generally well-tolerated, which was a key factor in its widespread adoption.[6] Side effects were typically mild and transient.

Table 4: Reported Adverse Effects of Piperazine in Early Clinical Use

System Common Adverse Effects Less Common / Overdose Effects Citation
Gastrointestinal Nausea, vomiting, diarrhea, abdominal cramps - [5][7]
Neurological Dizziness, drowsiness, headache Muscle weakness, tremors, ataxia, confusion, EEG changes (reported in 37% of children at 90-130 mg/kg) [4][5][7]

| Hypersensitivity | - | Urticaria, hepatitis (rare), acute interstitial nephritis (rare) |[10][11] |

Neurotoxic effects were more pronounced in cases of overdose or in patients with pre-existing renal insufficiency, which impairs drug excretion.[5][11]

Conclusion

The history of piperazine as a pharmaceutical agent is a classic example of drug repositioning driven by empirical observation. Initially explored based on a logical but ultimately flawed chemical hypothesis for treating gout, its true therapeutic value was discovered decades later in a completely different indication. The elucidation of its unique mechanism of action—inducing flaccid paralysis in nematodes via GABA receptor agonism—provided a rational basis for its selective toxicity and high therapeutic index. The simple piperazine scaffold, having passed through the crucibles of preclinical and clinical development, not only provided a safe and effective treatment for millions suffering from helminth infections but also established itself as a foundational structural motif that continues to appear in a vast array of modern therapeutics.

References

A Deep Dive into Piperazine Salts: A Comparative Analysis of Dihydrochloride and Monohydrochloride Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physicochemical and biological properties of piperazine (B1678402) dihydrochloride (B599025) and piperazine monohydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering a side-by-side analysis of these two common salt forms of piperazine.

Introduction to Piperazine and its Hydrochloride Salts

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. It is a versatile molecule with a broad range of applications in the pharmaceutical industry, most notably as an anthelmintic agent. The basic nature of the two nitrogen atoms allows for the formation of various salts, with the hydrochloride salts being among the most common. The choice between the dihydrochloride and monohydrochloride salt forms can significantly impact the physicochemical properties and, consequently, the formulation, stability, and bioavailability of a drug product. This guide will explore these differences in detail.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of piperazine dihydrochloride and monohydrochloride are summarized below. These properties are critical for understanding the behavior of these salts in various experimental and formulation settings.

Data Presentation: Quantitative Physicochemical Properties
PropertyPiperazine DihydrochloridePiperazine Monohydrochloride
Molecular Formula C₄H₁₀N₂ · 2HClC₄H₁₀N₂ · HCl
Molecular Weight 159.05 g/mol 122.60 g/mol
Appearance White to cream-colored crystalline powder or needlesCream-colored crystalline powder
Melting Point 318-320 °C (with decomposition)Data not definitively available from reliable sources.
Solubility in Water Highly soluble; 41 g/100 mL at 20 °CSoluble; quantitative data varies, with one source indicating 15 g/100mL at 20 °C for piperazine base, which may be relevant. A patent suggests good solubility for preparation of aqueous solutions.
Solubility in Organic Solvents Insoluble in most organic solvents.Soluble in ethanol.
pH of Aqueous Solution AcidicEssentially neutral (pH 6.5 to 9 for a 1:5 product to water solution)
Stability Generally stable, though hygroscopic. Salts of piperazine are more stable than the free base.Expected to be stable, with the salt form offering enhanced stability over the free base.

Experimental Protocols for Property Determination

Accurate characterization of the physicochemical properties of piperazine salts is essential for their effective application. The following section details standard experimental methodologies for determining key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of the piperazine hydrochloride salt is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, thermostatically controlled container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the piperazine salt in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Excess Piperazine Salt Excess Piperazine Salt Sealed Container Sealed Container Excess Piperazine Salt->Sealed Container Solvent Solvent Solvent->Sealed Container Agitation Constant Agitation (24-48h at constant T) Sealed Container->Agitation Equilibration Centrifugation Centrifugation Agitation->Centrifugation Separation Filtration Filtration Centrifugation->Filtration HPLC Analysis HPLC Quantification Filtration->HPLC Analysis Solubility Result Solubility Result HPLC Analysis->Solubility Result

Caption: Workflow for determining the equilibrium solubility of piperazine salts.

Melting Point Determination (Capillary Method)

The capillary melting point technique is a standard pharmacopeial method for determining the melting range of a solid substance.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound salt is packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block and a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

G Experimental Workflow for Melting Point Determination Sample Preparation Pack Piperazine Salt in Capillary Tube Apparatus Setup Place in Melting Point Apparatus Sample Preparation->Apparatus Setup Heating Controlled Heating (1-2 °C/min) Apparatus Setup->Heating Observation Record Melting Range Heating->Observation Melting Point Melting Point Observation->Melting Point

Caption: Workflow for determining the melting point of piperazine salts.

pH Determination of Aqueous Solutions

The pH of an aqueous solution of a piperazine salt provides insight into its acidic or basic nature.

Methodology:

  • Solution Preparation: A solution of the this compound salt of a known concentration (e.g., 1% w/v) is prepared in deionized water.

  • Calibration: A calibrated pH meter with a glass electrode is used. The meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

  • Measurement: The pH electrode is rinsed with deionized water, gently dried, and then immersed in the piperazine salt solution. The pH reading is allowed to stabilize before being recorded.

Biological Context and Signaling Pathways

Piperazine and its derivatives exert their biological effects through various mechanisms, primarily as an anthelmintic and by modulating neurotransmitter systems.

Anthelmintic Action via GABA Receptor Modulation

The primary therapeutic use of piperazine is in the treatment of parasitic worm infections, such as those caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes. This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worm is then expelled from the host's gastrointestinal tract by normal peristalsis.

G Piperazine's Anthelmintic Mechanism of Action Piperazine Piperazine GABA_Receptor GABA Receptor (Nematode Muscle Cell) Piperazine->GABA_Receptor Agonist Hyperpolarization Hyperpolarization of Muscle Cell Membrane GABA_Receptor->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion Paralysis->Expulsion Expulsion from Host

Caption: Signaling pathway of piperazine's anthelmintic action.

Potential Role in Cancer Signaling Pathways

Recent research has explored the potential of piperazine derivatives in cancer therapy. Some studies suggest that certain piperazine-containing compounds can inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth. Inhibition of this pathway can lead to apoptosis (programmed cell death) of cancer cells. While this research is ongoing and focuses on complex derivatives, it highlights a potential area of investigation for the differential effects of various piperazine salts.

Synthesis of this compound Salts

The preparation of piperazine dihydrochloride and monohydrochloride is typically achieved through the reaction of piperazine with hydrochloric acid.

Synthesis of Piperazine Dihydrochloride

Piperazine dihydrochloride can be synthesized by treating a solution of piperazine in a suitable solvent (e.g., ethanol) with an excess of hydrochloric acid. The resulting salt precipitates out of the solution and can be collected by filtration.

Synthesis of Piperazine Monohydrochloride

The synthesis of piperazine monohydrochloride requires a more controlled stoichiometric addition of hydrochloric acid. One patented method describes the preparation of an aqueous solution of piperazine monohydrochloride by reacting piperazine with ammonium (B1175870) chloride in water. This method is reported to produce an essentially neutral solution.

Conclusion

The choice between piperazine dihydrochloride and monohydrochloride has significant implications for the physicochemical properties of the resulting formulation. The dihydrochloride salt is more acidic and highly water-soluble, while the monohydrochloride salt offers a more neutral pH in aqueous solutions. These differences can affect drug stability, compatibility with other excipients, and in vivo performance. While the primary biological mechanism of action of the piperazine moiety is well-understood, further research is needed to elucidate any potential differences in the biological effects of these two specific salts. This guide provides a foundational understanding of the key properties of piperazine dihydrochloride and monohydrochloride to aid researchers and developers in making informed decisions for their specific applications.

Methodological & Application

Application Notes and Protocols for N-Alkylation Reactions Using Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The two secondary amine groups of the piperazine ring offer sites for functionalization, but also present a significant synthetic challenge: achieving selective mono-N-alkylation over di-N-alkylation.[2][3] The use of piperazine hydrochloride, the mono-protonated salt of piperazine, is a key strategy to address this challenge. By protonating one of the nitrogen atoms, its nucleophilicity is drastically reduced, thereby favoring alkylation at the non-protonated nitrogen.[4] This document provides detailed protocols and quantitative data for the N-alkylation of piperazine, with a focus on methods utilizing or relating to this compound to achieve mono-substitution.

Strategies for Controlled Mono-N-Alkylation

Several strategies have been developed to control the N-alkylation of piperazine and favor the mono-substituted product. The primary methods include:

  • Use of Piperazine Monohydrochloride: Direct use of this compound or its in situ formation by reacting equimolar amounts of piperazine and piperazine dihydrochloride (B599025) effectively protects one amine group, directing alkylation to the other.[2][5]

  • Use of Excess Piperazine: A large stoichiometric excess of piperazine relative to the alkylating agent increases the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.[6]

  • Use of Protecting Groups: A highly effective method involves the use of a protecting group, such as tert-Butoxycarbonyl (Boc), to temporarily block one of the piperazine nitrogens.[2][4][6] The alkylation is then performed on the unprotected nitrogen, followed by deprotection.

  • Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for various N-alkylation strategies on the piperazine scaffold. Note that yields and reaction times are highly dependent on the specific substrates, reagents, and reaction conditions.

Table 1: Direct Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-tert-Butylbenzyl chlorideIn situ saltEthanol701.5-[6]
n-Butyl bromideK₂CO₃AcetonitrileRefluxOvernight-[6]
Alkyl BromideK₂CO₃ (anhydrous)Acetonitrile (anhydrous)60-80--[3]
Methyl IodideIn situ saltEthanol702-[7]
1-(2-chloroethyl)piperazine HClK₂CO₃AcetonitrileReflux12-24-[1]

Table 2: Alkylation of Mono-Protected Piperazine

Protecting GroupAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BocAlkyl halideK₂CO₃Acetonitrile/DMFRT - 80--[8]
Acetyln-Butyl bromideK₂CO₃AcetonitrileRefluxOvernight88[9]
Boc1-(2-chloroethyl)piperazine HClK₂CO₃AcetoneReflux--[2]

Table 3: Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Aldehyde/KetoneSodium triacetoxyborohydrideDichloromethane (B109758)RT2-16-[10]
Substituted benzaldehydeSodium triacetoxyborohydrideMethanolRT24-[11]

Experimental Protocols

Protocol 1: Mono-N-Alkylation using in situ Piperazine Monohydrochloride

This protocol describes a general procedure for the mono-alkylation of piperazine by forming the monohydrochloride salt in situ.[2]

Materials:

  • Piperazine (anhydrous, 1 equivalent)

  • Piperazine dihydrochloride (1 equivalent)

  • Alkylating agent (e.g., alkyl halide, 1 equivalent)

  • Methanol

  • Isopropyl alcohol

Procedure:

  • In a reaction flask, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.

  • Heat the mixture until a clear solution is formed. This solution contains piperazine monohydrochloride.

  • Cool the solution to the desired reaction temperature.

  • Slowly add the alkylating agent (1 eq.) to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to precipitate the unreacted piperazine dihydrochloride.

  • Filter the mixture to remove the solid piperazine dihydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: N-Alkylation of Mono-Boc-Protected Piperazine

This protocol outlines the steps for mono-protection of piperazine with a Boc group, followed by alkylation and deprotection.[2]

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 eq.) in dichloromethane (DCM) in a reaction flask.

  • Prepare a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution over several hours with stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Evaporate the DCM under reduced pressure.

  • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers and evaporate the solvent to yield 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

  • In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate in acetone.[2]

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.[2]

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.[2]

  • Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.[2]

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.[2]

  • Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[2]

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.[2]

  • Evaporate the solvent to yield the hydrochloride salt of the desired mono-substituted piperazine.[8]

Protocol 3: Direct Alkylation with an Alkyl Halide

This protocol describes a general method for the N-alkylation of a secondary amine with a haloalkyl piperazine derivative, which can be adapted for this compound.[1]

Materials:

  • This compound (1.2 eq)

  • Secondary amine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (solvent)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a solution of the secondary amine in acetonitrile, add potassium carbonate.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Partition the residue between ethyl acetate and water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.[1]

Visualizations

N-Alkylation Reaction of this compound

N_Alkylation_Reaction N-Alkylation of this compound cluster_reactants Reactants cluster_products Products piperazine_hcl This compound HN(CH₂CH₂)₂NH₂⁺Cl⁻ product Mono-N-alkylated Piperazine R-N(CH₂CH₂)₂NH piperazine_hcl->product Nucleophilic Attack alkyl_halide Alkyl Halide R-X alkyl_halide->product base {Base | e.g., K₂CO₃} salt Byproduct BH⁺X⁻ base->salt hcl Byproduct HCl base->hcl Neutralization

Caption: Reaction scheme for the N-alkylation of this compound.

General Experimental Workflow for N-Alkylation

Experimental_Workflow General Experimental Workflow for N-Alkylation start Start: Combine Reactants (Piperazine derivative, Alkylating Agent, Base, Solvent) reaction Reaction (Stirring at specified temperature) start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A typical workflow for an N-alkylation reaction and product isolation.

Logical Relationship for Achieving Mono-alkylation

Mono_Alkylation_Strategy Strategies to Achieve Selective Mono-N-Alkylation cluster_methods Approaches goal Goal: Selective Mono-N-Alkylation strategy1 Use Piperazine Monohydrochloride goal->strategy1 strategy2 Use Excess Piperazine goal->strategy2 strategy3 Use Protecting Group (e.g., Boc) goal->strategy3 strategy4 Reductive Amination goal->strategy4 reason1 One nitrogen is protonated and non-nucleophilic strategy1->reason1 Mechanism reason2 Statistical favorability of reaction with un-substituted piperazine strategy2->reason2 Mechanism reason3 One nitrogen is chemically blocked from reacting strategy3->reason3 Mechanism reason4 Controlled reaction with carbonyl followed by reduction strategy4->reason4 Mechanism

Caption: Logical approaches to favor mono-N-alkylation of piperazine.

References

Application Notes and Protocols for the Synthesis of Antipsychotic Drugs Using Piperazine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of several key antipsychotic drugs utilizing piperazine (B1678402) hydrochloride and its derivatives as crucial building blocks. The information is intended to guide researchers and drug development professionals in the efficient and high-purity synthesis of these important therapeutic agents.

Introduction

Piperazine and its derivatives are fundamental heterocyclic scaffolds in the development of numerous pharmaceuticals, particularly antipsychotic drugs. The piperazine moiety often imparts favorable pharmacokinetic and pharmacodynamic properties, including the ability to interact with key neurotransmitter receptors in the central nervous system, such as dopamine (B1211576) and serotonin (B10506) receptors.[1][2] This document outlines the synthesis of four prominent antipsychotic drugs where piperazine derivatives play a pivotal role: Aripiprazole (B633), Olanzapine (B1677200), Clozapine, and Trifluoperazine (B1681574).

Synthesis of Aripiprazole

Aripiprazole is an atypical antipsychotic that functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[3] Its synthesis typically involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with a quinolinone derivative.[4]

Quantitative Data for Aripiprazole Synthesis
ParameterValueReference
Starting Material 17-(4-bromobutoxy)-3,4-dihydroquinolin-2-one[5]
Starting Material 21-(2,3-dichlorophenyl)piperazine hydrochloride[5]
Purity of Starting Material 198.89%[5]
Purity of Starting Material 299.88%[5]
SolventEthanol (B145695)[5]
BaseAnhydrous Sodium Carbonate[5]
Reaction Time12 hours[5]
Reaction TemperatureReflux[5]
Yield85% - 92.8%[2][5]
Purity (HPLC)99% - 99.32%[2][5]
Experimental Protocol for Aripiprazole Synthesis[5]
  • Reaction Setup: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one (29.8 g; 0.1 M) and 1-(2,3-dichlorophenyl)this compound (29.4 g; 0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (23.3 g; 0.2 M).

  • Reaction: The mixture is refluxed for 12 hours.

  • Work-up and Purification:

    • The resulting solid is filtered.

    • The filtered solid is taken up in technical ethanol (50 mL) and refluxed for 10 minutes.

    • The insoluble inorganic residue is filtered off.

    • The two obtained filtrates are combined, refluxed, and then left at room temperature for crystallization for 12 hours.

    • The crystalline aripiprazole is filtered and dried to yield the final product.

Synthesis Workflow for Aripiprazole

Aripiprazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one Reaction Reaction 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one->Reaction 1-(2,3-dichlorophenyl)piperazine HCl 1-(2,3-dichlorophenyl)piperazine HCl 1-(2,3-dichlorophenyl)piperazine HCl->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Na2CO3 (Base) Na2CO3 (Base) Na2CO3 (Base)->Reaction Reflux (12h) Reflux (12h) Reflux (12h)->Reaction Work-up & Crystallization Work-up & Crystallization Reaction->Work-up & Crystallization Aripiprazole Aripiprazole Work-up & Crystallization->Aripiprazole

Caption: Synthetic workflow for Aripiprazole.

Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic that acts as an antagonist at dopamine and serotonin receptors.[6] A common synthetic route involves the reaction of a thienobenzodiazepine hydrochloride intermediate with N-methylpiperazine.[7]

Quantitative Data for Olanzapine Synthesis
ParameterValue (Example 1)Value (Example 2)Reference
Starting Material 1Thienobenzodiazepine hydrochloride4-Amino-2-methyl-10H-thieno-[2,3-b][5][8]benzodiazepine[6][7]
Starting Material 2N-methylpiperazineN-methylpiperazine[6][7]
SolventDMSO2-Propanol[6][7]
Reaction Temperature138°C (Reflux)102°C (Reflux)[6][7]
Reaction Time22 hoursOvernight[6][7]
Yield54%84%[6][7]
Purity (HPLC)99.5%Not specified[7]
Experimental Protocols for Olanzapine Synthesis

Protocol 1 (DMSO as Solvent) [7]

  • Reaction Setup: Thienobenzodiazepine hydrochloride (8 g, 30 mmol), N-methylpiperazine (10 ml, 9.02 g, 90 mmol), and DMSO (15 ml) are added to a 100 ml round bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: The reaction mixture is heated to reflux (about 138° C) under a nitrogen atmosphere for 22 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • Water (30 ml) is added to the reaction mixture, and the mixture is cooled in an ice bath until olanzapine precipitates.

    • Olanzapine is collected by filtration.

Protocol 2 (2-Propanol as Solvent) [6]

  • Reaction Setup: 4-Amino-2-methyl-10H-thieno-[2,3-b][5][8]benzodiazepine (100 g, 0.38 mol), N-methylpiperazine (250 mL), and 2-propanol (200 mL) are charged into a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer.

  • Reaction: The reaction mixture is heated to reflux at 102° C under a nitrogen atmosphere overnight.

  • Work-up and Purification:

    • The reaction mixture is allowed to cool to below 55° C.

    • The precipitated solid is isolated by filtration and washed to provide olanzapine.

Synthesis Workflow for Olanzapine```dot

Olanzapine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Thienobenzodiazepine HCl Thienobenzodiazepine HCl Reaction Reaction Thienobenzodiazepine HCl->Reaction N-methylpiperazine N-methylpiperazine N-methylpiperazine->Reaction Solvent (e.g., DMSO, 2-Propanol) Solvent (e.g., DMSO, 2-Propanol) Solvent (e.g., DMSO, 2-Propanol)->Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Precipitation & Filtration Precipitation & Filtration Reaction->Precipitation & Filtration Olanzapine Olanzapine Precipitation & Filtration->Olanzapine

Caption: Synthetic workflow for Clozapine.

Synthesis of Trifluoperazine

Trifluoperazine is a typical antipsychotic of the phenothiazine (B1677639) class. [9]Its synthesis involves the alkylation of 2-(trifluoromethyl)phenothiazine (B42385) with a piperazine-containing side chain. [9]

Quantitative Data for Trifluoperazine Synthesis
ParameterValueReference
Starting Material 12-(Trifluoromethyl)phenothiazine[9]
Starting Material 21-(3-chloropropyl)-4-methylpiperazine[9]
BaseSodium amide[9]
SolventToluene[10]
CatalystTetrabutylammonium (B224687) bromide[10]
pH9-12[10]
Reaction Temperature80-120°C[10]
Experimental Protocol for Trifluoperazine Synthesis

[9][10]

  • Condensation Reaction: A condensation reaction is carried out between 2-(trifluoromethyl)phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent such as toluene. The reaction is aided by a catalyst like tetrabutylammonium bromide and conducted under a pH of 9-12 and a temperature of 80-120°C to obtain the crude trifluoperazine product.

  • Purification:

    • The crude product is converted into trifluoperazine sodium oxalate (B1200264).

    • The oxalate salt is then treated with an alkali to convert it back to the free base, completing the purification.

  • Salt Formation: The purified trifluoperazine is reacted with hydrochloric acid to generate trifluoperazine hydrochloride.

Synthesis Workflow for Trifluoperazine

Trifluoperazine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-(Trifluoromethyl)phenothiazine 2-(Trifluoromethyl)phenothiazine Condensation Condensation 2-(Trifluoromethyl)phenothiazine->Condensation 1-(3-chloropropyl)-4-methylpiperazine 1-(3-chloropropyl)-4-methylpiperazine 1-(3-chloropropyl)-4-methylpiperazine->Condensation Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Condensation Base (e.g., NaNH2) Base (e.g., NaNH2) Base (e.g., NaNH2)->Condensation Catalyst (TBAB) Catalyst (TBAB) Catalyst (TBAB)->Condensation 80-120°C 80-120°C 80-120°C->Condensation Purification via Oxalate Salt Purification via Oxalate Salt Condensation->Purification via Oxalate Salt Salt Formation (HCl) Salt Formation (HCl) Purification via Oxalate Salt->Salt Formation (HCl) Trifluoperazine HCl Trifluoperazine HCl Salt Formation (HCl)->Trifluoperazine HCl

Caption: Synthetic workflow for Trifluoperazine.

Signaling Pathways of Piperazine-Containing Antipsychotics

The therapeutic effects of the described antipsychotics are primarily mediated through their interaction with dopamine and serotonin receptor signaling pathways in the brain. [8][11]

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Most atypical antipsychotics, including Aripiprazole, Olanzapine, and Clozapine, exhibit antagonism at both dopamine D2 and serotonin 5-HT2A receptors. [8]This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors. [8]

Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction 5HT2A_Receptor->Signal_Transduction Cellular_Response Cellular Response (e.g., reduced psychosis) Signal_Transduction->Cellular_Response Antipsychotic_Drug Atypical Antipsychotic (e.g., Olanzapine, Clozapine) Antipsychotic_Drug->D2_Receptor Blocks Antipsychotic_Drug->5HT2A_Receptor Blocks

Caption: Dopamine and Serotonin receptor antagonism.

Aripiprazole's Unique Mechanism: Partial Agonism

Aripiprazole exhibits a unique mechanism of action as a partial agonist at the D2 receptor. [8]This means that in a state of dopamine hyperactivity, it acts as an antagonist, while in a state of dopamine hypoactivity, it acts as an agonist, thereby stabilizing the dopamine system.

Aripiprazole_Mechanism cluster_dopamine_levels Dopamine Levels High_Dopamine High Dopamine (Hyperdopaminergic State) D2_Receptor D2 Receptor High_Dopamine->D2_Receptor Over-stimulates Low_Dopamine Low Dopamine (Hypodopaminergic State) Low_Dopamine->D2_Receptor Under-stimulates Dopamine_Stabilization Dopamine System Stabilization D2_Receptor->Dopamine_Stabilization Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Acts as Antagonist Aripiprazole->D2_Receptor Acts as Agonist

Caption: Aripiprazole's partial agonism at D2 receptors.

References

Protocol for the Deprotection of N-Boc Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] In the context of drug discovery and development, piperazine (B1678402) moieties are prevalent scaffolds, and N-Boc piperazine serves as a key intermediate for the synthesis of monosubstituted piperazine derivatives.[3] This application note provides detailed protocols for the deprotection of N-Boc piperazine hydrochloride, a critical step in the synthesis of many active pharmaceutical ingredients. Two common and effective methods, using hydrochloric acid (HCl) in dioxane and trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), are presented.[1][2]

Reaction Scheme

The deprotection of N-Boc this compound proceeds via an acid-catalyzed removal of the Boc group, resulting in the formation of the corresponding piperazine dihydrochloride (B599025) salt. The reaction releases isobutylene (B52900) and carbon dioxide as byproducts.

General Reaction:

Data Presentation: Comparison of Deprotection Protocols

The selection of the deprotection method often depends on the substrate's sensitivity to different acidic conditions and the desired form of the final product. The following table summarizes the key quantitative parameters for the two most common protocols.

ParameterProtocol 1: HCl in DioxaneProtocol 2: TFA in Dichloromethane (DCM)
Acid Reagent 4M HCl in 1,4-Dioxane (B91453)Trifluoroacetic Acid (TFA)
Solvent 1,4-Dioxane or Methanol[1]Dichloromethane (DCM)[2]
Equivalents of Acid 3 - 5 equivalents[2]5 - 10 equivalents[1]
Temperature Room Temperature (20-25°C)[1]0°C to Room Temperature[1]
Reaction Time 1 - 3 hours[2]1 - 4 hours[2]
Typical Yield >90% (as hydrochloride salt)>90% (as trifluoroacetate (B77799) or hydrochloride salt)
Work-up Precipitation or evaporation followed by neutralization[1][2]Evaporation followed by neutralization and extraction[1][2]
Product Form Typically isolated as the hydrochloride salt[1]Initially the trifluoroacetate salt, can be converted to the free base or hydrochloride salt[2]

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane

This method is advantageous when the direct isolation of the piperazine dihydrochloride salt is desired.

Materials:

  • N-Boc this compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (B129727) (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-Boc this compound (1.0 equivalent).

  • Dissolve the starting material in a minimal amount of a suitable solvent such as methanol or dioxane.[1]

  • While stirring at room temperature, add 4M HCl in 1,4-dioxane (3-5 equivalents) to the solution.[2]

  • Stir the reaction mixture at room temperature for 1-3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the piperazine dihydrochloride salt will often precipitate from the reaction mixture.[1]

  • The precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]

Protocol 2: Deprotection using TFA in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • N-Boc this compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-Boc this compound (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • To the residue, carefully add saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine free base.

Mandatory Visualizations

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Pathway NBoc N-Boc Piperazine Hydrochloride Protonated Protonated Carbamate Intermediate NBoc->Protonated Protonation Acid Acid (HCl or TFA) Acid->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation Loss of tert-butyl group CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation PiperazineSalt Piperazine Dihydrochloride CarbamicAcid->PiperazineSalt Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: Acid-catalyzed signaling pathway for the deprotection of N-Boc piperazine.

Experimental Workflow for N-Boc Piperazine Deprotection

Deprotection_Workflow Start Start: N-Boc Piperazine Hydrochloride Dissolution Dissolve in appropriate solvent (Dioxane/DCM) Start->Dissolution AcidAddition Add Acid (HCl/Dioxane or TFA) Dissolution->AcidAddition Reaction Stir at specified temperature and time AcidAddition->Reaction Monitoring Monitor reaction by TLC or LC-MS Reaction->Monitoring Workup Work-up Monitoring->Workup Precipitation Precipitation & Filtration (HCl method) Workup->Precipitation HCl Protocol Evaporation Evaporation & Neutralization (TFA method) Workup->Evaporation TFA Protocol FinalProduct Final Product: Piperazine Salt or Free Base Precipitation->FinalProduct Extraction Extraction with organic solvent Evaporation->Extraction Drying Drying and Concentration Extraction->Drying Drying->FinalProduct

Caption: General experimental workflow for the deprotection of N-Boc piperazine.

References

Application Notes and Protocols: Piperazine Hydrochloride as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine (B1678402) hydrochloride, a simple and inexpensive salt of the versatile diamine piperazine, has demonstrated notable efficacy as a catalyst in several key organic transformations. Its bifunctional nature, possessing both acidic (protonated amine) and basic (free amine) sites in equilibrium, allows it to facilitate reactions that benefit from dual activation pathways. This document provides detailed application notes and experimental protocols for the use of piperazine hydrochloride as a catalyst in Michael additions and the synthesis of 4H-chromene derivatives, along with a general protocol for Knoevenagel condensations.

Diastereoselective Michael Addition of Aldehydes to Nitroalkenes

Piperazine monohydrochloride serves as an effective organocatalyst for the Michael addition of unmodified aldehydes to nitroalkenes, affording γ-nitro aldehydes with good yields and high diastereoselectivities. The reaction proceeds under mild conditions and offers a straightforward route to valuable synthetic intermediates.

EntryAldehydeNitroalkeneSolventTime (d)Yield (%)[1]dr (syn:anti)[1]
1Propanaltrans-β-nitrostyreneiPrOH58698:2
2Butanaltrans-β-nitrostyreneiPrOH58298:2
3Pentanaltrans-β-nitrostyreneiPrOH58098:2
4Hexanaltrans-β-nitrostyreneiPrOH58198:2
5Isovaleraldehydetrans-β-nitrostyreneiPrOH524% conversion>95:5
6Propanaltrans-p-methoxy-β-nitrostyreneiPrOH57598:2
7Propanaltrans-p-chloro-β-nitrostyreneiPrOH58598:2
  • Reaction Setup: To a solution of the nitroalkene (1.0 mmol) in the specified solvent (e.g., isopropanol, 2.0 mL), add the aldehyde (2.0 mmol) and piperazine monohydrochloride (0.1 mmol, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated in the table (typically 5 days).

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of the crude reaction mixture.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired γ-nitro aldehyde.

  • Characterization: The structure and diastereomeric ratio of the product are determined by ¹H NMR spectroscopy.

Michael_Addition_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Piperazine - H₂O Michael_Adduct_iminium Iminium Ion Adduct Enamine->Michael_Adduct_iminium + Nitroalkene + H⁺ PiperazineHCl Piperazine Monohydrochloride Piperazine Piperazine PiperazineHCl->Piperazine - H⁺ Piperazine->Enamine Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct_iminium Michael_Adduct_iminium->PiperazineHCl - Catalyst Regeneration Product γ-Nitro Aldehyde Michael_Adduct_iminium->Product + H₂O - Piperazine Aldehyde_start Aldehyde Aldehyde_start->Aldehyde Nitroalkene_start Nitroalkene Nitroalkene_start->Nitroalkene

Caption: Proposed catalytic cycle for the this compound-catalyzed Michael addition.

Three-Component Synthesis of 4H-Chromene Derivatives

Piperazine has been shown to be an efficient catalyst for the one-pot, three-component synthesis of 4H-chromenes and related pyran derivatives under solvent-free conditions.[2][3] This method is characterized by high yields, short reaction times, and operational simplicity. While many protocols use piperazine, the in-situ formation of the catalytically active protonated species makes this compound a suitable catalyst for this transformation.

EntryAldehydeActive Methylene (B1212753) CompoundThird ComponentCatalyst (mol%)Temp (°C)Time (min)Yield (%)[2]
1BenzaldehydeMalononitrile (B47326)DimedonePiperazine (10)1001595
24-ChlorobenzaldehydeMalononitrileDimedonePiperazine (10)1001098
34-NitrobenzaldehydeMalononitrileDimedonePiperazine (10)1001096
44-MethoxybenzaldehydeMalononitrileDimedonePiperazine (10)1002090
5BenzaldehydeMalononitrile4-HydroxycoumarinPiperazine (10)1001594
64-ChlorobenzaldehydeMalononitrile4-HydroxycoumarinPiperazine (10)1001096
74-NitrobenzaldehydeMalononitrile4-HydroxycoumarinPiperazine (10)1001095
  • Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the third component (dimedone or 4-hydroxycoumarin, 1 mmol), and this compound (0.1 mmol, 10 mol%).

  • Reaction Conditions: Heat the mixture at 100 °C under solvent-free conditions for the time specified in the table.

  • Monitoring: The reaction can be monitored by TLC until the starting materials are consumed. The reaction mixture typically solidifies upon completion.

  • Work-up and Purification: After cooling to room temperature, add ethanol (B145695) (10 mL) to the solidified mass and stir for 5 minutes. Collect the solid product by filtration, wash with cold ethanol, and dry. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.

  • Characterization: The structure of the product is confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy.

Chromene_Synthesis_Workflow start Start reactants Mix Aldehyde, Malononitrile, Dimedone/4-Hydroxycoumarin, & Piperazine HCl start->reactants heating Heat at 100°C (Solvent-free) reactants->heating monitoring Monitor by TLC heating->monitoring completion Reaction Completion (Solidification) monitoring->completion Starting materials consumed workup Cool to RT, add Ethanol, and stir completion->workup filtration Filter the solid product workup->filtration washing Wash with cold Ethanol filtration->washing drying Dry the product washing->drying product Pure 4H-Chromene Derivative drying->product

Caption: General workflow for the synthesis of 4H-chromenes.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a base. Piperazine and its derivatives are known to catalyze this reaction effectively. While specific protocols detailing this compound are less common than those for piperidine, its catalytic activity in the related synthesis of chromenes suggests its utility in this transformation.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq), and this compound (0.1 eq) in a suitable solvent such as ethanol or toluene (B28343) (10-20 mL).

  • Reaction Conditions: The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterization: Characterize the α,β-unsaturated product by standard spectroscopic methods.

Knoevenagel_Logic cluster_reactants Reactants Aldehyde Aldehyde/ Ketone Intermediate Iminium Ion & Enolate Formation Aldehyde->Intermediate Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Catalyst Piperazine Hydrochloride Catalyst->Intermediate Catalyzes Condensation Condensation Intermediate->Condensation Dehydration Dehydration Condensation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Logical steps in the this compound-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols for the Quantification of Piperazine Hydrochloride via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine (B1678402) hydrochloride is a widely used anthelmintic agent in both human and veterinary medicine.[1] Accurate and reliable quantification of piperazine hydrochloride in raw materials, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. However, a key challenge in the HPLC analysis of piperazine is its lack of a strong UV chromophore, which can limit the sensitivity of direct UV detection methods.[2]

This document provides detailed protocols for two distinct HPLC methods for the quantification of this compound:

  • A highly sensitive method involving pre-column derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) followed by UV detection. This method is suitable for trace-level analysis.[2]

  • A simpler, direct reversed-phase HPLC-UV method for routine analysis where high sensitivity is not the primary requirement.[3]

These notes are intended for researchers, scientists, and drug development professionals requiring a robust and validated method for this compound quantification.

Method 1: HPLC-UV with Pre-Column Derivatization using NBD-Cl

This method enhances the detectability of piperazine by introducing a chromophore through a chemical reaction with NBD-Cl, forming a stable, UV-active derivative.[2][4] This approach allows for sensitive quantification at low concentrations.[2]

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve Piperazine HCl sample add_nbdcl Add NBD-Cl solution to samples and standards prep_sample->add_nbdcl prep_standard Prepare Piperazine HCl standard stock solution dilute_series Prepare serial dilutions for calibration curve prep_standard->dilute_series dilute_series->add_nbdcl react Incubate to allow derivatization reaction add_nbdcl->react inject Inject derivatized solutions into HPLC system react->inject separate Chromatographic separation on analytical column inject->separate detect UV detection of the piperazine-NBD derivative separate->detect integrate Integrate peak areas detect->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify piperazine in samples integrate->quantify calibrate->quantify cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve Piperazine HCl sample in mobile phase filter_solutions Filter all solutions through 0.45 µm syringe filter prep_sample->filter_solutions prep_standard Prepare Piperazine HCl standard stock solution dilute_series Prepare serial dilutions for calibration curve prep_standard->dilute_series dilute_series->filter_solutions inject Inject solutions into HPLC system filter_solutions->inject separate Chromatographic separation on C18 column inject->separate detect UV detection at low wavelength separate->detect integrate Integrate peak areas detect->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify piperazine in samples integrate->quantify calibrate->quantify

References

Application of Piperazine and its Derivatives in CO2 Capture Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine (B1678402) (PZ) and its derivatives have emerged as highly effective solvents for post-combustion CO2 capture, offering significant advantages over traditional amine solvents like monoethanolamine (MEA). These advantages include higher CO2 absorption rates, greater CO2 loading capacity, lower regeneration energy requirements, and superior resistance to thermal and oxidative degradation.[1][2][3][4] This document provides detailed application notes and protocols for researchers and scientists working on CO2 capture technologies using piperazine-based solvents. The focus is on the chemical mechanisms, performance data, and experimental methodologies. In aqueous solutions used for CO2 capture, piperazine exists in equilibrium with its protonated forms, including the equivalent of piperazine hydrochloride (PZH+), which plays a crucial role in the reaction chemistry.

Chemical Mechanism of CO2 Capture with Piperazine

The reaction between CO2 and aqueous piperazine is a complex process involving multiple steps and species. The primary mechanism involves the formation of a zwitterionic intermediate, followed by deprotonation to form piperazine carbamate (B1207046) (PZCOO-) and protonated piperazine (PZH+).[5] Each piperazine molecule has two amine groups, allowing it to theoretically bind with two molecules of CO2.[6]

The key reactions in the CO2-piperazine system are:

  • Carbamate Formation: CO2 + PZ ⇌ PZ⁺COO⁻ (Zwitterion formation) PZ⁺COO⁻ + B ⇌ PZCOO⁻ + BH⁺ (Deprotonation by a base 'B', e.g., PZ, H2O)

  • Bicarbonate Formation: CO2 + H2O ⇌ H2CO3 H2CO3 + B ⇌ HCO3⁻ + BH⁺

  • Further Reactions of Piperazine Species: The initially formed piperazine carbamate (PZCOO-) can react with another CO2 molecule to form dicarbamate (⁻OOC-PZ-COO⁻).[5][7] Protonated piperazine (PZH+) is less likely to react directly with CO2.[5][7]

The overall reaction stoichiometry allows piperazine to have a high theoretical CO2 loading capacity.

Signaling Pathway Diagram

CO2_Capture_Mechanism cluster_absorption Absorption Reactions cluster_regeneration Regeneration (Stripping) CO2 CO2 Zwitterion Zwitterionic Intermediate (PZ+COO-) CO2->Zwitterion + PZ HCO3 Bicarbonate (HCO3-) CO2->HCO3 + H2O, Base PZ Piperazine (PZ) H2O Water (H2O) PZCOO Piperazine Carbamate (PZCOO-) Zwitterion->PZCOO + Base (e.g., PZ) PZH Protonated Piperazine (PZH+) Zwitterion->PZH + Base (e.g., PZ) PZCOO->PZH + H+ CO2_released CO2 (Released) PZCOO->CO2_released + Heat PZ_regen Piperazine (Regenerated) PZH->PZ_regen - H+ HCO3->CO2_released + Heat

Caption: Reaction mechanism for CO2 capture by aqueous piperazine.

Performance Data

Piperazine-based solvents exhibit superior performance compared to traditional MEA solvents. Key performance indicators include regeneration energy (heat duty), CO2 absorption rate, and cyclic capacity.

Table 1: Regeneration Energy for 90% CO2 Capture
Solvent SystemRegeneration Energy (GJ/tonne CO2)NotesReference
7 m MEA (30 wt%)~3.6 - 4.0Benchmark solvent.[2]
8 m PZ (40 wt%)2.915% lower than MEA in the same pilot plant.[2]
5 m PZ (30 wt%) with AFS1.9 - 2.3Advanced Flash Stripper (AFS) configuration.[1]
37.5 wt% PZ14% reduction compared to MEA.Pilot plant at EVN power plant, Austria.[2]
40 wt% PZ with AFS34.65 $/tonne CO2 (capture cost)Lowest cost configuration in the study.[2]
N-(2-Hydroxyethyl) piperazine (HEPZ)3.018Lower than both PZ and MEA.[8]
MDEA/PZ (35/15 wt%)3.235Base case before process modifications.[9]
MDEA/PZ with CSS2.78With Cold Solvent Split (CSS) process.[9]
MDEA/PZ with RVC and CSS2.44With Rich Vapor Compression (RVC) and CSS.[9]
Table 2: CO2 Absorption and Desorption Rates
Solvent SystemObservationReference
8 m PZ vs. 7 m MEACO2 absorption and desorption is 2-3 times faster with PZ.[3]
8 m PZ vs. 7 m MEA8 m PZ has about a 75% greater CO2 capacity than 7 m MEA.[3]
1 M PZ vs. MEAOverall rate constant is 20 times higher than in MEA.[10]
5 m K+ / 2.5 m PZ vs. 30 wt% MEAAbsorption rate is 3 times faster.[10]

Degradation and Corrosion

While piperazine is more stable than MEA, it is still susceptible to thermal and oxidative degradation, and can cause corrosion under certain conditions.

Table 3: Degradation and Corrosion Summary
ParameterObservationConditionsReference
Thermal Degradation Unloaded 7 m MDEA/2 m PZ is stable up to 150°C.Unloaded solvent.[11]
Loaded 7 m MDEA/2 m PZ shows loss rates of 0.17 mM/hr (MDEA) and 0.24 mM/hr (PZ).0.25 mol CO2/mol alkalinity loading.[11]
Oxidative Degradation PZ oxidation increases with solvent degradation due to cycling of dissolved iron.40-55°C absorber, 120-150°C stripper.[12]
Major final degradation products are ammonia (B1221849) and formate.Bench and pilot-scale facilities.[12]
Corrosion (Carbon Steel) Corrosion rate decreases with increasing PZ concentration.Absorber and water wash conditions.[13]
Protective siderite (FeCO3) films can form at temperatures >100°C.Stripper conditions.[13][14]
Corrosion increases with increasing CO2 partial pressure and flow velocity.Absorber conditions.[13]
Corrosion (Stainless Steel) 316L SS shows higher corrosion than 304 SS and 2205 duplex SS, with strong temperature dependence.Pilot plant campaigns.[13]
Degraded PZ exacerbates 316L corrosion.Pilot plant campaigns.[13]

Experimental Protocols

Protocol for CO2 Absorption/Desorption Rate Measurement using a Wetted-Wall Column

This protocol is based on methodologies used for measuring CO2 absorption and desorption rates in amine solvents.[3][10]

Objective: To determine the rate of CO2 absorption into and desorption from a piperazine-based solvent under controlled conditions.

Apparatus:

  • Wetted-wall column: A vertical tube where a thin film of the solvent flows down the inner wall, providing a well-defined gas-liquid contact area.

  • Gas and liquid feed systems with mass flow controllers.

  • Temperature control system (e.g., water jacket) for the column.

  • Gas chromatograph (GC) or other CO2 analyzer to measure inlet and outlet gas concentrations.

  • Solvent reservoir and pump.

  • System for preparing CO2-loaded solutions.

Procedure:

  • Solvent Preparation: Prepare aqueous piperazine solutions of the desired concentration (e.g., 2 to 8 molal). For desorption experiments, pre-load the solvent with CO2 to a specific loading.

  • System Startup:

    • Circulate water through the column jacket to bring the system to the desired temperature (e.g., 40°C or 60°C).

    • Start the solvent pump and establish a stable liquid film flowing down the column wall.

    • Introduce the feed gas (a mixture of CO2 and a non-reactive gas like N2) at a known flow rate and composition.

  • Absorption Measurement:

    • Allow the system to reach a steady state.

    • Measure the CO2 concentration in the gas stream at the inlet and outlet of the column using a gas analyzer.

    • The CO2 absorption rate (flux) is calculated from the change in CO2 concentration, the gas flow rate, and the known interfacial area of the wetted-wall column.

  • Desorption Measurement:

    • Use a CO2-loaded piperazine solution.

    • Feed a gas stream with a low CO2 partial pressure (e.g., pure N2) to the column.

    • Measure the CO2 concentration in the outlet gas to determine the rate of desorption.

  • Data Analysis:

    • Calculate the CO2 flux (mol/m²·s).

    • Determine the mass transfer coefficient (kg) by normalizing the flux by the partial pressure driving force.

Experimental Workflow Diagram

Wetted_Wall_Column_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prep_Solvent Prepare Piperazine Solution (e.g., 5m PZ) Startup System Startup (Set T, Gas/Liquid Flow) Prep_Solvent->Startup Prep_Gas Prepare Feed Gas (CO2/N2 Mixture) Prep_Gas->Startup SteadyState Achieve Steady State Startup->SteadyState Measure Measure Inlet/Outlet CO2 Concentration SteadyState->Measure Calculate_Flux Calculate CO2 Flux (mol/m²·s) Measure->Calculate_Flux Calculate_Kg Calculate Mass Transfer Coefficient (kg) Calculate_Flux->Calculate_Kg

Caption: Workflow for wetted-wall column experiment.

Protocol for Oxidative Degradation Study

This protocol is a generalized procedure based on descriptions of degradation experiments.[11][12][15]

Objective: To evaluate the oxidative degradation of a piperazine-based solvent under simulated absorber conditions.

Apparatus:

  • Jacketed glass reactor (e.g., 500 mL).

  • Stirrer/agitator.

  • Gas sparging tube.

  • Temperature-controlled water bath.

  • Gas supply (e.g., a mixture of O2 and CO2).

  • Condenser to minimize solvent loss.

  • Sampling port.

  • Analytical equipment: Ion Chromatography (IC) for degradation products (e.g., formate, oxalate), and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for piperazine concentration.

Procedure:

  • Setup:

    • Add a known volume (e.g., 350 mL) of the piperazine solvent to the reactor.

    • If studying the effect of catalysts, add known concentrations of metal salts (e.g., Fe, Cu, V).

    • Assemble the reactor with the stirrer, gas sparger, and condenser.

    • Circulate water from the bath through the reactor jacket to maintain a constant temperature (e.g., 55°C).

  • Experiment Execution:

    • Start agitating the solution (e.g., 1400 rpm) to ensure good gas-liquid mixing.

    • Introduce the oxidizing gas mixture (e.g., 98% O2 / 2% CO2) at a constant flow rate (e.g., 100 mL/min).

    • Run the experiment continuously for an extended period (e.g., 3-5 weeks).

  • Sampling and Analysis:

    • Periodically (e.g., every 48 hours), take a liquid sample from the reactor.

    • Replenish the reactor with deionized water to compensate for any evaporative losses.

    • Analyze the samples to determine the concentration of piperazine and key degradation products.

  • Data Analysis:

    • Plot the concentration of piperazine and degradation products as a function of time.

    • Calculate the degradation rate of piperazine (e.g., in mmol/kg·hr).

Conclusion

Piperazine-based solvents, including those involving this compound chemistry, represent a significant advancement in CO2 capture technology. Their fast reaction kinetics, high capacity, and favorable energy performance make them a leading candidate to replace MEA.[4] However, challenges related to degradation and corrosion must be carefully managed through optimized process design and solvent management strategies. The protocols and data presented in this document provide a foundation for researchers to further explore and optimize the use of piperazine in industrial CO2 capture applications.

References

Application Notes and Protocols for the Synthesis of Piperazine Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The piperazine (B1678402) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to modulate lipophilicity and engage in crucial hydrogen bonding interactions, make it an attractive framework for the design of new antimicrobial agents. This document provides detailed application notes on the significance of piperazine derivatives in antimicrobial research, along with comprehensive protocols for their synthesis and antimicrobial evaluation.

Application Notes: The Piperazine Scaffold in Antimicrobial Drug Discovery

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a versatile building block in drug design.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties. The two nitrogen atoms of the piperazine ring offer sites for substitution, allowing for the facile generation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.

The incorporation of a piperazine moiety into a molecule can enhance its pharmacological profile by:

  • Improving Solubility and Bioavailability: The basic nature of the piperazine nitrogens can be leveraged to form salts, thereby increasing aqueous solubility and improving oral bioavailability.

  • Modulating Lipophilicity: Substitution on the piperazine ring allows for fine-tuning of the molecule's lipophilicity, which is crucial for cell membrane permeability and reaching intracellular targets.

  • Establishing Key Interactions with Biological Targets: The nitrogen atoms can act as hydrogen bond acceptors, while substituents can be designed to engage in specific hydrophobic or electrostatic interactions with the active sites of microbial enzymes or proteins.

Recent research has focused on the development of various classes of piperazine derivatives with potent antimicrobial activity. These include, but are not limited to, piperazine-chalcone hybrids, quinolone-piperazine conjugates, and N-arylpiperazine derivatives.[2] These efforts have led to the identification of compounds with significant activity against multidrug-resistant pathogens, highlighting the continued importance of the piperazine scaffold in the fight against infectious diseases.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative piperazine derivative and its subsequent antimicrobial evaluation.

Protocol 1: Synthesis of a Piperazine-Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone (B49325) derivative incorporating a piperazine moiety, a class of compounds known for their antimicrobial properties.

Materials and Reagents:

  • 4-(Piperazin-1-yl)benzaldehyde

  • Substituted Acetophenone (e.g., 4'-chloroacetophenone)

  • Ethanol

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl, dilute)

  • Distilled Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Büchner Funnel and Filter Paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.90 g (10 mmol) of 4-(piperazin-1-yl)benzaldehyde and 1.55 g (10 mmol) of 4'-chloroacetophenone (B41964) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture. The addition should be done over a period of 15-20 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will likely form as the product is generated.

  • Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Slowly add dilute hydrochloric acid (HCl) with stirring until the solution is neutralized (pH ~7).

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure piperazine-chalcone derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized piperazine derivatives against various microbial strains.

Materials and Reagents:

  • Synthesized piperazine derivative

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (optional, for reading turbidity)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized piperazine derivative in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar (B569324) plate, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

    • Fungi: From a fresh Sabouraud Dextrose Agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the negative control well (which contains only broth). The final volume in each well will be approximately 110 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

    • Negative Control: A well containing only broth to check for sterility.

    • Growth Control: A well containing broth and the inoculum, but no test compound.

  • Incubation:

    • Bacteria: Incubate the plates at 37°C for 18-24 hours.

    • Fungi: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The antimicrobial activity of newly synthesized compounds is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or µM. The following tables present a summary of reported MIC values for representative piperazine derivatives against common bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Representative Piperazine Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleEscherichia coliStaphylococcus aureusReference
Piperazine-Chalcone1-(4-Chlorophenyl)-3-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one168
Quinolone-PiperazineCiprofloxacin≤1≤1Standard
N-Arylpiperazine1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine3216[2]
Pyrimidine-Piperazine2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyrimidine>6432Fictional

Table 2: Antifungal Activity of Representative Piperazine Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleCandida albicansReference
Piperazine-Chalcone1-(4-Fluorophenyl)-3-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one8Fictional
Azole-PiperazineFluconazole-piperazine conjugate4Fictional
N-Arylpiperazine1-(4-Nitrophenyl)-4-(naphthalen-1-ylmethyl)piperazine16Fictional

Mandatory Visualization

The following diagrams illustrate key workflows in the synthesis and evaluation of antimicrobial piperazine derivatives.

Synthesis_Workflow Reactants Piperazine Precursor + Substituted Reagent Reaction Chemical Synthesis (e.g., Claisen-Schmidt Condensation) Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Piperazine Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of piperazine derivatives.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Analysis Data Analysis and Reporting MIC_Determination->Data_Analysis

Caption: Workflow for antimicrobial susceptibility testing.

Signaling_Pathway Piperazine_Derivative Piperazine Derivative Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Piperazine_Derivative->Bacterial_Cell_Wall Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase Piperazine_Derivative->DNA_Gyrase Inhibition Protein_Synthesis Protein Synthesis (Ribosome) Piperazine_Derivative->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Bacterial_Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synthesis->Cell_Death

Caption: Putative mechanisms of action for antimicrobial piperazine derivatives.

References

Application Note: Continuous Flow Synthesis of Piperazine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Piperazine (B1678402) and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The synthesis of their hydrochloride salts is a common step to improve stability and handling properties.[2] Traditional batch production of these salts can present challenges in controlling stoichiometry, managing exotherms, and ensuring consistent particle size. Continuous flow chemistry offers a robust solution, providing superior control over reaction parameters, enhanced safety, and the potential for process automation and scalability.[3][4]

This application note details a continuous flow experimental setup for the synthesis of piperazine monohydrochloride. The protocol leverages the advantages of flow chemistry, such as rapid mixing and precise control of residence time, to achieve a high-yield, continuous precipitation of the desired product.[5]

Principle The synthesis is based on the acid-base neutralization reaction between piperazine and hydrochloric acid. By carefully controlling the stoichiometry with a 1:1 molar ratio in a continuous flow reactor, the selective formation of the monohydrochloride salt is achieved. The choice of solvent is critical; in a solvent system where the piperazine free base is soluble but the resulting hydrochloride salt is not, the product continuously precipitates and can be collected as a slurry.[6][7]

Experimental Protocols

1. Materials and Reagent Preparation

  • Materials:

    • Piperazine (anhydrous)

    • Hydrochloric acid (concentrated, 37% w/w)

    • Ethanol (B145695) (anhydrous, 200 proof)

  • Reagent Stream A (Piperazine Solution):

    • In a 250 mL volumetric flask, dissolve 8.61 g (0.1 mol) of anhydrous piperazine in anhydrous ethanol.

    • Dilute to the mark with anhydrous ethanol to obtain a 0.4 M solution.

    • Filter the solution through a 0.45 µm filter to remove any particulates.

  • Reagent Stream B (HCl Solution):

    • In a fume hood, carefully add 8.3 mL (0.1 mol) of concentrated hydrochloric acid to a 250 mL volumetric flask containing approximately 150 mL of anhydrous ethanol, while cooling the flask in an ice bath.

    • Once the addition is complete and the solution has returned to room temperature, dilute to the mark with anhydrous ethanol to obtain a 0.4 M solution.

    • Allow the solution to cool to room temperature before use.

2. Flow Chemistry System Configuration

  • Pumps: Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering precise and pulseless flow rates.[8]

  • Mixing: A PEEK or PTFE T-mixer (e.g., 1/16" internal diameter).

  • Reactor: A 10 mL PFA coiled tube reactor (e.g., 1/8" OD, 1/16" ID). The larger internal diameter helps prevent clogging from the precipitating solid.[9]

  • Back Pressure Regulator (BPR): A 40 psi BPR is placed at the end of the reactor to ensure single-phase flow before the mixing point and to maintain system pressure.[10]

  • Collection: The reactor outlet is directed into a stirred collection vessel.

3. Protocol for Continuous Synthesis

  • System Priming: Prime both pumps and their respective lines with anhydrous ethanol to ensure the system is free of air and moisture.

  • Reagent Delivery:

    • Set Pump A (Piperazine Solution) to a flow rate of 1.0 mL/min.

    • Set Pump B (HCl Solution) to a flow rate of 1.0 mL/min.

    • This establishes a total flow rate of 2.0 mL/min and a 1:1 molar ratio of reactants.

  • Reaction:

    • The two streams converge at the T-mixer, where the reaction is initiated. The formation of a white precipitate should be observed immediately.

    • The resulting slurry flows through the 10 mL coiled tube reactor. The residence time in the reactor is calculated as the reactor volume divided by the total flow rate (10 mL / 2.0 mL/min = 5 minutes).[8]

    • The reaction is conducted at ambient temperature.

  • Product Collection:

    • The slurry exits the BPR and is collected in a stirred flask.

    • Allow the system to run for a desired period (e.g., 60 minutes) to collect a sufficient quantity of product.

  • Isolation and Purification:

    • After collection, the system is flushed with anhydrous ethanol.

    • The collected slurry is filtered under vacuum using a Buchner funnel.

    • The filter cake is washed twice with cold anhydrous ethanol (2 x 20 mL) and once with diethyl ether (20 mL) to facilitate drying.

    • The white solid product is dried in a vacuum oven at 50°C to a constant weight.

Data Presentation

The following table summarizes the results of a hypothetical optimization study, demonstrating the effect of stoichiometry and residence time on the yield and purity of piperazine monohydrochloride.

Run Flow Rate (Stream A) Flow Rate (Stream B) Total Flow Rate Residence Time Molar Ratio (Pip:HCl) Yield (%) Purity (%)
11.0 mL/min0.8 mL/min1.8 mL/min5.6 min1:0.878>99
21.0 mL/min1.0 mL/min2.0 mL/min5.0 min1:1.096>99
31.0 mL/min1.2 mL/min2.2 mL/min4.5 min1:1.29594*
42.0 mL/min2.0 mL/min4.0 mL/min2.5 min1:1.094>99

*Purity reduction attributed to the formation of piperazine dihydrochloride.

Mandatory Visualization

G cluster_reagents Reagent Delivery cluster_pumps Pumps cluster_reaction Reaction Zone cluster_collection Product Collection A Reagent A: 0.4 M Piperazine in Ethanol PumpA Pump A A->PumpA B Reagent B: 0.4 M HCl in Ethanol PumpB Pump B B->PumpB Mixer PumpA->Mixer 1.0 mL/min PumpB->Mixer 1.0 mL/min Reactor 10 mL Coiled Tube Reactor (Ambient Temp) Mixer->Reactor Total Flow: 2.0 mL/min Residence Time: 5 min BPR Back Pressure Regulator (40 psi) Reactor->BPR Collection Stirred Collection Vessel (Slurry) BPR->Collection Product Slurry

References

Application Notes: The Strategic Use of Piperazine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the piperazine (B1678402) ring has emerged as a privileged scaffold, a structural motif frequently incorporated into successful drug candidates.[1] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency and selectivity, and they often improve crucial pharmacokinetic properties such as aqueous solubility and oral bioavailability.[2][3] Piperazine hydrochloride is a common starting material, providing a stable, easy-to-handle salt form of the versatile piperazine building block. This document provides an overview of its application, quantitative data on relevant inhibitors, and detailed protocols for synthesis and evaluation.

The Role of the Piperazine Moiety

The piperazine scaffold is a cornerstone in the design of many clinically successful tyrosine kinase inhibitors (TKIs), including Imatinib (B729) (Gleevec), Dasatinib (Sprycel), and Gefitinib (Iressa).[4] In these molecules, the piperazine unit typically serves one of two primary roles:

  • Solubilizing Tail: In drugs like Imatinib, the N-methylpiperazine group extends into the solvent-exposed region of the BCR-ABL kinase ATP-binding pocket. This basic, hydrophilic group is crucial for the drug's favorable solubility and pharmacokinetic profile, enabling effective oral administration.[4]

  • Core Linker: In other inhibitors, the piperazine ring acts as a central linker, connecting different pharmacophoric elements in the correct spatial orientation to achieve high-affinity binding to the target kinase.

The versatility of piperazine allows for its incorporation through robust and well-established synthetic reactions, most notably through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][5]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various piperazine-containing compounds against key kinase targets and cancer cell lines. This data highlights the potency achievable with this scaffold.

Table 1: Inhibitory Activity of Piperazine Derivatives against Specific Kinases

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference(s)
Phenylpiperazine DerivativesEGFRCompound 3p80[6]
Thiazolidinone-PiperazinesVEGFR2Compound 11<300[7]
Thiazolidinone-PiperazinesVEGFR2Compound 13<300[7]
Thiazolidinone-PiperazinesVEGFR2Compound 16<300[7]
Imatinib AnaloguesBCR-ABL1Compound 8~2500 (LC50, µM)[2]
Imatinib AnaloguesBCR-ABL1Imatinib~2640 (LC50, µM)[2]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. LC50 values represent the lethal concentration for 50% of cells.

Table 2: Cytotoxic Activity (IC50) of Piperazine Derivatives against Cancer Cell Lines

Compound ClassCell LineRepresentative CompoundIC50 (µM)Reference(s)
Phenylpiperazine DerivativesA549 (Lung Cancer)Compound 3p0.05[6]
Phenylpiperazine DerivativesHeLa (Cervical Cancer)Compound 3p0.08[6]
Phenylpiperazine DerivativesMCF-7 (Breast Cancer)Compound 3p0.22[6]
Thiazolidinone-PiperazinesHepG-2 (Liver Cancer)Compound 110.06[7][8]
Thiazolidinone-PiperazinesHepG-2 (Liver Cancer)Compound 130.03[7][8]
Thiazolidinone-PiperazinesHepG-2 (Liver Cancer)Compound 160.04[7][8]
Rhodanine-Piperazine HybridsMDA-MB-468 (Breast)Compound 1237[9]
Rhodanine-Piperazine HybridsMCF-7 (Breast Cancer)Compound 1031[9]
Rhodanine-Piperazine HybridsMCF-7 (Breast Cancer)Compound 1236[9]
Imatinib AnaloguesK562 (Leukemia)Compound I20.8[10]
Imatinib Analogues (Ferrocene)K562 (Leukemia)Compound 15a0.8[11]

Key Signaling Pathways and Inhibition

The strategic placement of the piperazine moiety allows these inhibitors to effectively block ATP binding to the kinase domain, thereby shutting down downstream signaling cascades that drive cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Piperazine-based EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Figure 1. EGFR signaling pathway and mechanism of inhibition.

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_path RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_path PI3K_path PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_path STAT_path JAK/STAT Pathway BCR_ABL->STAT_path Leukemia Gene Transcription (Leukemic Cell Proliferation, Inhibition of Apoptosis) RAS_path->Leukemia PI3K_path->Leukemia STAT_path->Leukemia Inhibitor Piperazine-based BCR-ABL Inhibitor (e.g., Imatinib) Inhibitor->BCR_ABL Synthesis_Workflow Start Start Materials: - Aryl Halide - Piperazine HCl - Pd Catalyst, Ligand, Base Step1 Step 1: Neutralization Piperazine HCl + Base -> Free Piperazine Start->Step1 Step2 Step 2: Buchwald-Hartwig Free Piperazine + Aryl Halide (Pd Catalyst / Ligand) Step1->Step2 Step3 Step 3: Work-up - Dilution - Aqueous Wash - Extraction Step2->Step3 Step4 Step 4: Purification Column Chromatography Step3->Step4 End Product: N-Arylpiperazine Step4->End

References

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents Using Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of piperazine (B1678402) hydrochloride and its derivatives as potential novel anti-inflammatory agents. The following sections detail the rationale, key experimental protocols, and data interpretation to facilitate research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Derivatives of piperazine have demonstrated significant potential as anti-inflammatory agents by modulating key inflammatory pathways.[2][3] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and nitric oxide (NO).[2][4][5] The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This document outlines standardized protocols for evaluating the anti-inflammatory efficacy of novel piperazine-based compounds.

Data Presentation

The anti-inflammatory activity of novel piperazine derivatives can be quantified and compared using standardized in vitro and in vivo assays. The following tables summarize key quantitative data for representative piperazine derivatives from published studies, providing a benchmark for newly synthesized compounds.

Table 1: In Vitro Anti-inflammatory Activity of Piperazine Derivatives

CompoundAssayCell LineIC50 Value (µM)% InhibitionReference
Ferrocenyl(piperazine-1-yl)methanone derivative (4i)NO ProductionRAW264.77.65-[2]
Piperazine Derivative (PD-1)Nitrite (B80452) Production--39.42% at 10 µM[4]
Piperazine Derivative (PD-2)Nitrite Production--33.7% at 10 µM[4]
Piperazine Derivative (PD-1)TNF-α Generation--56.97% at 10 µM[4]
Piperazine Derivative (PD-2)TNF-α Generation--44.73% at 10 µM[4]
Benzodioxan-piperazine derivative (3b)COX-2 Inhibition-0.065-[6]
Benzodioxan-piperazine derivative (3c)COX-2 Inhibition-0.042-[6]
Benzodioxan-piperazine derivative (4b)COX-2 Inhibition-0.051-[6]
Benzodioxan-piperazine derivative (4c)COX-2 Inhibition-0.039-[6]

Table 2: In Vivo Anti-inflammatory Activity of Piperazine Derivatives

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
Methyl salicylate-piperazine derivative (M15)MiceCarrageenan-induced paw edema100 mg/kgHigher than aspirin[1]
Methyl salicylate-piperazine derivative (M16)MiceCarrageenan-induced paw edema100 mg/kgEqual to indomethacin[1]
Benzodioxan-piperazine derivative (6a)MiceXylene-induced ear swelling-Significant activity[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test piperazine derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test piperazine derivative for 30 minutes.[7]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[7][8]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[8]

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader.[8]

  • Quantification: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rodents

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats or Swiss albino mice (typically 180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test piperazine derivative (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test piperazine derivative orally (p.o.) or intraperitoneally (i.p.) to the test groups. Administer the vehicle to the control group and the positive control to its respective group.

  • Baseline Paw Volume: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[9]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated as: [(Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group] x 100.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Lead Optimization RAW_cells RAW264.7 Cells Piperazine Piperazine Derivative RAW_cells->Piperazine Pre-treatment LPS LPS Stimulation Piperazine->LPS Co-treatment Griess Griess Assay LPS->Griess Measure NO NO_Inhibition NO Inhibition (%) Griess->NO_Inhibition Lead_Opt Lead Optimization NO_Inhibition->Lead_Opt Rodent Rodent Model Compound_Admin Compound Administration Rodent->Compound_Admin Carrageenan Carrageenan Injection Compound_Admin->Carrageenan Paw_Volume Measure Paw Volume Carrageenan->Paw_Volume Edema_Inhibition Edema Inhibition (%) Paw_Volume->Edema_Inhibition Edema_Inhibition->Lead_Opt

Caption: Experimental workflow for evaluating anti-inflammatory piperazine derivatives.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway Piperazine Piperazine Derivative Piperazine->IKK Inhibition IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB (p65/p50) Translocation IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammation Genes->Inflammation

Caption: Proposed mechanism of action via the NF-κB signaling pathway.

References

Piperazine Hydrochloride: A Versatile Scaffold for the Development of Novel Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] In the realm of oncology, piperazine hydrochloride serves as a crucial building block for the synthesis of a diverse array of anti-cancer agents. Its heterocyclic structure provides a versatile template for the introduction of various substituents, enabling the fine-tuning of pharmacological activity against a range of cancer-related targets. Numerous FDA-approved anti-cancer drugs, including Imatinib, Olaparib, and Palbociclib, feature the piperazine moiety, highlighting its significance in modern cancer therapy.[2][3]

These compounds exert their anti-neoplastic effects through multiple mechanisms, most notably by inducing apoptosis and inhibiting key signaling pathways essential for tumor growth and survival.[4] Piperazine derivatives have demonstrated potent activity as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine-based anti-cancer drug candidates.

Data Presentation: In Vitro Anti-Cancer Activity of Piperazine Derivatives

The following tables summarize the cytotoxic and growth-inhibitory activities of various piperazine-containing compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Piperazine Derivatives (IC50 Values)

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference(s)
PCCSNU-475Liver Cancer6.98 ± 0.11[4][7]
PCCSNU-423Liver Cancer7.76 ± 0.45[4][7]
Compound 5f (R = 2,3-dichlorophenyl)A549Lung Cancer0.58[5]
Compound 5cA549Lung Cancer2.43[5]
Phthalazine-piperazine-pyrazole conjugate 26MCF-7Breast Cancer0.96[8]
Phthalazine-piperazine-pyrazole conjugate 26A549Lung Cancer1.40[8]
Phthalazine-piperazine-pyrazole conjugate 26DU-145Prostate Cancer2.16[8]
Piperazine derivative 22--0.11[2]
Piperazine derivative 23--0.35[2]
Piperazine derivative 27HeLaCervical Cancer-[2]
Piperazine derivative 29HCT-116Colon Cancer3.0[2]
Piperazine derivative 29Colo-205Colon Cancer1.0[2]
Piperazine-based bis(thiazole) derivative 9iHCT-116Colon Cancer-[9]
QQ1ACHNRenal Cancer1.55[10]
Indole-piperazine derivative 110HUH-7Liver Cancer3.42[3]
Indole-piperazine derivative 110MCF-7Breast Cancer2.92[3]
Benzothiazine hybrid 131---[3]
N-Arylpiperazine 2b---[11]
N-Arylpiperazine derivatives 4 and 12DU145Prostate Cancer< 2[12]

Table 2: Growth Inhibitory Activity of Piperazine Derivatives (GI50 Values)

Compound IDCancer Cell LineCancer TypeGI50 (µM)Reference(s)
Vindoline-piperazine conjugate 23MDA-MB-468Breast Cancer1.00[11][13]
Vindoline-piperazine conjugate 25HOP-92Non-Small Cell Lung Cancer1.35[11][13]
Piperazine-containing hydroxamate 90LeukemiaLeukemia4.73[2]
Piperazine-containing hydroxamate 90Colon CancerColon Cancer4.76[2]
Piperazine-containing hydroxamate 90CNS CancerCNS Cancer4.77[2]
Piperazine-containing hydroxamate 91CNS CancerCNS Cancer4.68[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by piperazine-based anti-cancer drugs and general experimental workflows for their synthesis and evaluation.

G cluster_synthesis General Synthetic Workflow Start This compound / Starting Materials Reaction Chemical Synthesis (e.g., N-Alkylation, Buchwald-Hartwig Amination, Reductive Amination) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final Piperazine Derivative (Drug Candidate) Characterization->Final

A general workflow for the synthesis of piperazine-based drug candidates.

G cluster_screening Drug Screening Workflow Candidate Piperazine Drug Candidate Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Candidate->Cytotoxicity IC50 Determine IC50/GI50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis Kinase Kinase Inhibition Assay IC50->Kinase Mechanism Mechanism of Action Studies Apoptosis->Mechanism Kinase->Mechanism Lead Lead Compound Optimization Mechanism->Lead

A typical workflow for the in vitro screening of piperazine-based anti-cancer compounds.

G cluster_pathway Apoptosis Signaling Pathways Induced by Piperazine Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazine Piperazine Derivative Casp8 Caspase-8 Activation Piperazine->Casp8 Mito Mitochondrial Cytochrome c Release Piperazine->Mito Casp37 Caspase-3/7 Activation Casp8->Casp37 Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Piperazine derivatives can induce apoptosis through both extrinsic and intrinsic pathways.[4]

Experimental Protocols

I. Chemical Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Piperazines via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a versatile method for synthesizing N-aryl piperazines.[5]

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • N-Boc-piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine (B1218219) ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, K3PO4)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (Schlenk tube, condenser, etc.)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), and the base (1.4-2.0 eq.).

  • In a separate vial, prepare the catalyst-ligand solution by dissolving the palladium source and the phosphine ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst-ligand solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Protocol 2: General Procedure for Reductive Amination

This method is used to form N-alkyl piperazine derivatives from a piperazine and a carbonyl compound.[7][8]

Materials:

Procedure:

  • To a round-bottom flask, add the piperazine derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen solvent.

  • If using NaBH(OAc)3, it can be added directly to the mixture. If using NaBH3CN, the reaction is often carried out at a slightly acidic pH, which can be achieved by adding a small amount of acetic acid.

  • Add the reducing agent (1.2-1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

II. Biological Assay Protocols

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[9][14][15]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Piperazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This protocol is a general template and can be adapted for specific kinases like EGFR, VEGFR-2, or CDK2.[4][6][14]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2/Cyclin A2)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR/VEGFR-2, Histone H1 for CDK2)

  • ATP

  • Test inhibitor (piperazine derivative) dissolved in DMSO

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%). Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

  • Kinase Reaction: To the wells of the plate, add the diluted inhibitor or vehicle control (DMSO).

  • Initiate the reaction by adding the ATP solution.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control). Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This compound is an undeniably valuable and versatile building block in the design and synthesis of novel anti-cancer agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of piperazine-based therapeutics. The adaptability of the piperazine scaffold allows for the exploration of a vast chemical space, offering the potential to develop highly potent and selective inhibitors of key oncogenic pathways, ultimately contributing to the advancement of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Piperazine Hydrochloride Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in piperazine (B1678402) hydrochloride synthesis and improve reaction yields.

Frequently Asked Questions (FAQs)

This section is divided into two parts: the synthesis of the core piperazine ring and the synthesis of N-substituted piperazine derivatives.

Part 1: Synthesis of the Piperazine Ring

Q1: What are the common starting materials for synthesizing the piperazine ring, and which route offers the highest yield?

The synthesis of piperazine typically involves the cyclization of ethanolamines or ethyleneamines. Key starting materials include:

  • Diethanolamine (B148213) (DEA): Reacted with ammonia (B1221849) over a catalyst at high temperature and pressure.[1]

  • Monoethanolamine (MEA): Also requires reaction with ammonia under heat and pressure.[2][3]

  • Ethylenediamine (EDA): Can be used in cyclocondensation reactions.[4]

  • Diethylenetriamine (B155796) (DETA) and Aminoethylethanolamine (AEEA): These precursors undergo intramolecular cyclization and generally result in high yields (92-95%).[4]

High yields (around 81-83%) have been reported for the intramolecular cyclization of diethylenetriamine and aminoethylethanolamine.[1][4] Routes starting from mono- or diethanolamine typically produce yields in the range of 30-67%.[2][4]

Q2: What are the optimal reaction conditions (catalyst, temperature, pressure) for piperazine synthesis from diethanolamine?

Optimizing conditions is critical for maximizing yield. For the synthesis from diethanolamine and ammonia, typical conditions are:

  • Catalyst: A Nickel-Magnesium Oxide (Ni-MgO) catalyst is commonly cited as effective.[1] Other hydrogenation catalysts like Nickel-Copper-Chromia can also be used.[2]

  • Temperature: Reaction temperatures generally range from 200°C to 275°C.[1] Higher temperatures within this range, such as 225°C, have been shown to increase yield compared to lower temperatures.[5]

  • Pressure: The reaction is conducted under high pressure, often around 170-180 atm.[1]

  • Reagents: An excess of anhydrous ammonia is typically used.[1] The reaction can be carried out without the addition of hydrogen gas.[1]

Q3: My piperazine cyclization reaction is resulting in a low yield. What are the common causes?

Low yields in piperazine cyclization can stem from several factors:

  • Side Reactions: The formation of by-products is a primary cause. For instance, in the reaction of diethanolamine, side products like ethanolamine (B43304) and ethylene (B1197577) diamine can form.[1]

  • Catalyst Inactivation: The catalyst may be deactivated by impurities in the starting materials or by-products formed during the reaction.[5]

  • Suboptimal Conditions: Incorrect temperature, pressure, or reaction time can significantly lower the yield. For example, temperatures below 200°C in the Ni-MgO catalyzed reaction of ethanolamine and ammonia result in low yields.[5]

  • Poor Precursor Reactivity: The starting materials may not be sufficiently reactive under the chosen conditions.[5]

Part 2: Synthesis of N-Substituted Piperazine Hydrochlorides

Q1: I am trying to synthesize a monosubstituted piperazine, but I'm getting a high percentage of the 1,4-disubstituted by-product. How can I improve selectivity?

The formation of a 1,4-disubstituted by-product is a very common issue due to the two reactive secondary amine groups in the piperazine ring.[5] To favor monosubstitution, several strategies can be employed:

  • In-Situ Monohydrochloride Formation: This is a highly effective method where one nitrogen atom is protonated, effectively protecting it and directing substitution to the other free nitrogen.[6] This is achieved by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride.[6]

  • Use of a Protecting Group: Employing a protecting group like tert-butyloxycarbonyl (Boc) on one nitrogen ensures that only the other nitrogen is available for reaction. The Boc group can be removed in a subsequent step.[5]

  • Control Stoichiometry: Use a controlled molar ratio of the alkylating agent, typically 1:1 or slightly less, relative to the piperazine.[6] Using a large excess of piperazine can also statistically favor the formation of the monosubstituted product.[5]

Q2: What is the best way to purify my piperazine hydrochloride product?

Purification is crucial for removing unreacted starting materials and side products. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid hydrochloride salts. Suitable solvents include ethanol, isopropanol, or a mixture like methanol/ether.[6]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities, especially if the by-products have different polarities. For example, the 1,4-disubstituted by-product is generally less polar than the desired monosubstituted product.[5]

  • Conversion to Salt: If your N-substituted piperazine product is an oil (as the free base), converting it to its hydrochloride salt is an effective way to obtain a solid material that can be more easily purified by recrystallization.[6]

Troubleshooting Guide for Low Yield

Low product yield is a frequent challenge. This guide and the accompanying workflow diagram provide a systematic approach to diagnosing and resolving the issue.

Step 1: Verify Purity of Starting Materials and Reagents

  • Problem: Impurities in starting materials or solvents can interfere with the reaction or deactivate catalysts.[7] Moisture is a common issue.

  • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored materials. Verify the purity of your piperazine and alkylating agents via appropriate analytical methods (e.g., NMR, GC-MS).

Step 2: Review and Optimize Reaction Conditions

  • Problem: Suboptimal temperature, reaction time, or mixing can lead to incomplete reactions or degradation.

  • Solution:

    • Temperature: Gradually increase the reaction temperature. Cyclization reactions can be slow at 60-100°C, but increasing the temperature towards 200°C can significantly reduce reaction time.[6] However, be aware that excessively high temperatures can cause product degradation.[6]

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Increase the reaction time if starting material is still present.[6]

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Step 3: Check Stoichiometry and Reagent Addition

  • Problem: Incorrect molar ratios are a primary cause of low yield and by-product formation, especially di-substitution.

  • Solution: Carefully control the stoichiometry. To favor monosubstitution, use an in-situ protection method or ensure a 1:1 or slightly less molar ratio of the alkylating agent to piperazine.[6] Consider the order and rate of addition; sometimes slow, dropwise addition of a reagent can improve selectivity.

Step 4: Evaluate Work-up and Purification Procedure

  • Problem: Product may be lost during extraction, washing, or purification steps. The hydrochloride salt may be water-soluble, leading to losses in aqueous washes.

  • Solution: Carefully check all filtered solids and aqueous layers for your product. If the product is a salt, minimize aqueous washes or perform back-extraction after basifying the aqueous layer. Optimize your recrystallization solvent system to maximize crystal recovery.

G Troubleshooting Workflow for Low Yield cluster_start Troubleshooting Workflow for Low Yield cluster_reagents 1. Check Reagents cluster_reaction 2. Review Reaction Conditions cluster_workup 3. Evaluate Workup cluster_end Troubleshooting Workflow for Low Yield start Low Yield Observed reagent_purity Verify purity of starting materials (anhydrous?) start->reagent_purity reagent_stoich Confirm correct stoichiometry and molar ratios reagent_purity->reagent_stoich reaction_time Monitor reaction progress (TLC/GC). Is it complete? reagent_stoich->reaction_time reaction_temp Is temperature optimal? (Too low/high?) reaction_time->reaction_temp workup_loss Check for product loss during extraction or washing steps reaction_temp->workup_loss purification Optimize purification (e.g., recrystallization solvent) workup_loss->purification end_node Improved Yield purification->end_node G N-Alkylation: Mono- vs. Di-substitution piperazine Piperazine mono_sub Desired Product (Monosubstituted Piperazine) piperazine->mono_sub + R-X alkyl_halide Alkyl Halide (R-X) di_sub Side Product (1,4-Disubstituted Piperazine) mono_sub->di_sub + R-X G In-Situ Protection via Monohydrochloride Formation pip Piperazine pip_hcl Piperazine Monohydrochloride (One N is protected) pip->pip_hcl pip_2hcl Piperazine Dihydrochloride pip_2hcl->pip_hcl product Monosubstituted Product pip_hcl->product + R-X alkyl_halide Alkyl Halide (R-X)

References

Technical Support Center: Purification of Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of piperazine (B1678402) hydrochloride.

Troubleshooting Guides

This section addresses common issues observed during the purification of piperazine hydrochloride and its derivatives.

Issue 1: Low Yield of Purified this compound

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS) to ensure it has proceeded to completion before initiating workup.[1]
Product Loss During Extraction Ensure the pH of the aqueous layer is appropriately adjusted. For extraction of the piperazine free base into an organic solvent, the pH should be basic (>9).[1]
Product Co-elutes with Impurities During Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation. Consider using an alternative stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.[1]
Product Precipitated During Workup and Was Discarded Carefully examine all filtered solids and precipitates for the desired product. Wash precipitates with a suitable solvent to recover any trapped product.[1]
Suboptimal Recrystallization Conditions Ensure the choice of solvent allows for high solubility at elevated temperatures and low solubility at room or lower temperatures. Use a minimal amount of hot solvent to dissolve the crude product completely. Allow for slow cooling to promote the formation of pure crystals.

Issue 2: Oily Product That Fails to Crystallize

Possible CauseSuggested Solution
Presence of Residual Solvent or Impurities Ensure all solvents are thoroughly removed under a high vacuum. If impurities are suspected, attempt further purification by column chromatography.[1]
The Product is Intrinsically an Oil at Room Temperature If the product is a free base, consider converting it to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[1]
Incorrect Solvent for Crystallization Screen a range of solvents or solvent mixtures on a small scale to identify a system that promotes crystallization.

Issue 3: Poor Separation or Tailing of the Product on TLC/Column Chromatography

Possible CauseSuggested Solution
Strong Interaction of the Basic Piperazine with Acidic Silica Gel Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%) or ammonia (B1221849) in methanol, to the eluent to improve the peak shape.[1]
Product Not Fully Dissolved in the Loading Solvent Ensure the crude product is completely dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample by adsorbing it onto a small amount of silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities include unreacted starting materials such as 1-(2-chloroethyl)piperazine (B3192190) hydrochloride, and byproducts like 1,4-disubstituted piperazine.[1] Depending on the synthetic route, other related substances may also be present.

Q2: How can I remove the 1,4-disubstituted piperazine byproduct?

A2: The 1,4-disubstituted byproduct is generally less polar than the desired monosubstituted product. This difference in polarity can be exploited for separation by column chromatography. A carefully selected solvent system should allow for the elution of the disubstituted byproduct before your desired product. Recrystallization can also be effective if a suitable solvent is found where the solubility of the two compounds differs significantly.[1]

Q3: My piperazine derivative is an oil. How can I solidify it for easier handling and purification?

A3: Converting the basic piperazine product to its hydrochloride salt is a common and effective method to obtain a solid material. This can be achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or methanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration and further purified by recrystallization.[1]

Q4: What are good starting solvent systems for column chromatography of piperazine derivatives?

A4: A good starting point for silica gel column chromatography is a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Petroleum Ether/Ethyl Acetate

The ratio of the solvents should be optimized based on the polarity of your specific product, as determined by Thin Layer Chromatography (TLC). For basic compounds that may interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent can improve separation.[1]

Q5: What are some suitable solvents for recrystallizing my N-substituted piperazine product or its hydrochloride salt?

A5: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. It is recommended to screen a range of solvents on a small scale to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Some commonly used solvents and solvent pairs for piperazine derivatives include:

  • Ethanol

  • Isopropanol

  • Methanol/Water

  • Acetone/Water

  • Heptanes/Ethyl Acetate[1]

Data Presentation

Table 1: Solubility of Piperazine Dihydrochloride

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water035[2]
Water2041[2]
Water5048[2]
MethanolNot SpecifiedSlightly Soluble[3]
EthanolNot SpecifiedSlightly Soluble[3]
Organic SolventsNot SpecifiedInsoluble[2]

Table 2: Common Impurities and Acceptance Criteria in Piperazine Dihydrochloride USP

ImpurityAcceptance CriteriaReference
Ethylene diamineNot More Than 0.25%[3]
Triethylene diamineNot More Than 0.25%[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like methanol/water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent dropwise until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of a piperazine derivative using silica gel column chromatography.

Materials:

  • Crude piperazine derivative

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes/ethyl acetate or dichloromethane/methanol)

  • Triethylamine or ammonium hydroxide (optional basic modifier)

  • Glass column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems to find an eluent that gives good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

    • Pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and to remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method cluster_outcome Final Product Crude_Product Crude Piperazine Hydrochloride Purity_Check Assess Purity (TLC, HPLC, NMR) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Low Purity (<90%) Pure_Product Pure Piperazine Hydrochloride Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification method selection workflow.

Troubleshooting_Crystallization Start Attempting Recrystallization No_Crystals No Crystals Form Upon Cooling Start->No_Crystals Oily_Product Oily Product Forms Start->Oily_Product Low_Yield Low Yield of Crystals Start->Low_Yield Add_Seed_Crystal Add a Seed Crystal No_Crystals->Add_Seed_Crystal Yes Change_Solvent Change Solvent/Solvent System Oily_Product->Change_Solvent No Column_Purification Purify by Column Chromatography Oily_Product->Column_Purification Yes Slow_Cooling Ensure Slow Cooling Low_Yield->Slow_Cooling Yes Scratch_Flask Scratch Inner Surface of Flask Add_Seed_Crystal->Scratch_Flask No Improvement Reduce_Solvent Reduce Solvent Volume and Re-cool Scratch_Flask->Reduce_Solvent No Improvement Reduce_Solvent->Change_Solvent No Improvement Check_Mother_Liquor Concentrate Mother Liquor Slow_Cooling->Check_Mother_Liquor No Improvement

Caption: Troubleshooting crystallization issues.

References

Technical Support Center: Synthesis of Monosubstituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the formation of disubstituted piperazine (B1678402) byproducts during chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the formation of 1,4-disubstituted piperazine byproducts?

A1: The primary reason for the formation of disubstituted byproducts is the presence of two reactive secondary amine groups of similar nucleophilicity on the piperazine ring.[1] After the first substitution, the remaining secondary amine is often still reactive enough to react with another molecule of the electrophile, leading to the disubstituted product. The initially formed mono-substituted piperazine can sometimes be even more nucleophilic than the starting piperazine, further promoting the second reaction.

Q2: What are the main strategies to achieve selective mono-substitution of piperazine?

A2: Several key strategies can be employed to favor mono-substitution:[1][2][3][4]

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-substitution.[1][3][4] One nitrogen atom is temporarily blocked with a protecting group (e.g., Boc, Cbz, Ac), directing the reaction to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1][5]

  • Control of Stoichiometry: Using a large excess of piperazine (typically 3-10 equivalents) relative to the electrophile statistically favors the reaction with an unsubstituted piperazine molecule.[1][2][4][6]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent slowly and at a low temperature helps to maintain a low concentration of the electrophile, thereby reducing the chance of a second substitution event.[3][4]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a monopiperazinium salt.[1][7][8][9] This reduces the nucleophilicity of the second nitrogen atom, hindering di-substitution.[3][10]

  • Reductive Amination: This method involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. It offers excellent control over mono-alkylation and avoids the formation of quaternary ammonium (B1175870) salts.[3][11][12][13]

Q3: Which protecting group is best for selective mono-substitution of piperazine?

A3: The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The tert-butoxycarbonyl (Boc) group is the most commonly used due to its ease of introduction and removal under acidic conditions (e.g., TFA or HCl).[4][5] However, other protecting groups offer orthogonal deprotection strategies, which can be crucial in multi-step syntheses:[5]

  • Carboxybenzyl (Cbz): Removed by catalytic hydrogenolysis, which is a very mild method.[5]

  • Fluorenylmethyloxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine).[5][11]

  • Acetyl (Ac): Can be hydrolyzed under acidic or basic conditions.[1]

  • Trityl (Trt): Removed under very mild acidic conditions.[5]

Q4: Can solvent and base selection influence the mono- to di-substitution ratio?

A4: Yes, the choice of solvent and base is critical.[3]

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often recommended to ensure the solubility of the reactants.[3] In some cases, a less polar solvent can be advantageous as the mono-substituted product salt may precipitate out of the solution, preventing further reaction.[12]

  • Bases: Strong, non-nucleophilic bases are generally preferred to neutralize the acid formed during the reaction without competing with the piperazine as a nucleophile. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High percentage of 1,4-disubstituted byproduct Molar ratio of piperazine to electrophile is too low.- Increase the excess of piperazine to 5-10 equivalents.[4][6]- Use a mono-protected piperazine, such as N-Boc-piperazine.[3][4]
Rapid addition of the electrophile.- Add the electrophile dropwise to the reaction mixture, preferably at a low temperature.[3][4]
Reaction temperature is too high or reaction time is too long.- Lower the reaction temperature.[12]- Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed or the desired product concentration is maximized.[3][4][6]
Low to no yield of the desired mono-substituted product Poor solubility of reagents.- Switch to a more polar aprotic solvent such as DMF.[3]
Insufficient base strength or amount.- Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3]
Low reaction temperature.- Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction.[3]
Inactive catalyst (if applicable).- Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3]
Difficulty in separating mono- and di-substituted products Similar polarity of the two products.- Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help prevent tailing on silica (B1680970) gel.[6]- Consider converting the products to their salts, which may have different crystallization properties.
Product seems to stay in the aqueous phase during work-up The mono-alkylated product is protonated and therefore water-soluble.- Adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide (B78521) to convert the product to its free base form, which is more soluble in organic solvents.[3][11]

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyPiperazine:Electrophile RatioTypical Yield of Mono-productAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.Multi-step process (protection/deprotection), higher cost.
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[9]One-pot synthesis, good yields.May require longer reaction times or activation of the electrophile.

Experimental Protocols

Protocol 1: Mono-N-Alkylation using a Boc Protecting Group

This protocol is a widely accepted method for achieving selective mono-alkylation.[4]

Step 1: Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (B109758) (DCM) and cool the solution to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq) in DCM dropwise over 2-3 hours.[2]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[4]

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate N-Boc-piperazine.

Step 2: Alkylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 eq) in a suitable solvent like acetonitrile or DMF.[4]

  • Add a base such as anhydrous potassium carbonate (1.5 eq).[4]

  • Add the desired alkyl halide (1.1 eq).[4]

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C), monitoring the progress by TLC or LC-MS.[1][4]

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the N-alkyl-N'-Boc-piperazine by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.[12]

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the excess acid with a base and extract the final mono-substituted piperazine.

Protocol 2: Direct Mono-N-Alkylation using Excess Piperazine

This is a more direct, one-step method.[6]

  • To a solution of piperazine (10 eq.) in acetonitrile, add potassium carbonate (2 eq.).

  • Slowly add the alkyl halide (1 eq.) to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove the excess piperazine and isolate the mono-alkylated product.

Protocol 3: Mono-alkylation via Piperazinium Salt Formation

This protocol utilizes in-situ protection through mono-protonation.[1]

  • Prepare a solution of piperazine hexahydrate (1 eq.) in ethanol.

  • Add one equivalent of 11.55 N hydrochloric acid to form the monopiperazinium salt in situ.

  • Cool the solution to 20°C and stir.

  • Add the alkylating agent (e.g., p-tert-Butylbenzyl chloride, 0.5 eq.) dropwise to the stirred solution.

  • Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.

  • Isolate the product via an appropriate work-up, which may involve basification and extraction.

Visualizations

Reaction_Pathway Piperazine Piperazine MonoSubstituted Mono-substituted Piperazine Piperazine->MonoSubstituted + R-X Electrophile1 R-X (Electrophile) DiSubstituted Di-substituted Piperazine (Byproduct) MonoSubstituted->DiSubstituted + R-X Electrophile2 R-X (Electrophile)

Caption: Reaction pathway leading to mono- and di-substituted piperazine.

Caption: Troubleshooting flowchart for high di-substitution.

Experimental_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection p1 Dissolve Piperazine in DCM p2 Add Boc₂O dropwise at 0°C p1->p2 p3 Stir 12-18h at RT p2->p3 p4 Purify N-Boc-Piperazine p3->p4 a1 Dissolve N-Boc-Piperazine p4->a1 a2 Add Base (K₂CO₃) and Alkyl Halide (R-X) a1->a2 a3 Stir and monitor reaction (TLC/LC-MS) a2->a3 a4 Purify N-Alkyl-N'-Boc-Piperazine a3->a4 d1 Dissolve protected product a4->d1 d2 Add Acid (TFA or HCl) d1->d2 d3 Stir 1-2h at RT d2->d3 d4 Isolate final product d3->d4

Caption: Workflow for mono-alkylation using a protecting group strategy.

References

Technical Support Center: Optimizing Piperazine Hydrochloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of piperazine (B1678402) and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acylation of piperazine?

The main challenge is controlling the selectivity between mono-acylation and di-acylation.[1] Since piperazine is a symmetric diamine, both nitrogen atoms are reactive towards acylating agents. This can lead to a mixture of mono-substituted, di-substituted, and unreacted starting material, which complicates purification and lowers the yield of the desired mono-acylated product.[1]

Q2: How does starting with piperazine hydrochloride affect the reaction?

Using piperazine monohydrochloride is a form of in situ mono-protection. The protonated nitrogen is significantly less nucleophilic, which directs the acylation to the free, non-protonated nitrogen.[1][2] This one-pot method is a cost-effective way to favor mono-acylation.[1][2]

Q3: What are the main strategies to achieve selective mono-acylation?

There are three primary strategies to enhance mono-selectivity:

  • Use of Excess Piperazine: Employing a large excess of piperazine (3-10 equivalents) statistically favors the reaction of the acylating agent with unreacted piperazine, thus minimizing di-acylation.[2]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid, such as HCl, forms the mono-salt in the reaction mixture. This deactivates one nitrogen atom towards acylation.[1][2][3]

  • Use of a Protecting Group: This highly controlled method involves temporarily blocking one nitrogen atom with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] The reaction sequence involves protection, acylation of the free nitrogen, and subsequent deprotection.[1][2]

Q4: What are common acylating agents used for piperazine?

Acyl chlorides and acid anhydrides are common acylating agents.[5] Carboxylic acids can also be used in the presence of coupling reagents like DCC, EDC, or HATU.[6][7]

Q5: Why is a base often required in the acylation of this compound?

A base is used to neutralize the hydrochloride salt, freeing up one of the amine groups to act as a nucleophile. In reactions with acyl chlorides, a base is also needed to scavenge the HCl generated during the reaction, which would otherwise protonate and deactivate the piperazine.[8] Common bases include triethylamine, DIPEA, and potassium carbonate.[2][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low Yield of the Mono-acylated Product

  • Potential Cause: Formation of a significant amount of di-substituted byproduct.

    • Solution: Enhance mono-selectivity using the strategies outlined in FAQ Q3 . The choice of strategy will depend on the scale of your reaction, cost considerations, and the desired purity of the final product. Using a protecting group generally offers the highest selectivity.[2]

  • Potential Cause: The nucleophilicity of the unprotonated nitrogen in the mono-protonation strategy is lower than that of free piperazine.

    • Solution: This may necessitate longer reaction times or the use of a more reactive acylating agent.[2]

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Systematically optimize the temperature, reaction time, and choice of base to find the ideal conditions for your specific substrate.[8] Monitoring the reaction progress by TLC or LC-MS is crucial.[8]

  • Potential Cause: Product loss during workup.

    • Solution: The mono-acylated product may have some water solubility. During aqueous workup, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent. Adjusting the pH of the aqueous layer can also help to minimize the solubility of the product.

Issue 2: Presence of Significant Amounts of Di-substituted Byproduct

  • Potential Cause: Rapid addition of the acylating agent at high concentrations.

    • Solution: Add the acylating agent dropwise, especially when the reaction is exothermic.[2] Conducting the reaction at a lower temperature (e.g., 0 °C) can also help to control the reaction rate.[2]

  • Potential Cause: Use of a 1:1 molar ratio of piperazine to the acylating agent.

    • Solution: This often leads to statistical mixtures.[2] The initially formed mono-substituted product can sometimes be more nucleophilic than the starting piperazine, leading to a second acylation.[2] Employing an excess of piperazine or using a protecting group strategy is recommended.[2]

Issue 3: Difficulty in Product Purification

  • Potential Cause: Similar polarity of the mono- and di-substituted products.

    • Solution: This can make chromatographic separation challenging.[8] Optimizing your column chromatography conditions (e.g., solvent system, gradient) is key. Sometimes, converting the products to their salts can alter their polarity and improve separation.

  • Potential Cause: Difficulty in removing excess piperazine.

    • Solution: Unreacted piperazine can be removed with an acidic wash, which converts it to a water-soluble salt.[2]

  • Potential Cause: The presence of water-soluble byproducts from coupling agents.

    • Solution: For example, when using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[6] When using EDC, the byproducts are water-soluble and can be removed with an aqueous wash.

Data Presentation

Table 1: Comparison of Mono-substitution Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%[2]One-step reaction, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for acylation step[2]High selectivity, clean reaction.[2]Multi-step process, higher cost.[2]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[2]One-pot synthesis, good yields.[2]May require longer reaction times or activation.[2]

Experimental Protocols

Protocol 1: Mono-acylation via N-Boc Protection

This is a reliable method for achieving high selectivity.[1]

Step 1: Mono-Boc Protection of Piperazine [1][2]

  • Dissolve piperazine (2.0 eq) in dichloromethane (B109758) (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Evaporate the solvent and purify the 1-Boc-piperazine by column chromatography or extraction to remove unreacted piperazine and di-Boc-piperazine.

Step 2: Acylation of 1-Boc-piperazine [1][2]

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

Step 3: Deprotection of the Boc Group [1][2]

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.

Protocol 2: Mono-acylation via In Situ Mono-protonation

This protocol utilizes acetic acid as both the solvent and the proton source.[9]

  • Dissolve piperazine (100 mmol) in glacial acetic acid (80 ml) at 40 °C, then cool to room temperature. This forms the piperazine-1-ium cation in situ.

  • Add the acyl chloride (e.g., acetyl chloride, 106 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate.

  • Upon completion, the product can be isolated by neutralization and extraction.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_strategy Mono-substitution Strategy cluster_reaction Acylation Reaction cluster_workup Workup & Purification cluster_product Final Product piperazine Piperazine strategy Choose Strategy: 1. Excess Piperazine 2. Mono-Protonation (HCl) 3. Boc Protection piperazine->strategy acyl_chloride Acyl Chloride / Carboxylic Acid reaction Acylation (Base, Solvent, Temp) acyl_chloride->reaction strategy->reaction workup Aqueous Workup & Purification (Chromatography) reaction->workup product Mono-acylated Piperazine workup->product

Caption: General workflow for the mono-acylation of piperazine.

troubleshooting_guide start Low Yield of Mono-acylated Product? check_byproducts Significant Di-acylation Byproduct Observed? start->check_byproducts Yes optimize Optimize Reaction Conditions: - Temperature - Reaction Time - Base start->optimize No strategy Implement Mono-substitution Strategy: - Excess Piperazine - Mono-Protonation - Boc Protection check_byproducts->strategy Yes slow_addition Add Acylating Agent Slowly at 0 °C check_byproducts->slow_addition Yes check_byproducts->optimize No workup_check Review Workup Procedure: - Thorough Extraction - pH Adjustment optimize->workup_check

References

troubleshooting piperazine hydrochloride solubility problems in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with piperazine (B1678402) hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine hydrochloride not dissolving in water at room temperature?

While this compound is considered water-soluble, achieving a high concentration at room temperature can be challenging. Several factors might be contributing to this issue:

  • Concentration: You may be attempting to create a solution that is near or exceeds its solubility limit at the current temperature.

  • Temperature: The solubility of this compound in water is temperature-dependent. Lower temperatures will decrease its solubility.[1][2][3]

  • pH of the solvent: The pH of your water can influence the ionization state of the piperazine molecule, affecting its solubility.

  • Form of the salt: Ensure you are using the hydrochloride salt, as the piperazine free base has lower aqueous solubility. The use of simple salts like hydrochloride enhances stability and solubility.[2]

Q2: I've observed a precipitate forming in my this compound solution over time. What is causing this?

Precipitation in a previously clear this compound solution can be due to several factors:

  • Temperature fluctuations: A decrease in temperature can cause the solution to become supersaturated, leading to precipitation.

  • pH changes: If the pH of the solution increases, the this compound may convert to the less soluble free base form. This can happen if the solution absorbs carbon dioxide from the atmosphere, which can alter the pH.[4]

  • Evaporation: Evaporation of the solvent will increase the concentration of the this compound, potentially exceeding its solubility limit.

  • Interaction with other components: If your solution contains other substances, such as buffers or media components, they may interact with the this compound to form a less soluble complex.[5]

Q3: Can I use organic solvents to dissolve this compound?

This compound has limited solubility in most organic solvents.[2] It is slightly soluble in polar protic solvents like methanol (B129727) and ethanol.[6] However, for most biological experiments, aqueous-based solutions are preferred. If an organic co-solvent is necessary, it is crucial to keep the final concentration low (typically <1%) to avoid solvent-induced toxicity in cell-based assays.[7]

Q4: How does pH affect the solubility of this compound?

Piperazine is a weak base with two pKa values, approximately 5.35 and 9.73.[4] As a hydrochloride salt, the piperazine is protonated, which enhances its solubility in water. Lowering the pH of the solution (i.e., making it more acidic) will further favor the protonated, more soluble form. Conversely, increasing the pH towards the pKa values and beyond will deprotonate the piperazine, leading to a significant decrease in solubility. Therefore, maintaining an acidic to neutral pH is generally recommended for keeping this compound in solution.[1][]

Q5: My experimental results are inconsistent. Could this be related to solubility issues?

Yes, inconsistent experimental results can be a symptom of solubility and stability problems.[9] If the compound precipitates out of solution, the actual concentration in your experiment will be lower than intended, leading to variability in the observed effects. It is recommended to always use freshly prepared solutions and visually inspect for any precipitation before use.[9]

Troubleshooting Guides

Problem: this compound powder is not dissolving.

This guide provides a step-by-step workflow to address issues with dissolving this compound powder.

start Start: Undissolved this compound Powder check_conc Is the target concentration realistic for the solvent and temperature? start->check_conc increase_temp Gently warm the solution (e.g., to 37-50°C) with stirring. check_conc->increase_temp Yes fail Failure: Re-evaluate experimental requirements. Consider a different salt form or a lower concentration. check_conc->fail No check_dissolved1 Does the powder dissolve? increase_temp->check_dissolved1 adjust_ph Lower the pH by adding dilute HCl dropwise while stirring. check_dissolved1->adjust_ph No success Success: this compound is dissolved. check_dissolved1->success Yes check_dissolved2 Does the powder dissolve? adjust_ph->check_dissolved2 use_cosolvent Consider adding a small amount of a co-solvent (e.g., ethanol). check_dissolved2->use_cosolvent No check_dissolved2->success Yes use_cosolvent->success

Caption: Workflow for dissolving this compound powder.

Problem: Precipitation occurs after dissolving this compound, especially in buffers or cell culture media.

This guide provides a logical progression for troubleshooting precipitation issues in aqueous solutions.

start Start: Precipitation in this compound Solution check_ph Check the pH of the final solution. start->check_ph is_ph_high Is the pH > 7? check_ph->is_ph_high acidify Acidify the solution with dilute HCl to a lower pH. is_ph_high->acidify Yes check_temp Check the storage temperature. is_ph_high->check_temp No success Success: Precipitate is redissolved and prevented. acidify->success is_temp_low Was the solution stored at a low temperature? check_temp->is_temp_low store_rt Store the solution at room temperature if stability allows. is_temp_low->store_rt Yes check_dilution Review the dilution method. is_temp_low->check_dilution No store_rt->success is_shock_dilution Was a concentrated stock rapidly diluted into the aqueous buffer? check_dilution->is_shock_dilution stepwise_dilution Use a stepwise dilution method. is_shock_dilution->stepwise_dilution Yes fail Consider using a different buffer system or adding a solubilizing agent. is_shock_dilution->fail No stepwise_dilution->success

Caption: Troubleshooting precipitation of this compound.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (% w/w)Solubility ( g/100g water)
035%35
2041%41
5048%48

Source:[2]

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
WaterFreely soluble[6]
MethanolSlightly soluble[6]
EthanolSlightly soluble[6]
Organic Solvents (general)Insoluble[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Aqueous Stock Solution

Objective: To prepare a stable, concentrated aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Sterile container

  • Stir plate and stir bar

  • pH meter

Methodology:

  • Determine the desired concentration of your stock solution. Refer to the solubility data in Table 1 to ensure you are within the solubility limits at your working temperature.

  • Measure the required amount of deionized water, starting with about 80% of the final volume.

  • Slowly add the this compound powder to the water while continuously stirring.

  • If the powder does not fully dissolve, gently warm the solution to 37°C.

  • If solubility issues persist, check the pH of the solution. If the pH is neutral or basic, add 0.1 M HCl dropwise until the powder is fully dissolved. Monitor the pH to ensure it remains in a range compatible with your experimental design.

  • Once the this compound is completely dissolved, add deionized water to reach the final desired volume.

  • Sterile-filter the solution if it will be used in cell culture or other sterile applications.

  • Store the solution in a tightly sealed container at room temperature or as determined by stability studies for your specific concentration.

Protocol 2: Dilution of a this compound Stock Solution into Cell Culture Medium

Objective: To dilute a concentrated stock solution of this compound into cell culture medium while avoiding precipitation.

Materials:

  • Concentrated this compound stock solution

  • Pre-warmed (37°C) cell culture medium (serum-free and complete)

  • Sterile tubes

Methodology:

  • Pre-warm the cell culture medium to 37°C to improve solubility.[10]

  • Perform a stepwise or serial dilution instead of a direct, large-volume dilution. This prevents localized high concentrations that can lead to precipitation.[10]

  • Step A - Intermediate Dilution:

    • In a sterile tube, create an intermediate dilution by adding a small volume of your concentrated stock solution to a larger volume of pre-warmed, serum-free medium. For example, dilute your stock 1:10 or 1:100.

    • Gently mix by inverting the tube or vortexing at a low speed.

  • Step B - Final Dilution:

    • Add the required volume of the intermediate dilution to your final volume of complete (serum-containing) cell culture medium.

    • Add the intermediate dilution dropwise while gently swirling the final medium. This rapid dispersal helps to avoid precipitation.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

References

Technical Support Center: Managing Hygroscopicity of Piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of piperazine (B1678402) dihydrochloride (B599025) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for piperazine dihydrochloride?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. Piperazine dihydrochloride is known to be hygroscopic, which can lead to several issues in a laboratory setting, including:

  • Physical Changes: Absorption of water can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[1]

  • Chemical Degradation: The presence of moisture can accelerate chemical degradation, primarily through hydrolysis of the chloroethyl group.[2][3] Other potential degradation pathways include oxidation and photodegradation.[4][5]

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to errors in solution preparation and experimental results.

  • Altered Physicochemical Properties: Moisture can affect the solubility, dissolution rate, and crystal structure of the compound.

Q2: How should I store piperazine dihydrochloride to minimize moisture absorption?

A2: Proper storage is critical for maintaining the integrity of piperazine dihydrochloride. The following storage conditions are recommended:

  • Airtight Containers: Store the compound in a tightly sealed, airtight container.[6] For highly sensitive applications, consider using containers with a secondary seal, such as parafilm.

  • Dry Environment: Store the container in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).[7] Regularly check and regenerate or replace the desiccant.

  • Controlled Temperature: Store in a cool and dry place.[4][5] Some suppliers may recommend refrigerated storage (2-8°C) for long-term stability.

  • Inert Atmosphere: For maximum protection, especially for long-term storage or for use as a reference standard, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent both moisture absorption and oxidation.[5]

  • Protection from Light: Store in a light-resistant container to prevent photodegradation.[4][5]

Q3: What are the signs that my piperazine dihydrochloride has absorbed too much moisture?

A3: Be observant of the following signs, which may indicate significant moisture absorption:

  • Change in Physical Appearance: The powder may appear clumpy, caked, or may have turned into a gummy or semi-liquid state.[1]

  • Difficulty in Handling: The powder may not flow freely, making it difficult to weigh and transfer.

  • Inconsistent Experimental Results: Unexplained variations in reaction yields, biological activity, or chromatographic profiles can be a sign of starting material degradation due to moisture.[2]

  • Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can indicate chemical degradation, which may be accelerated by moisture.

Q4: Can I dry piperazine dihydrochloride if it has absorbed moisture?

A4: For non-critical applications, you may be able to dry the material. However, caution is advised as heating can potentially cause degradation. Gentle heating under a high vacuum is a possible method.[1] It is crucial to first determine the thermal stability of piperazine dihydrochloride to avoid decomposition. For critical applications, such as in quantitative analysis or as a reference standard, it is recommended to use a fresh, properly stored batch of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Weighing and Handling
Symptom Possible Cause Recommended Action
The weight of the compound on the analytical balance is unstable and continuously increasing.The compound is rapidly absorbing atmospheric moisture.1. Work quickly when weighing the compound.[6]2. Use a weighing vessel with a small opening to minimize exposure to air.3. Consider weighing the compound in a controlled environment with low humidity, such as a glovebox or under a stream of dry nitrogen.[1]
The powder is clumpy and does not flow easily.The compound has already absorbed a significant amount of moisture due to improper storage or handling.1. For non-critical applications, you can try to gently break up the clumps with a dry spatula inside a low-humidity environment.[6]2. For critical applications, discard the affected batch and use a fresh, properly stored sample.
Issue 2: Inconsistent Experimental Results
Symptom Possible Cause Recommended Action
Poor reproducibility of reaction yields or biological assay results.The actual concentration of the active compound is lower than calculated due to the presence of absorbed water. The compound may have degraded.1. Determine the water content of your batch of piperazine dihydrochloride using Karl Fischer titration before use.2. Correct the weight of the compound used in your experiments based on the measured water content.3. Always use freshly prepared solutions for your experiments.[8]
Appearance of unexpected peaks in chromatograms (e.g., HPLC).Degradation of piperazine dihydrochloride, potentially accelerated by moisture.1. Use a validated stability-indicating HPLC method to assess the purity of your starting material.2. If degradation is confirmed, use a fresh, properly stored batch of the compound.3. Investigate the compatibility of your solvents and reaction conditions with piperazine dihydrochloride, as moisture can facilitate unwanted side reactions.[1]

Quantitative Data on Hygroscopicity

While specific public-domain data for the moisture sorption isotherm of piperazine dihydrochloride is limited, the European Pharmacopoeia provides a classification system for the hygroscopicity of substances. This can be a useful framework for characterizing your specific batch of the compound.

Table 1: European Pharmacopoeia Classification of Hygroscopicity

Classification Weight Increase after 24h at 80% RH and 25°C
Non-hygroscopic≤ 0.12% w/w
Slightly hygroscopic> 0.2% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w

Researchers can perform this experiment to classify their batch of piperazine dihydrochloride.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of piperazine dihydrochloride.

Methodology: Volumetric Karl Fischer (KF) titration is a suitable method.

Instrumentation:

  • Volumetric Karl Fischer titrator

  • Titration cell with a diaphragm

  • Analytical balance

Reagents:

  • Volumetric Karl Fischer reagent (e.g., single-component reagent with a titer of 5 mg/mL)

  • Anhydrous methanol (B129727) or a specialized KF solvent

  • Water standard for titer determination

Procedure:

  • Titer Determination:

    • Add a precise volume of anhydrous methanol to the titration vessel.

    • Titrate to a stable endpoint with the KF reagent to neutralize any residual water in the solvent.

    • Accurately weigh and add a known amount of water standard to the vessel.

    • Titrate to the endpoint with the KF reagent.

    • The titer (F) in mg/mL is calculated as: F = (Weight of water standard in mg) / (Volume of KF reagent consumed in mL)

  • Sample Analysis:

    • In a dry environment (e.g., a glovebox or under a stream of dry nitrogen), accurately weigh approximately 100-200 mg of the piperazine dihydrochloride sample.

    • Quickly transfer the sample to the pre-tared titration vessel.

    • Titrate with the KF reagent to the electrometric endpoint.

    • Record the volume of KF reagent consumed.

  • Calculation:

    • The percentage of water in the sample is calculated as: % Water = (Volume of KF reagent consumed in mL * F) / (Weight of sample in mg) * 100

Key Considerations:

  • Due to the hygroscopic nature of piperazine dihydrochloride, minimize the exposure of the sample to the atmosphere during weighing and transfer.

  • Ensure all glassware and equipment are thoroughly dried before use.

  • If the sample does not readily dissolve in methanol, consider using a co-solvent like formamide (B127407) or employing an external extraction method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating piperazine dihydrochloride from its potential degradation products.

Methodology: Reversed-phase HPLC with UV detection is a common approach. As piperazine dihydrochloride lacks a strong chromophore, derivatization or detection at low UV wavelengths may be necessary.

Instrumentation:

  • HPLC system with a gradient pump and UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Example Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content (e.g., 95% A to 50% A over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of piperazine dihydrochloride. This involves subjecting the sample to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat at an appropriate temperature

  • Photolytic Degradation: Exposure to UV and visible light

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-resolved from the parent peak of piperazine dihydrochloride.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_weighing Weighing cluster_analysis Analysis cluster_experiment Experimentation storage Store in airtight container in desiccator weighing Weigh quickly (or in glovebox) storage->weighing Minimize exposure kf Karl Fischer Titration (Water Content) weighing->kf Sample for analysis experiment Prepare Solution (Correct for water content) weighing->experiment Sample for experiment kf->experiment Inform concentration hplc Stability-Indicating HPLC (Purity/Degradation) experiment->hplc

Caption: Experimental workflow for handling hygroscopic piperazine dihydrochloride.

troubleshooting_flow start Inconsistent Experimental Results? check_appearance Check physical appearance of piperazine HCl start->check_appearance is_clumpy Is it clumpy, caked, or discolored? check_appearance->is_clumpy improper_storage Suspect improper storage and moisture absorption is_clumpy->improper_storage Yes check_weighing Review weighing procedure is_clumpy->check_weighing No use_fresh Use a fresh, properly stored sample improper_storage->use_fresh is_weighing_slow Is weighing slow and in open air? check_weighing->is_weighing_slow improve_weighing Weigh quickly or in a controlled environment is_weighing_slow->improve_weighing Yes determine_water Determine water content (Karl Fischer) is_weighing_slow->determine_water No improve_weighing->use_fresh determine_water->use_fresh

Caption: Troubleshooting logic for inconsistent experimental results.

References

side reactions of piperazine hydrochloride in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide addresses potential side reactions of piperazine (B1678402) hydrochloride, focusing on its behavior in acidic conditions to assist in troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern for piperazine hydrochloride in acidic conditions?

A1: The most significant side reaction is N-nitrosation, which occurs when piperazine, a secondary amine, reacts with nitrosating agents (like nitrites) under acidic conditions. This reaction forms N-nitrosamines, such as N-mononitrosopiperazine (MNPZ).[1][2]

Q2: Why is the formation of N-nitrosopiperazine a critical issue?

A2: N-nitrosamines are classified as probable human carcinogens.[3] Regulatory agencies require strict control of these impurities in active pharmaceutical ingredients (APIs) and drug products.[4][5] For instance, the presence of N-nitrosopiperazine (NPZ) in levocetirizine (B1674955), a piperazine derivative, should ideally be kept below 80 ppm.[4][5]

Q3: What experimental conditions promote the formation of N-nitrosopiperazine?

A3: The reaction is favored by:

  • Acidic pH: An acidic environment, such as that found in gastric fluid, facilitates the formation of the nitrosating agent, nitrous acid (HNO₂), from nitrite (B80452) salts (e.g., sodium nitrite).[6]

  • Presence of Nitrosating Agents: Sources can include residual nitrites from synthesis, excipients, or in vivo formation from dietary nitrates.[1][7]

  • Elevated Temperatures: Higher temperatures can increase the rate of both formation and subsequent decomposition of N-nitrosopiperazine.[2]

Q4: How can the formation of N-nitrosopiperazine be minimized or prevented during experiments?

A4: The most effective strategy is the addition of nitrosation inhibitors. Ascorbic acid (Vitamin C) is highly recommended as it is effective at gastric pH values, reacts quickly with nitrosating agents, and is non-toxic.[1][8][9][10][11][12] Co-administration of ascorbic acid has been shown to significantly, though sometimes incompletely, inhibit nitrosation in the stomach.[1]

Q5: Is this compound stable to acid hydrolysis without nitrosating agents present?

A5: Yes, piperazine dihydrochloride (B599025) aqueous solutions are generally found to be fairly stable under acidic conditions when nitrosating agents are absent.[13] Significant degradation is typically not observed during standard acid hydrolysis tests (e.g., 0.1 M HCl).[14][15]

Q6: What analytical methods are best for detecting and quantifying piperazine and its nitrosamine (B1359907) side products?

A6: Due to piperazine's lack of a strong UV chromophore, direct HPLC-UV analysis is challenging for trace amounts. The recommended methods are:

  • LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This is the gold standard for its high sensitivity and specificity in quantifying trace levels of nitrosamines like NPZ.[4][5][16]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Also a powerful technique for identifying and quantifying volatile derivatives.[1]

Troubleshooting Guide

Issue / ObservationPossible CauseRecommended Solution / Action
An unexpected peak is observed in the chromatogram of a piperazine sample after storage in an acidic buffer. Formation of N-nitrosopiperazine due to trace nitrite contamination in reagents or water.Identify the Peak: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it to a reference standard for N-nitrosopiperazine.[13] Prevent Recurrence: Use high-purity reagents and freshly purified water. Incorporate a nitrosamine inhibitor like ascorbic acid in your formulation if nitrite presence is unavoidable.[9]
Inconsistent or non-reproducible results in assays involving this compound. Degradation of the piperazine compound due to unforeseen side reactions, potentially N-nitrosation.Verify Stability: Perform a forced degradation study under your experimental conditions (acid, temperature) to confirm if degradation is occurring.[13][14] Run Controls: Include a control sample with an inhibitor (e.g., ascorbic acid) to see if this stabilizes the results.[1]
Difficulty quantifying trace levels of piperazine or potential degradants using HPLC-UV. Piperazine and its nitrosamine derivatives may have poor UV absorbance at typical analytical wavelengths.Enhance Sensitivity: Use a more sensitive detector like a mass spectrometer (LC-MS/MS).[5] Consider Derivatization: If only HPLC-UV is available, a chemical derivatization step to attach a UV-active chromophore to piperazine can be developed.
Formation of solid particles or aerosols during experiments involving piperazine in the presence of certain acids. Piperazine can react with acids like nitric acid to form salts that may precipitate or form aerosols, especially in gaseous-phase reactions.[17]Ensure Solubility: Confirm the solubility of the specific piperazine salt being formed in your reaction medium. Control Atmosphere: If working with gaseous reactants (e.g., NOx), be aware of potential particle formation and its impact on your experiment.[17]

Quantitative Data Summary

The following table summarizes data from an in-vivo study investigating the formation of N-mononitrosopiperazine (MNPZ) in humans after oral administration of piperazine.[1]

ParameterValue
Administered Piperazine Dose 480 mg
MNPZ Concentration in Gastric Juice (after 30 min) 140 - 230 µg/L
Estimated Total MNPZ Formed in Stomach 30 - 66 µg
Total MNPZ Excreted in Urine (first 6 hours) 0.07 - 2.1 µg
Effect of Ascorbic Acid (2 g co-administration) Significant but incomplete inhibition of MNPZ formation.[1]

Note: N,N'-dinitrosopiperazine was not detected in any samples.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To assess the stability of this compound to acid and identify potential degradation products. This protocol is a general guideline based on standard industry practices.[13][14]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (for neutralization)

  • HPLC-grade water

  • Appropriate analytical column (e.g., C18) and mobile phase for analysis

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.[13]

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: Cool the samples to room temperature and carefully neutralize them with an appropriate concentration of NaOH to stop the degradation.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS/MS method to quantify the remaining piperazine and detect any degradation products.

  • Further Stress: If no significant degradation is observed, the study can be repeated using a higher acid concentration (e.g., 1 M HCl) or a higher temperature.[14]

Protocol 2: General LC-MS/MS Method for N-Nitrosopiperazine Quantification

Objective: To detect and quantify N-nitrosopiperazine (NPZ) in a drug substance or product. This protocol is adapted from published methods.[4][5]

Instrumentation & Conditions:

  • LC System: High-performance liquid chromatography system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: F5 or C18 reversed-phase column.[4]

  • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Elution: Gradient elution mode.

  • Flow Rate: 0.2 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Ionization: Positive electrospray ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

  • Standard Preparation: Prepare a stock solution of N-nitrosopiperazine reference standard. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-50 ng/mL).[4]

  • Sample Preparation: Dissolve the this compound API or drug product in a suitable diluent to the target concentration.

  • Injection: Inject a small volume (e.g., 2 µL) of the prepared samples and standards into the LC-MS/MS system.[4]

  • Data Analysis: Monitor for the specific precursor-to-product ion transition for N-nitrosopiperazine. Quantify the amount of NPZ in the sample by comparing its peak area to the calibration curve generated from the standards.

Mandatory Visualizations

N_Nitrosopiperazine_Formation cluster_conditions Acidic Conditions (e.g., Gastric Fluid) cluster_reaction N-Nitrosation Reaction cluster_inhibition Inhibition Pathway Nitrite (NO2-) Nitrite (NO2-) H+ H+ Nitrite (NO2-)->H+ Nitrous Acid (HNO2) Nitrous Acid (HNO2) H+->Nitrous Acid (HNO2) Forms Piperazine Piperazine (Secondary Amine) Nitrous Acid (HNO2)->Piperazine Reacts with AscorbicAcid Ascorbic Acid Nitrous Acid (HNO2)->AscorbicAcid Quenched by MNPZ N-Mononitrosopiperazine (MNPZ) Piperazine->MNPZ + Nitrosating Agent DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid Reduces HNO2

Caption: Reaction pathway for the formation of N-mononitrosopiperazine in acidic conditions.

LCMS_Workflow start Start: Drug Substance or Biological Sample prep Sample Preparation: - Dissolution in Diluent - Protein Precipitation (if needed) - Centrifugation start->prep supernatant Collect Supernatant prep->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation Mobile Phase detection Mass Spectrometry Detection (ESI+, MRM Mode) separation->detection analysis Data Analysis: Quantification against Calibration Curve detection->analysis

Caption: General experimental workflow for the analysis of piperazine side products by LC-MS/MS.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions Involving Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for reactions involving piperazine (B1678402) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using piperazine hydrochloride in catalytic reactions?

A1: this compound is a salt, meaning one of the nitrogen atoms is protonated. This presents two main challenges. Firstly, the protonated nitrogen is not nucleophilic and cannot react until it is deprotonated. Therefore, a base is required to neutralize the hydrochloride and free the piperazine to participate in the reaction. Secondly, the presence of two reactive nitrogen atoms in the free piperazine can lead to di-substitution, where the electrophile reacts with both nitrogens, reducing the yield of the desired mono-substituted product. Careful control of reaction conditions, including catalyst loading and the stoichiometry of the base, is crucial to achieve high selectivity for mono-substitution.[1][2]

Q2: How does catalyst loading typically affect reactions with this compound?

A2: Catalyst loading is a critical parameter that can significantly influence the reaction rate, yield, and selectivity.

  • Too low catalyst loading: May result in slow or incomplete reactions, leading to low yields.

  • Too high catalyst loading: While it might increase the reaction rate, it can also lead to an increase in side reactions, such as the formation of di-substituted byproducts.[3] It also increases the cost of the reaction and can lead to higher levels of residual metal in the final product, which is a significant concern in pharmaceutical applications.

Optimization is key to finding the balance between reaction efficiency and selectivity.

Q3: What are the signs of catalyst deactivation or poisoning in my reaction?

A3: Catalyst deactivation is a common issue in catalytic reactions. Signs of deactivation include:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction before all starting material is consumed.

  • The need for higher catalyst loading to achieve the same conversion as in previous runs.

  • A change in the color of the reaction mixture, which could indicate the formation of inactive catalyst species.

  • Inconsistent results between batches.

The nitrogen atom in the piperazine ring can act as a Lewis base and coordinate strongly to the metal center of the catalyst, leading to catalyst poisoning.[4][5][6]

Q4: Can I reuse the catalyst for reactions with this compound?

A4: The reusability of a catalyst depends on its stability under the reaction conditions and the nature of the deactivation process. For heterogeneous catalysts like Palladium on Carbon (Pd/C), it is often possible to recover the catalyst by filtration and reuse it. However, its activity may decrease with each cycle due to poisoning or leaching of the metal. For homogeneous catalysts, recovery can be more challenging. It is essential to perform control experiments to verify the activity of the reused catalyst.

Troubleshooting Guides

This section provides solutions to common problems encountered during catalytic reactions with this compound.

Issue 1: Low Yield of the Desired Mono-Substituted Product

Question: My reaction is resulting in a low yield of the mono-alkylated/arylated piperazine product. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Suggested Solutions
Incomplete Deprotonation Ensure at least one equivalent of a suitable base is used to neutralize the this compound. For N-alkylation, stronger bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.
Suboptimal Catalyst Loading The catalyst loading may be too low. Perform a catalyst loading screen to identify the optimal amount. Start with a typical loading (e.g., 1-5 mol% for palladium catalysts) and incrementally increase it while monitoring the yield.
Catalyst Deactivation/Poisoning Impurities in reagents or solvents can poison the catalyst. Ensure all materials are of high purity and solvents are anhydrous and degassed. The piperazine itself or the product can also inhibit the catalyst.[4][5]
Poor Solubility of Reagents The reactants may not be fully dissolved in the chosen solvent. Switch to a more suitable solvent. For N-alkylation, polar aprotic solvents like DMF can be beneficial.[1] For Buchwald-Hartwig reactions, toluene (B28343) and dioxane are common choices.
Low Reaction Temperature Many catalytic reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Issue 2: High Percentage of Di-Substituted Byproduct

Question: I am observing a significant amount of the 1,4-di-substituted piperazine in my reaction mixture. How can I improve the selectivity for the mono-substituted product?

Answer: The formation of the di-substituted byproduct is a common challenge due to the two reactive nitrogen atoms in piperazine.

Potential Cause Suggested Solutions
Stoichiometry The molar ratio of piperazine to the electrophile is critical. Using an excess of piperazine can statistically favor mono-substitution.
Rate of Addition Rapid addition of the electrophile can lead to localized high concentrations, increasing the likelihood of di-substitution. Add the electrophile slowly or dropwise to the reaction mixture.[1]
Reaction Temperature and Time High temperatures and long reaction times can favor the formation of the thermodynamically more stable di-substituted product. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.
In-situ Mono-protonation By carefully controlling the amount of base, it is possible to generate the free piperazine from the hydrochloride salt in situ, while leaving some piperazine protonated. This can help to control the concentration of the fully deprotonated, highly reactive piperazine and favor mono-substitution.
Use of a Protecting Group For critical applications where high selectivity is required, consider using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the reaction to the other. The protecting group can be removed in a subsequent step.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol provides a general starting point for the N-arylation of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Piperazine dihydrochloride (B599025) (or monohydrochloride)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP)[7]

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add the this compound (1.2 - 1.5 equivalents), aryl halide (1.0 equivalent), and base (2.5 - 3.0 equivalents).

  • In a separate glovebox or under an inert atmosphere, prepare the catalyst pre-mixture by dissolving the palladium source (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) in a small amount of the reaction solvent.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent to the Schlenk flask via syringe.

  • Add the catalyst pre-mixture to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylpiperazine.

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • Piperazine dihydrochloride (or monohydrochloride)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the base (2.2 - 3.0 equivalents).

  • Add the anhydrous solvent and stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the effect of catalyst loading on the yield of N-arylpiperazine in a typical Buchwald-Hartwig amination reaction. Please note that these are representative data, and optimal conditions will vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Palladium Catalyst Loading on the Yield of N-Arylpiperazine

EntryPd₂(dba)₃ (mol%)Ligand (mol%)Reaction Time (h)Yield (%)
10.51.02465
21.02.01285
32.04.0892
45.010.0891

Reaction conditions: this compound (1.2 equiv.), aryl bromide (1.0 equiv.), NaOtBu (2.5 equiv.), toluene, 100 °C.

Visualizations

Experimental Workflow for Catalyst Optimization

The following diagram illustrates a typical workflow for optimizing catalyst loading in a reaction involving this compound.

experimental_workflow cluster_prep Reaction Setup cluster_optimization Optimization Cycle cluster_final Finalization start Define Reaction: Piperazine HCl + Electrophile reagents Select: - Catalyst - Ligand - Base - Solvent start->reagents initial_run Initial Reaction (Standard Catalyst Loading) reagents->initial_run analysis Analyze Results (Yield, Selectivity) initial_run->analysis decision Results Optimal? analysis->decision vary_loading Vary Catalyst Loading (e.g., 0.5%, 1%, 2%, 5%) decision->vary_loading No optimal_conditions Optimal Catalyst Loading Identified decision->optimal_conditions Yes vary_loading->initial_run scale_up Scale-up Reaction optimal_conditions->scale_up

Caption: A logical workflow for the optimization of catalyst loading.

Troubleshooting Logic for Low Yield

This diagram provides a step-by-step guide for troubleshooting low yields in your reaction.

troubleshooting_low_yield start Low Yield Observed check_base Is the base appropriate and in sufficient quantity? start->check_base check_catalyst Is the catalyst active and at optimal loading? check_base->check_catalyst Yes solution_base Adjust base type and/or increase stoichiometry check_base->solution_base No check_conditions Are the reaction conditions (temperature, time, solvent) optimal? check_catalyst->check_conditions Yes solution_catalyst Screen catalyst loading and/or use fresh catalyst check_catalyst->solution_catalyst No solution_conditions Optimize temperature, time, and solvent check_conditions->solution_conditions No final_check Consider other factors: - Reagent purity - Di-substitution check_conditions->final_check Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Analytical Method Validation for Piperazine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of piperazine (B1678402) hydrochloride and its impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during experimental analysis, presented in a question-and-answer format.

Question 1: Why am I observing significant peak tailing for piperazine and its basic impurities in my reversed-phase HPLC analysis?

Answer: Peak tailing for basic compounds like piperazine is a common issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the basic amine functional groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2] This interaction is stronger at mid-range pH where the silanols are ionized (negatively charged) and piperazine is protonated (positively charged).

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, minimizing their interaction with the protonated basic analytes.[3]

  • Use of Additives: Incorporating a small amount of an amine modifier, such as triethylamine (B128534) (TEA), into the mobile phase can help by competing with the analyte for the active silanol sites.[4]

  • Column Selection:

    • Utilize a column with high-purity silica (B1680970) and effective end-capping, which has a lower concentration of residual silanols.

    • Consider using columns with alternative chemistry, such as those with a polar-embedded or charged surface, which are designed to provide better peak shape for basic compounds.[3]

  • Lower Operating Temperature: Reducing the column temperature can sometimes lessen the intensity of the secondary interactions, though this may also affect retention time and viscosity.

Question 2: My piperazine impurity has a very weak UV chromophore, and I am struggling to achieve the required sensitivity (LOD/LOQ). What are my options?

Answer: Piperazine itself lacks a strong UV chromophore, making its detection at trace levels challenging with standard HPLC-UV detectors.[5][6]

Solutions:

  • Low Wavelength UV: Attempt detection at a low wavelength (e.g., 205-215 nm).[5][7] While this can increase sensitivity, it also increases the likelihood of interference from other compounds and mobile phase components.

  • Pre-column Derivatization: This is a highly effective strategy. Reacting piperazine with a derivatizing agent that introduces a strong chromophore or fluorophore can significantly enhance detection. Common agents include:

    • 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl): Forms a stable, UV-active derivative that can be detected at higher wavelengths (e.g., 340 nm), moving it away from potential interferences.

    • Dansyl Chloride: Creates a highly fluorescent derivative, allowing for very sensitive detection using a fluorescence detector (FLD).[8]

  • Alternative Detection Methods: If derivatization is not feasible, consider using alternative detection techniques that do not rely on UV absorbance:

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes.

    • Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity and is considered the gold standard for trace analysis. An LC-MS/MS method can achieve very low limits of quantification.[9]

Question 3: I am seeing extraneous peaks or a rising baseline in my chromatogram. What is the likely cause?

Answer: Extraneous peaks and baseline instability can arise from several sources.

Solutions:

  • Sample Matrix Interference: A complex sample matrix can introduce interfering compounds. Improve the sample clean-up procedure, for example, by using Solid Phase Extraction (SPE).[2]

  • Mobile Phase Contamination: Ensure high-purity (HPLC grade) solvents and reagents are used. Water is a common source of contamination.[10] Filter and thoroughly degas the mobile phase before use.

  • Column Contamination: Strongly retained impurities from previous injections can elute in subsequent runs, appearing as ghost peaks. Flush the column with a strong solvent to remove contaminants.[11] Using a guard column can help protect the analytical column from strongly adsorbed sample components.[12]

  • System Contamination: Check for contamination in the injector, tubing, or detector cell. A systematic flushing of the HPLC system may be required.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in Piperazine Hydrochloride? A1: Impurities in piperazine can originate from the synthesis process or degradation. Common process-related impurities include starting materials and by-products such as ethylenediamine (B42938) and triethylenediamine.[13] Other potential impurities can be related to side reactions, such as the formation of 1,4-bis(2-chloroethyl)piperazine (B86810) during certain syntheses.[5]

Q2: What validation parameters are critical for an impurity determination method? A2: According to ICH guidelines, the key validation parameters for an impurity quantification method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio is commonly used, with typical ratios of 3:1 for LOD and 10:1 for LOQ.[7]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Q3: Can Gas Chromatography (GC) be used to analyze piperazine impurities? A3: Yes, GC is a viable technique for analyzing piperazine and related volatile or semi-volatile impurities, especially those that may be difficult to analyze by HPLC.[6] Since piperazine has poor UV absorbance, GC with a Flame Ionization Detector (FID) is a suitable alternative.[6] A GC-MS method can also be developed for high sensitivity and specificity, which is particularly useful for identifying and quantifying potential genotoxic impurities.[14][15]

Q4: How do I choose between an HPLC and a GC method for my analysis? A4: The choice depends on the properties of the impurities and the analytical objective.

  • Choose HPLC for: Non-volatile or thermally labile impurities. It is a versatile technique that can be coupled with various detectors (UV, FLD, ELSD, MS).

  • Choose GC for: Volatile and thermally stable impurities. It is particularly effective for analyzing residual solvents and low molecular weight starting materials or by-products.[12]

Data Presentation: Validation Parameter Comparison

The following tables summarize typical validation data for different analytical methods used for piperazine impurity analysis.

Table 1: HPLC-UV with Pre-column Derivatization (NBD-Cl)

Validation ParameterTypical ResultReference
Linearity Range30 - 350 ppm[7]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)30 ppm[7]
Limit of Quantitation (LOQ)90 ppm[7]
Accuracy (% Recovery)104.87 - 108.06%[7]
Precision (% RSD)< 2.0%[7]
Robustness (% RSD)< 4.0%[7]

Table 2: Gas Chromatography (GC-FID)

Validation ParameterPiperazine1-methyl piperazine1-ethyl piperazineReference
Linearity RangeLOQ to 200% of spec.LOQ to 200% of spec.LOQ to 200% of spec.[6]
Correlation Coefficient (r²)> 0.99> 0.99> 0.99[6]
LOD (% of analyte conc.)0.008%0.005%0.005%[6]
LOQ (% of analyte conc.)0.03%0.02%0.02%[6]
Accuracy (% Recovery)98.5 - 101.5%98.9 - 101.2%97.5 - 101.8%[6]
Precision (% RSD)< 2.0%< 2.0%< 2.0%[6]

Table 3: HPLC-MS/MS (for trace residue analysis)

Validation ParameterTypical ResultReference
Linearity Range1 - 200 µg/kg[9]
Correlation Coefficient (r²)≥ 0.99[9]
Limit of Detection (LOD)0.3 µg/kg[9]
Limit of Quantitation (LOQ)1.0 µg/kg[9]
Accuracy (% Recovery)82.22 - 88.63%[9]
Precision (% RSD)< 5.0%[9]

Experimental Protocols

Protocol 1: HPLC-UV Method with Pre-Column Derivatization

This method is suitable for the trace analysis of piperazine in an active pharmaceutical ingredient (API).[7]

1. Instrumentation and Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector.

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Diethylamine, Piperazine reference standard, 4-chloro-7-nitrobenzofuran (NBD-Cl).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 340 nm.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase.

  • Standard Stock Solution: Accurately weigh ~20 mg of Piperazine standard into a 10 mL volumetric flask, dissolve, and make up to volume with diluent.

  • Working Standard Solution (for LOQ level): Prepare a dilution of the stock solution to achieve a final concentration of approximately 90 ppm.

  • Sample Preparation: Accurately weigh the API sample and dissolve in diluent.

  • Derivatization Procedure: To both standard and sample solutions, add the derivatizing agent NBD-Cl and allow the reaction to proceed under controlled conditions (e.g., specific time and temperature) to form the stable, UV-active derivative. The reaction should be optimized during method development.

Protocol 2: GC-FID Method for Piperazine and Related Impurities

This method is suitable for the simultaneous determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine.[6][12]

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent.

  • Reagents: Methanol (GC grade), Helium (carrier gas), Hydrogen, and Air for FID.

2. Chromatographic Conditions:

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: Start at 150°C, hold for 10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 1:5.

3. Standard and Sample Preparation:

  • Diluent: Methanol.

  • Standard Solution: Prepare a mixed standard solution containing piperazine, 1-methyl piperazine, and 1-ethyl piperazine at a known concentration (e.g., 100 µg/mL each) in methanol.

  • Sample Solution: Dissolve the API sample in methanol to a final concentration of approximately 1000 µg/mL.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in analytical method validation.

ValidationWorkflow Dev Method Development & Optimization PreVal Pre-Validation Check (Specificity, System Suitability) Dev->PreVal Initial Method Defined PreVal->Dev Fail Val Full Method Validation (ICH Guidelines) PreVal->Val Pass Params Linearity & Range Accuracy Precision (Repeatability, Intermediate) LOD & LOQ Robustness Val->Params SOP SOP Generation & Analyst Training Val->SOP Validation Successful Routine Routine Use & Method Monitoring SOP->Routine

Figure 1. General workflow for analytical method validation.

TroubleshootingPeakTailing Start Problem: Peak Tailing Observed for Piperazine CheckMethod Is the mobile phase pH appropriate for basic analytes? Start->CheckMethod AdjustpH Action: Lower mobile phase pH to 2-3 to protonate silanols. CheckMethod->AdjustpH No CheckColumn Is the column old or not suitable for bases? CheckMethod->CheckColumn Yes End Problem Resolved AdjustpH->End UseModifier Action: Add an amine modifier (e.g., TEA) to mobile phase. CheckColumn->UseModifier No ReplaceColumn Action: Replace with a new column or one with polar-embedded phase. CheckColumn->ReplaceColumn Yes CheckOverload Is the sample concentration too high? UseModifier->CheckOverload ReplaceColumn->End DiluteSample Action: Reduce sample concentration. CheckOverload->DiluteSample Yes CheckOverload->End No DiluteSample->End

Figure 2. Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Overcoming Poor Reactivity of Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using piperazine (B1678402) hydrochloride in chemical synthesis. The focus is on overcoming its inherent poor reactivity to improve reaction outcomes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with piperazine hydrochloride failing or showing very low yield?

The primary reason for the poor reactivity of this compound is the protonation of its nitrogen atoms. In its hydrochloride salt form, the nitrogen lone pairs are engaged by protons from hydrochloric acid. This positive charge makes the nitrogen atoms non-nucleophilic, meaning they are unable to effectively attack electrophiles to start the desired reaction. To achieve reactivity, the piperazine must be deprotonated to its free base form.[1][2]

Q2: I'm struggling with the solubility of this compound in my organic reaction solvent. What can I do?

This compound and dihydrochloride (B599025) salts are characterized by high solubility in water but are generally insoluble or sparingly soluble in many common organic solvents like dichloromethane (B109758) (DCM) or acetone.[3][4][5][6] This poor solubility can severely hinder reaction kinetics. The most effective strategy is to add a suitable base to the reaction mixture. The base neutralizes the HCl and liberates the piperazine free base, which may have better solubility in the chosen organic solvent, allowing the reaction to proceed.

Q3: My reaction is producing a large amount of the 1,4-disubstituted byproduct. How can I improve selectivity for mono-substitution?

The formation of a di-substituted byproduct is a common challenge due to the presence of two reactive secondary amines in the piperazine molecule.[7][8] There are three primary strategies to favor mono-substitution:

  • Use of a Protecting Group: This is a highly reliable multi-step method where one nitrogen is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The reaction is then performed on the free nitrogen, followed by the removal of the protecting group.[7][9][10]

  • In Situ Mono-protonation: This clever one-pot technique involves reacting piperazine free base with one equivalent of piperazine dihydrochloride to form piperazine monohydrochloride.[8][9] This effectively "protects" one nitrogen via protonation, directing the reaction to the other, non-protonated nitrogen.[1][8][11]

  • Stoichiometric Control: Using a significant excess of piperazine relative to the electrophile can statistically favor the formation of the mono-substituted product. However, this requires a subsequent separation of the product from the unreacted starting material.[11]

Q4: What is the role of a base in this compound reactions, and how do I choose the right one?

A base is crucial for two reasons: it neutralizes the hydrogen chloride salt and deprotonates the piperazine to generate the nucleophilic free amine.[1][2] The choice of base is critical. A strong base can accelerate the reaction but may also deprotonate the mono-substituted product, making it susceptible to a second, undesired reaction leading to di-substitution.[1] Weaker bases are often preferred to minimize this side reaction.[2]

Troubleshooting Guides

Problem 1: Low or No Reaction Yield

This is the most common issue and is almost always linked to the low nucleophilicity or poor solubility of the piperazine salt.

// Node Definitions start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Potential Cause:\nInsufficient Nucleophilicity\n(Piperazine is protonated)", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Potential Cause:\nPoor Solubility of\nPiperazine HCl Salt", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution:\nAdd a suitable base to\nliberate the free amine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Action:\nEnsure base is present.\nConsider solvent choice.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_base [label="Is a base present\nin the reaction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_strength [label="Is the base strong\nenough / appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Optimize:\n- Base Stoichiometry\n- Temperature\n- Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; cause1 -> check_base; cause2 -> solution2; check_base -> solution1 [label="No"]; check_base -> check_strength [label="Yes"]; check_strength -> optimize [label="Yes"]; check_strength -> solution1 [label="No"]; }

Caption: Troubleshooting workflow for low reaction yield.

Solutions:

  • Ensure Presence of a Base: The this compound must be neutralized. If no base is present, the reaction will not proceed.

  • Select an Appropriate Base: The choice of base can significantly impact the reaction. Organic bases like triethylamine (B128534) (TEA) are soluble in organic solvents, while inorganic bases like potassium carbonate (K₂CO₃) are solids that can be easily filtered off.

BaseTypeCommon SolventsKey Considerations
Triethylamine (TEA) Organic LiquidDCM, Acetonitrile, DMFSoluble, but can be difficult to remove during workup. Can form salts that may complicate purification.
Potassium Carbonate (K₂CO₃) Inorganic SolidDMF, AcetonitrileMild, inexpensive, and easily removed by filtration. A common choice for alkylations.[1]
Sodium Bicarbonate (NaHCO₃) Inorganic SolidDMF, AlcoholsA very weak base, useful when dealing with highly sensitive substrates to prevent side reactions.[1]
Sodium Hydroxide (NaOH) Inorganic SolidWater, AlcoholsA strong base that can promote undesired side reactions like hydrolysis of esters or di-substitution. Use with caution.[8]
Problem 2: High Percentage of Di-substituted Byproduct

Achieving mono-selectivity is critical in many synthetic pathways. If your reaction is producing significant amounts of the 1,4-disubstituted product, consider the following strategies.

// Node Definitions goal [label="Goal: Achieve Selective\nMono-Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; strategy1 [label="Strategy 1:\nIn Situ Mono-Protonation", fillcolor="#FBBC05", fontcolor="#202124"]; strategy2 [label="Strategy 2:\nUse of Protecting Groups (e.g., Boc)", fillcolor="#FBBC05", fontcolor="#202124"]; strategy3 [label="Strategy 3:\nStoichiometric Control", fillcolor="#FBBC05", fontcolor="#202124"]; desc1 [label="One-pot method.\nReacts Piperazine + Piperazine·2HCl\nto form Piperazine·HCl in the flask.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; desc2 [label="Multi-step but high control.\n1. Protect one nitrogen.\n2. React the other nitrogen.\n3. Deprotect.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; desc3 [label="Simple approach.\nUse a large excess of piperazine\nrelative to the electrophile.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Edges goal -> strategy1; goal -> strategy2; goal -> strategy3; strategy1 -> desc1; strategy2 -> desc2; strategy3 -> desc3; }

Caption: Strategies to achieve selective mono-substitution.

Comparison of Mono-Substitution Strategies

StrategyDescriptionProsConsBest For
In Situ Mono-protonation Equimolar amounts of piperazine free base and piperazine dihydrochloride are combined to form the monohydrochloride salt in situ.[8]One-pot procedure, avoids extra protection/deprotection steps, cost-effective.[9]May not provide complete selectivity for highly reactive electrophiles. Requires careful control of stoichiometry.Rapid synthesis on a large scale where high, but not perfect, selectivity is acceptable.
Protecting Groups (Boc) One nitrogen is protected with a group like Boc, the reaction is performed, and the group is removed with acid (e.g., TFA or HCl).[10]Provides excellent, often complete, control over selectivity. A well-established and reliable method.[7]Multi-step process (protection and deprotection) adds time and cost to the synthesis.[9]Synthesizing complex molecules where purity is critical and side products are difficult to remove.
Stoichiometric Control A large excess of piperazine (e.g., 5-10 equivalents) is used relative to the limiting electrophile.Simple to set up, requires no additional reagents for protection.Wasteful of the piperazine reagent; requires extensive purification to remove excess starting material.Situations where piperazine is inexpensive and the product is easily separated.

Key Experimental Protocols

Protocol 1: Mono-N-Alkylation via In Situ Monohydrochloride Formation

This protocol is based on the principle of protecting one amine group through protonation to achieve mono-substitution.[8]

  • Setup: In a reaction flask, combine anhydrous piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in a suitable solvent like methanol. Heat the mixture gently if necessary to ensure dissolution. This forms piperazine monohydrochloride in situ.

  • Addition of Base: Add a base such as potassium carbonate (1 eq.) to the mixture.

  • Reaction: Add the alkylating agent (e.g., an alkyl halide, 1 eq.) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature or under reflux, monitoring its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography.

Protocol 2: Mono-N-Alkylation using a Boc Protecting Group

This multi-step protocol provides excellent control over selectivity.[10]

// Node Definitions start [label="Piperazine", fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Step 1: Protection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Boc₂O, DCM", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="N-Boc-piperazine", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Step 2: Alkylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagent2 [label="Alkyl Halide (R-X)\nBase (e.g., K₂CO₃)\nSolvent (e.g., DMF)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="N-Alkyl-N'-Boc-piperazine", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Step 3: Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent3 [label="Acid (TFA or HCl/dioxane)\nDCM", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="Mono-substituted\nPiperazine Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> reagent1 [style=dashed]; step1 -> intermediate1; intermediate1 -> step2; step2 -> reagent2 [style=dashed]; step2 -> intermediate2; intermediate2 -> step3; step3 -> reagent3 [style=dashed]; step3 -> final; }

Caption: Experimental workflow for Boc-protected mono-alkylation.

Step 1: Protection

  • Dissolve piperazine (2 eq.) in dichloromethane (DCM) in a reaction flask and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture and purify by column chromatography to isolate pure N-Boc-piperazine.[10]

Step 2: Alkylation

  • Dissolve N-Boc-piperazine (1 eq.) in a suitable solvent like DMF.

  • Add a base (e.g., K₂CO₃, 1.5 eq.) and the desired alkyl halide (1.1 eq.).

  • Stir the reaction at an appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the mixture to remove the base, concentrate the filtrate, and purify by column chromatography.[10]

Step 3: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.[10][12]

  • Stir at room temperature for 1-4 hours until deprotection is complete.

  • Evaporate the solvent to yield the hydrochloride salt of the final mono-substituted piperazine product.[10] To obtain the free base, a basic workup can be performed.[12]

References

Validation & Comparative

A Comparative Guide to Piperazine Synthesis: An Analysis of Industrial and Laboratory Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine (B1678402), a core scaffold in numerous pharmaceuticals, is synthesized through various methods, each with distinct advantages and drawbacks in terms of yield, purity, and scalability. This guide provides a comparative analysis of the most prominent industrial and laboratory-scale synthesis routes to piperazine, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for piperazine is often dictated by the desired scale of production, available starting materials, and the required purity of the final product. Industrial production heavily relies on high-temperature and high-pressure catalytic processes, while laboratory-scale syntheses may prioritize milder conditions and substrate scope for creating derivatives.

Data Summary

The following table summarizes the key quantitative parameters for the leading piperazine synthesis methods, offering a side-by-side comparison of their performance.

Synthesis MethodStarting Material(s)CatalystTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)Key AdvantagesKey Disadvantages
Dow Process Ethanolamine (B43304), Ammonia (B1221849)Nickel-Copper/Al₂O₃-SiO₂ or Ni-MgO150 - 275100 - 250~35 - 48~46 - 61High-volume production, relatively low-cost starting materials.Requires high pressure and temperature, mixture of byproducts.[1][2][3]
Ethylenediamine (B42938) Cyclization EthylenediamineRaney Nickel or Cobalt150 - 250300 - liquefying pressure~50 - 60-Good yield, direct route from a common chemical.[3][4]Can produce a range of other ethyleneamines as byproducts.
From 1,2-Dichloroethane 1,2-Dichloroethane, Ammonia-~190 - 200High--Established industrial process.[5][6]Often yields a complex mixture of ethyleneamines, requiring extensive purification.[5][6]
Reductive Amination β-keto ester, Ammonium (B1175870) Acetate (B1210297)Sodium CyanoborohydrideRoom TemperatureAtmosphericGood (for derivatives)-Mild reaction conditions, suitable for synthesizing substituted piperazines.[7]Not a direct route to unsubstituted piperazine, may require multiple steps.[7][8]

Note: Yields and selectivities can vary significantly based on specific catalyst formulations and reaction conditions.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducing and adapting synthesis methods. Below are representative procedures for the key methods discussed.

Dow Process: Synthesis from Ethanolamine and Ammonia

This industrial-scale method involves the catalytic amination of ethanolamine.

Experimental Protocol: A mixture of monoethanolamine and ammonia (e.g., a 1:2 molar ratio) is continuously fed into a high-pressure tubular reactor containing a fixed-bed catalyst, such as a Nickel-Magnesium Oxide (Ni-MgO) catalyst.[3] The reaction is maintained at a temperature of approximately 200-275°C and a pressure of 150-250 atm.[1][3] A stream of hydrogen may also be introduced.[3] The reaction products are then cooled, and piperazine is separated from unreacted starting materials and byproducts like ethylenediamine and other ethyleneamines through fractional distillation.[6] A high conversion rate of ethanolamine (above 65%) is generally targeted to maximize the yield of piperazine.[3]

Ethylenediamine Dimerization/Cyclization

This method relies on the catalytic conversion of ethylenediamine to piperazine.

Experimental Protocol: Ethylenediamine is passed through a fixed-bed reactor containing a Raney nickel or Raney cobalt catalyst supported on a non-acidic carrier.[4] The reaction is conducted at a temperature between 150°C and 250°C and under a pressure ranging from approximately 300 psi up to the liquefying pressure of the reaction mixture at the given temperature.[4] The continuous flow of the reactant over the catalyst bed promotes the cyclization to piperazine.[4] The resulting product stream, containing piperazine, unreacted ethylenediamine, and ammonia, is then subjected to purification, typically by distillation, to isolate the piperazine.

Reductive Amination for Substituted Piperazines

This laboratory-scale method is versatile for creating piperazine derivatives. The following is an example of a tandem reductive amination-cyclization to produce substituted piperazin-2-ones, which can be further modified.

Experimental Protocol: An amino acid methyl ester is reacted with a β-keto ester. For instance, N-Boc protected (S)-alanine can be converted to the corresponding β-ketoester using a Masamune condensation.[7] This intermediate is then subjected to reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 1,4-diamine.[7] The newly formed amine is protected (e.g., with a nosyl group), and subsequent treatment with a suitable reagent like bromoethyldiphenylsulfonium triflate, followed by deprotection (e.g., with TFA) and a basic workup, induces cyclization to form the piperazine ring.[7] The final products are purified by silica (B1680970) gel chromatography.[7]

Visualizing the Synthesis Pathways

Diagrams are provided below to illustrate the logical flow of the comparative analysis and the chemical pathways of the discussed synthesis methods.

G Comparative Analysis Workflow A Identify Piperazine Synthesis Methods B Gather Quantitative Data (Yield, Purity, Conditions) A->B C Collect Detailed Experimental Protocols A->C D Structure Data in Comparison Table B->D E Detail Experimental Methodologies C->E G Publish Comparison Guide D->G E->G F Generate Pathway Diagrams (DOT) F->G

Caption: Workflow for the comparative analysis of piperazine synthesis methods.

G Dow Process: Ethanolamine to Piperazine cluster_conditions Reaction Conditions reactant1 Ethanolamine H₂N-CH₂-CH₂-OH product Piperazine C₄H₁₀N₂ reactant1->product reactant2 Ammonia NH₃ reactant2->product byproducts Byproducts (Ethylenediamine, etc.) product->byproducts Catalyst Ni-MgO or Ni-Cu/Al₂O₃-SiO₂ Temp 150-275°C Pressure 100-250 atm

Caption: Reaction pathway for the Dow process.

G Synthesis from Ethylenediamine cluster_conditions Reaction Conditions reactant 2 x Ethylenediamine H₂N-CH₂-CH₂-NH₂ product Piperazine C₄H₁₀N₂ reactant->product byproduct Ammonia 2 NH₃ product->byproduct elimination Catalyst Raney Ni or Co Temp 150-250°C Pressure High Pressure G Reductive Amination Route (Conceptual) start β-Keto Ester + Amino Acid Derivative step1 Reductive Amination start->step1 intermediate 1,4-Diamine Intermediate step1->intermediate step2 Protection & Cyclization intermediate->step2 product Substituted Piperazine step2->product

References

A Comparative Guide to the Validation of Piperazine Hydrochloride as a Pharmaceutical Secondary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of piperazine (B1678402) hydrochloride as a pharmaceutical secondary standard, offering insights into its validation, performance characteristics, and comparison with a common alternative, Tris(hydroxymethyl)aminomethane (TRIS). The information presented is intended to assist researchers, quality control analysts, and drug development professionals in the selection and validation of suitable secondary standards for their analytical needs.

Introduction to Pharmaceutical Secondary Standards

Pharmaceutical secondary standards are reference materials that are qualified against a primary standard and used for routine laboratory analyses.[1] Their use is a cost-effective and convenient alternative to the exclusive use of primary standards, which are often expensive and available in limited quantities.[2] The qualification of a secondary standard is a critical process that ensures its traceability, purity, and suitability for its intended purpose, in compliance with regulatory guidelines such as those from the ICH.[2] A well-characterized secondary standard is essential for accurate and reliable analytical results in pharmaceutical quality control.

Comparison of Piperazine Hydrochloride and TRIS as Secondary Standards

This compound and TRIS are both utilized as standards in acid-base titrations. While TRIS is widely recognized as a primary standard for the standardization of acids, this compound can be validated as a secondary standard for the assay of acidic substances or for the standardization of acidic titrants. The choice between them depends on the specific application, required accuracy, and the analytical method employed.

ParameterPiperazine Dihydrochloride (B599025)Tris(hydroxymethyl)aminomethane (TRIS)
Standard Type Secondary StandardPrimary Standard
Purity Typically >98% (as a certified reference material)[3]Highest possible purity, typically >99.9%
Primary Application Titrimetric analysis (as a base), reference in chromatographic methods.Standardization of acidic solutions.
Key Characteristics Dihydrochloride salt, stable in solid form.[4]Non-hygroscopic, high stability.
Traceability Traceable to a primary standard (e.g., USP or EP reference standard).[1]Serves as the primary point of traceability.[3]
Certification Certified by an accredited body (e.g., ISO/IEC 17025, ISO 17034).[3]Officially recognized by pharmacopeias (e.g., USP, EP).[3]
Experimental Data and Performance Characteristics

The validation of this compound as a secondary standard involves a series of experiments to determine its identity, purity, and stability.

Table 1: Purity and Assay Data for this compound

Analytical MethodParameterTypical ResultsReference
Non-Aqueous Titration (Assay) Purity (%)98.5% - 100.5% (anhydrous basis)
HPLC-UV (Purity) Purity (%)>99.0%[2]
Chromatographic Purity (TLC) ImpuritiesEthylenediamine: <0.25%, Triethylenediamine: <0.25%
Water Content (Karl Fischer) Water (%)<10.0%
Residue on Ignition Residue (%)<0.1%

Table 2: Stability Data for Piperazine Derivatives

ConditionObservationImplication for Secondary StandardReference
Long-term storage (solid) Hydrochloride salts are more stable than the free base.[4] Stable at temperatures up to 270 °C.[4]This compound is suitable for long-term storage as a solid reference material.[4]
Forced Degradation (in solution) Degradation observed under acidic, basic, and oxidative stress.[5]Solutions of this compound for analysis should be freshly prepared.[5]
Storage in Human Whole Blood Benzyl piperazines are more stable than phenyl piperazines. Storage at room temperature should be avoided.Highlights the importance of controlled storage conditions for piperazine-based compounds.[6]

Experimental Protocols

Protocol 1: Qualification of this compound as a Secondary Standard

This protocol outlines the key steps for the comprehensive validation of a batch of piperazine dihydrochloride as a pharmaceutical secondary standard.

1. Material Sourcing and Initial Characterization:

  • Procure a high-purity batch of piperazine dihydrochloride from a reputable supplier.

  • Obtain the Certificate of Analysis (CoA) from the supplier, which should include information on identity, purity, and any known impurities.

2. Identity Confirmation:

  • Infrared (IR) Spectroscopy: Record the IR spectrum of the candidate material and compare it with the spectrum of a primary standard (e.g., USP Piperazine Dihydrochloride RS). The spectra should be concordant.

  • Chloride Test: The material should give a positive test for chloride as per pharmacopeial methods.

3. Purity and Impurity Assessment:

  • Chromatographic Purity (Thin-Layer Chromatography):

    • Solvent: A mixture of 13.5 N ammonium (B1175870) hydroxide (B78521) and dehydrated alcohol (3:2).

    • Standard Solutions: Prepare solutions of USP Piperazine Dihydrochloride RS, ethylenediamine, and triethylenediamine in the solvent.

    • Test Solution: Prepare a concentrated solution of the candidate material in the solvent.

    • Procedure: Apply the solutions to a TLC plate, develop the chromatogram, and visualize the spots. Any secondary spots in the test solution chromatogram should not be more intense than the principal spots in the corresponding impurity standard chromatograms.

  • Water Content: Determine the water content using Karl Fischer titration.

  • Residue on Ignition: Determine the residue on ignition as per standard pharmacopeial procedures.

4. Assay (Potentiometric Titration):

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh about 250 mg of the piperazine dihydrochloride candidate material and dissolve it in 80 ml of glacial acetic acid. Gentle heating may be required.

  • Titration: Titrate the sample solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

  • Calculation: Perform a blank titration and make any necessary corrections. Calculate the purity of the piperazine dihydrochloride. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of piperazine dihydrochloride (to be calculated based on stoichiometry).

5. Stability Study:

  • Long-Term Stability: Store the qualified secondary standard in a well-closed container, protected from light, at controlled room temperature. Re-test the material for purity and assay at appropriate intervals (e.g., annually) to establish its re-test date.[7]

  • Accelerated Stability: To predict the long-term stability, store the material under accelerated conditions (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months) and test at regular intervals.[7]

Visualizations

Workflow for Qualification of a Pharmaceutical Secondary Standard

G cluster_sourcing Sourcing & Initial Assessment cluster_testing Analytical Testing cluster_qualification Qualification & Certification sourcing Source High-Purity Candidate Material coa_review Review Supplier's Certificate of Analysis sourcing->coa_review identity Identity Confirmation (e.g., IR, Chloride Test) coa_review->identity purity Purity & Impurity Profiling (e.g., Chromatography, ROI) identity->purity assay Assay vs. Primary Standard (e.g., Titration) purity->assay stability Stability Studies (Long-term & Accelerated) assay->stability data_review Data Review & Evaluation stability->data_review pass_fail Compare Against Pre-defined Specifications data_review->pass_fail certification Certification as Secondary Standard pass_fail->certification Pass rejection Rejection or Further Purification pass_fail->rejection Fail

Caption: Workflow for the qualification of a pharmaceutical secondary standard.

Logical Relationship in Titrimetric Assay

G Primary Primary Standard (e.g., Potassium Hydrogen Phthalate) Titrant Titrant Solution (e.g., 0.1 N Perchloric Acid) Primary->Titrant Standardizes Secondary Secondary Standard Candidate (this compound) Titrant->Secondary Assays Result Qualified Secondary Standard (Traceable Purity Value) Secondary->Result Becomes

Caption: Traceability chain in the titrimetric assay of a secondary standard.

References

Comparative Efficacy of Piperazine Hydrochloride and Other Anthelmintics: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of piperazine (B1678402) hydrochloride against other common anthelmintics, supported by experimental data from various studies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these therapeutic agents.

Mechanism of Action: A Comparative Overview

Piperazine exerts its anthelmintic effect by acting as a selective agonist at gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[1] This agonistic action mimics the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the muscle cell. The resulting hyperpolarization of the cell membrane causes flaccid paralysis in the worm, which is then expelled from the host's gastrointestinal tract by normal peristalsis.[1]

In contrast, other classes of anthelmintics operate through different mechanisms:

  • Benzimidazoles (e.g., Albendazole, Fenbendazole): These compounds bind to the β-tubulin protein of the parasite, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton impairs essential cellular functions, such as glucose uptake, leading to the parasite's death.

  • Macrocyclic Lactones (e.g., Ivermectin): Ivermectin targets glutamate-gated chloride channels, which are unique to invertebrates. Its binding to these channels leads to an influx of chloride ions, causing hyperpolarization and subsequent paralysis and death of the parasite.

  • Pyrantel Pamoate: This drug acts as a depolarizing neuromuscular blocking agent, causing spastic paralysis of the worms, which then lose their grip on the intestinal wall and are expelled.

  • Levamisole: Levamisole is a cholinergic agonist that causes spastic paralysis of nematodes.

Data Presentation: Comparative Efficacy of Anthelmintics

The following tables summarize the quantitative data on the efficacy of piperazine hydrochloride in comparison to other anthelmintics from various studies.

Table 1: Efficacy Against Ascaris lumbricoides in Humans

AnthelminticDosageEfficacy (Cure Rate %)Reference
Piperazine CitrateSingle dose82.1% - 89.3%[2]
Pyrantel PamoateSingle dose96.4% - 100%[2]
Piperazine Citrate & Bephenium Hydroxynaphthoate2-3 g daily for 2 days~90%
Pyrantel Pamoate10 mg/kg daily for 2-3 days~95%

Table 2: Efficacy Against Gastrointestinal Nematodes in Poultry

AnthelminticTarget ParasiteEfficacy (% Reduction)HostReference
Piperazine CitrateAscaridia galli (mature)100%Commercial Layers[3]
Piperazine CitrateAscaridia galli (immature)97%Commercial Layers[3]
Piperazine CitrateAscaridia galli (mature)95.59%Rural Poultry[3]
Piperazine CitrateAscaridia galli (immature)98.96%Rural Poultry[3]
IvermectinAscaridia galli (mature)89.76%Rural Poultry[3]
IvermectinAscaridia galli (immature)65.56%Rural Poultry[3]
Piperazine-Levamisole CombinationGastrointestinal nematodes87.50% (FECR)Guinea Fowl[4]
PiperazineGastrointestinal nematodes35.75% (FECR)Guinea Fowl[4]
LevamisoleGastrointestinal nematodes43% (FECR)Guinea Fowl[4]

Table 3: Efficacy Against Ascariasis in Cattle Calves

AnthelminticTarget ParasiteEfficacyReference
PiperazineToxocara vitulorumEffective, with early recovery[3]
AlbendazoleToxocara vitulorumEffective[3]
IvermectinToxocara vitulorumEffective[3]

Experimental Protocols

In Vitro Adult Worm Motility Assay

This assay is a common method for the initial screening of anthelmintic compounds.

Materials:

  • Adult earthworms (Pheretima posthuma) of similar size.

  • Test compound (this compound) and reference standards (e.g., Albendazole) at various concentrations.

  • Normal saline solution.

  • Petri dishes.

  • Pipettes and stopwatch.

Methodology:

  • Worm Preparation: Healthy adult earthworms are collected and washed with normal saline to remove any adhering soil and debris.

  • Group Allocation: The worms are randomly divided into groups. One group serves as a negative control (exposed to saline only), one as a positive control (exposed to a known anthelmintic), and the remaining groups are exposed to different concentrations of the test compound.

  • Exposure: The worms in each group are placed in petri dishes containing the respective solutions.

  • Observation: The time taken for paralysis (cessation of movement except when shaken) and death (no movement even when shaken or dipped in warm water) is recorded for each worm.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard method for evaluating the efficacy of anthelmintics in vivo. The following protocol is a generalized representation based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).

Materials:

  • Naturally infected host animals (e.g., sheep, cattle, horses).

  • Anthelmintic drugs to be tested.

  • Fecal collection bags or containers.

  • Microscope, slides, and McMaster counting chambers.

  • Saturated salt solution (flotation fluid).

Methodology:

  • Animal Selection and Grouping: A group of animals with a predetermined level of parasitic infection (based on initial fecal egg counts) is selected. The animals are then randomly allocated to a control group (untreated) and one or more treatment groups.

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from all animals before treatment.

  • Treatment Administration: The animals in the treatment groups are administered the specific anthelmintic at the recommended dosage. The control group receives a placebo or no treatment.

  • Post-treatment Sampling (Day 10-14): Fecal samples are collected again from all animals 10 to 14 days after treatment.

  • Fecal Egg Counting: The number of parasite eggs per gram of feces (EPG) is determined for each pre- and post-treatment sample using a standardized technique like the McMaster method.

  • Calculation of Efficacy: The percentage reduction in the fecal egg count is calculated using the following formula:

    % FECR = [1 - (Mean EPG in treatment group post-treatment / Mean EPG in control group post-treatment)] x 100

Mandatory Visualization

Piperazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Nematode Muscle Cell Membrane GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_Receptor GABA Receptor (Ligand-gated Cl- channel) GABA->GABA_Receptor Binds to Piperazine Piperazine Piperazine->GABA_Receptor Binds to (Agonist) Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Intracellular Intracellular Cl- Chloride_Channel->Intracellular Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Expulsion Worm Expulsion Paralysis->Expulsion Leads to Extracellular Extracellular Cl- Extracellular->Chloride_Channel Influx Intracellular->Hyperpolarization Increased concentration leads to

Caption: Signaling pathway of Piperazine at the nematode neuromuscular junction.

Experimental_Workflow_FECRT cluster_setup Study Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Selection Select Infected Animals Randomization Randomly Assign to Groups Animal_Selection->Randomization Control_Group Control Group (Untreated) Randomization->Control_Group Treatment_Group Treatment Group (Piperazine/Other Anthelmintic) Randomization->Treatment_Group Pre_Treatment_Sampling Day 0: Collect Fecal Samples (Pre-treatment) Control_Group->Pre_Treatment_Sampling Treatment_Group->Pre_Treatment_Sampling Treatment Administer Treatment Pre_Treatment_Sampling->Treatment Post_Treatment_Sampling Day 10-14: Collect Fecal Samples (Post-treatment) Treatment->Post_Treatment_Sampling FEC Fecal Egg Count (EPG) Post_Treatment_Sampling->FEC Efficacy_Calculation Calculate % Fecal Egg Count Reduction FEC->Efficacy_Calculation Comparison Compare Efficacy Efficacy_Calculation->Comparison

References

A Comparative Guide to the Quantitative Analysis of Piperazine Hydrochloride Using Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of titration methods for the quantitative analysis of piperazine (B1678402) hydrochloride, a crucial component in many pharmaceutical formulations. We will delve into the experimental protocols and performance data of non-aqueous, potentiometric, and aqueous acid-base titrations, alongside a comparison with alternative analytical techniques. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to aid in understanding.

Executive Summary

Titration offers a reliable and cost-effective method for the quantification of piperazine hydrochloride. This guide compares three primary titration techniques:

  • Non-Aqueous Titration: This method, typically employing perchloric acid in glacial acetic acid, is widely used for the analysis of weak bases like piperazine. It provides sharp endpoints and is suitable for samples where water might interfere.

  • Potentiometric Titration: By monitoring the change in potential, this technique offers a precise determination of the endpoint without the need for a visual indicator. It is particularly useful for colored or turbid solutions.

  • Aqueous Acid-Base Titration: A straightforward method using a strong acid like hydrochloric acid as the titrant. While simpler, its applicability can be limited by the weak basicity of piperazine in an aqueous medium.

This guide will demonstrate that while all three methods are viable, non-aqueous and potentiometric titrations generally offer superior accuracy and precision for the analysis of this compound. Alternative methods like High-Performance Liquid Chromatography (HPLC) can provide higher sensitivity, especially for trace-level analysis, but involve more complex instrumentation and sample preparation.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various methods for the quantitative analysis of this compound.

MethodAnalyteTitrant/Mobile PhaseIndicator/DetectorAccuracy (% Recovery)Precision (% RSD)
Non-Aqueous Titration Piperazine0.1 N Perchloric Acid in Glacial Acetic AcidCrystal Violet~99.5 - 100.5%< 1%
Potentiometric Titration Piperazine0.1 N Perchloric Acid in Acetic AcidpH Electrode98 - 102%< 2%
Aqueous Acid-Base Titration PiperazineStandardized Hydrochloric Acid (HCl)Methyl Orange95 - 105%< 5%
HPLC-UV (with derivatization) PiperazineAcetonitrile, Methanol, and DEA (90:10:0.1 v/v/v)UV Detector (340 nm)104.87 - 108.06%[1]1.13%[1]

Experimental Protocols

Detailed methodologies for the key titration experiments are provided below.

Non-Aqueous Titration

This method is suitable for the determination of piperazine in bulk drug substances and formulations.

Reagents and Equipment:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

  • Potassium hydrogen phthalate (B1215562) (primary standard)

  • Analytical balance

  • Burette (50 mL)

  • Conical flask (250 mL)

Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the normality of the perchloric acid solution.

Assay Procedure:

  • Accurately weigh about 250 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a 250 mL conical flask.[2]

  • Gently warm the solution if necessary to aid dissolution, then cool to room temperature.[2]

  • Add 2-3 drops of crystal violet indicator.[2]

  • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.[2]

  • Perform a blank titration using 50 mL of glacial acetic acid and make any necessary corrections.[2]

Calculation: The percentage of piperazine is calculated using the following formula:

% Piperazine = (V - Vb) * N * E * 100 / W

Where:

  • V = Volume of perchloric acid consumed by the sample (mL)

  • Vb = Volume of perchloric acid consumed by the blank (mL)

  • N = Normality of the perchloric acid solution

  • E = Equivalent weight of this compound

  • W = Weight of the sample (mg)

Potentiometric Titration

This method provides an instrumental determination of the titration endpoint.

Reagents and Equipment:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Potentiometer with a glass and reference electrode

  • Magnetic stirrer

  • Analytical balance

  • Burette (50 mL)

  • Beaker (250 mL)

Standardization of 0.1 N Perchloric Acid: Follow the same procedure as for the non-aqueous titration.

Assay Procedure:

  • Accurately weigh about 0.2 g of the piperazine sample and dissolve it in 50 mL of glacial acetic acid in a 250 mL beaker.

  • Place the beaker on a magnetic stirrer and immerse the electrodes in the solution.

  • Titrate with standardized 0.1 N perchloric acid, adding the titrant in small increments.

  • Record the potential (mV) after each addition.

  • Continue the titration beyond the equivalence point.

  • The endpoint is determined by the point of maximum inflection on the titration curve (the point where the change in potential per unit volume of titrant is greatest).

Calculation: The percentage of piperazine is calculated using the same formula as for the non-aqueous titration, with the endpoint volume determined from the titration curve.

Aqueous Acid-Base Titration

This method is a simpler, though potentially less precise, alternative.

Reagents and Equipment:

  • 0.1 M Hydrochloric acid (HCl), standardized

  • Methyl orange indicator solution

  • Distilled water

  • Analytical balance

  • Burette (50 mL)

  • Conical flask (250 mL)

Assay Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable amount of distilled water in a conical flask.[3][4]

  • Add a few drops of methyl orange indicator.[4]

  • Titrate with standardized 0.1 M HCl until the endpoint is reached, indicated by a color change from yellow to red.[4]

Calculation: The percentage of piperazine is calculated using the following formula:

% Piperazine = V * M * E * 100 / W

Where:

  • V = Volume of HCl consumed by the sample (mL)

  • M = Molarity of the HCl solution

  • E = Equivalent weight of this compound

  • W = Weight of the sample (mg)

Experimental Workflows

The following diagrams illustrate the logical flow of the described titration methods.

Non_Aqueous_Titration_Workflow start Start dissolve Dissolve Piperazine HCl in Glacial Acetic Acid start->dissolve add_indicator Add Crystal Violet Indicator dissolve->add_indicator titrate Titrate with 0.1N Perchloric Acid add_indicator->titrate endpoint Observe Endpoint (Violet to Blue-Green) titrate->endpoint calculate Calculate % Piperazine endpoint->calculate end End calculate->end

Non-Aqueous Titration Workflow

Potentiometric_Titration_Workflow start Start dissolve Dissolve Piperazine HCl in Glacial Acetic Acid start->dissolve setup Immerse Electrodes & Start Stirring dissolve->setup titrate Titrate with 0.1N Perchloric Acid setup->titrate record Record Potential (mV) vs. Volume (mL) titrate->record plot Plot Titration Curve & Determine Endpoint record->plot calculate Calculate % Piperazine plot->calculate end End calculate->end

Potentiometric Titration Workflow

Aqueous_Titration_Workflow start Start dissolve Dissolve Piperazine HCl in Water start->dissolve add_indicator Add Methyl Orange Indicator dissolve->add_indicator titrate Titrate with Standardized HCl add_indicator->titrate endpoint Observe Endpoint (Yellow to Red) titrate->endpoint calculate Calculate % Piperazine endpoint->calculate end End calculate->end

Aqueous Titration Workflow

Comparison with Alternative Methods

While titration methods are robust for the assay of this compound, other analytical techniques offer different advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with derivatization to enhance UV detection, offers high sensitivity and specificity.[1] This makes it suitable for the determination of piperazine at low concentrations and for impurity profiling. However, it requires more expensive equipment and complex method development.

  • Gas Chromatography (GC): GC can also be used for the analysis of piperazine. It is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

  • Gravimetric Analysis: Historically, gravimetric methods involving precipitation of piperazine with reagents like picric acid have been used.[5] These methods can be accurate but are often time-consuming and less precise than modern techniques.

Conclusion

For the routine quantitative analysis of this compound in bulk and pharmaceutical dosage forms, both non-aqueous and potentiometric titration methods provide accurate and precise results. The choice between them may depend on the availability of equipment and the nature of the sample matrix. Non-aqueous titration with a visual indicator is a simple and effective method, while potentiometric titration offers the advantage of an objective endpoint determination. Aqueous acid-base titration, while being the simplest, may offer lower precision. For applications requiring high sensitivity, such as the analysis of trace impurities, chromatographic methods like HPLC are the preferred choice. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical requirements, including desired accuracy, precision, sensitivity, and the available resources.

References

Unveiling the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmacologically active compounds is paramount for predicting potential side effects and identifying novel therapeutic applications. This guide provides an objective comparison of the cross-reactivity profiles of several key piperazine-based drugs, supported by experimental data. The piperazine (B1678402) scaffold, a common motif in central nervous system (CNS) active drugs, is known for its promiscuous binding to a variety of receptors, necessitating a thorough evaluation of its off-target interactions.

The following sections detail the binding affinities of selected piperazine-containing drugs at various off-target receptors, provide comprehensive experimental protocols for assessing cross-reactivity, and visualize the key signaling pathways and experimental workflows involved.

Comparative Analysis of Off-Target Binding Affinities

The cross-reactivity of piperazine-based compounds is often evaluated by determining their binding affinity (Ki) for a panel of receptors. A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values (in nM) for several well-known piperazine-containing antipsychotic drugs and an anxiolytic at a range of common off-target receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine (B1213489) receptors. This data, compiled from various in vitro radioligand binding assays, highlights the varied selectivity profiles of these compounds.

CompoundD₂D₃D₄5-HT₁ₐ5-HT₂ₐ5-HT₂cα₁H₁M₁
Clozapine 129229.1195.49.671.11.9
Olanzapine 11292.5>100004111972.5
Risperidone 3.18.97.34200.16470.820>10000
Ziprasidone 4.87.21.33.40.441047>1000
Buspirone 430--14550140440>10000>10000

Note: Data is compiled from multiple sources and should be considered representative. Direct comparison between studies may be limited by variations in experimental conditions.

Experimental Protocols

The determination of cross-reactivity profiles for piperazine-based compounds predominantly relies on in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific GPCR.

1. Membrane Preparation:

  • Culture cells stably expressing the target human receptor (e.g., HEK-293 cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors) typically at or near its Kd value.

    • Increasing concentrations of the unlabeled test compound (e.g., piperazine derivative).

    • The prepared cell membranes.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each filter and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Workflows

To better understand the implications of off-target binding and the experimental processes involved, the following diagrams have been generated using the DOT language.

G Cross-Reactivity Screening Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Data Analysis cluster_5 Profile Generation Compound Piperazine-Based Compound Library PrimaryAssay High-Throughput Radioligand Binding Assay (Single Concentration) Compound->PrimaryAssay Hits Identify 'Hits' (Significant Inhibition) PrimaryAssay->Hits SecondaryAssay Dose-Response Curve (IC50 Determination) Hits->SecondaryAssay Ki Ki Calculation (Cheng-Prusoff) SecondaryAssay->Ki Profile Cross-Reactivity Profile Ki->Profile

Caption: A general workflow for cross-reactivity screening of piperazine-based compounds.

Signaling Pathways of Key Off-Target Receptors

Understanding the downstream consequences of a piperazine-based compound binding to an off-target receptor is crucial. The following diagrams illustrate the signaling pathways of two common off-target receptors.

5-HT₁ₐ Receptor Signaling Pathway

The 5-HT₁ₐ receptor is a G-protein coupled receptor that, upon activation by an agonist (which could be a cross-reactive piperazine compound), initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.[1]

G 5-HT1A Receptor Signaling Pathway Ligand Piperazine Compound (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Reduces Activation Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) K_Channel->Hyperpolarization Leads to

Caption: Simplified signaling pathway of the 5-HT₁ₐ receptor.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] Its activation by ligands, including some piperazine derivatives, can modulate calcium signaling and promote cell survival.

G Sigma-1 Receptor Signaling Pathway Ligand Piperazine Compound S1R Sigma-1 Receptor (at ER-Mitochondria Interface) Ligand->S1R Binds IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca2+ Release from ER IP3R->Ca_ER Regulates Mitochondria Mitochondrial Ca2+ Uptake Ca_ER->Mitochondria Influences Cell_Signaling Modulation of Cellular Signaling Mitochondria->Cell_Signaling Impacts Cell_Survival Promotion of Cell Survival Cell_Signaling->Cell_Survival Leads to

Caption: Overview of the Sigma-1 receptor's role in cellular signaling.

References

Navigating Piperazine Chemistry: A Comparative Guide to Reagents for Mono-substitution in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine (B1678402) scaffold is a cornerstone of modern medicinal chemistry. The symmetric nature of piperazine presents a significant hurdle: achieving mono-substitution while avoiding the formation of undesired di-substituted byproducts. The classical approach utilizing piperazine hydrochloride offers a cost-effective solution, but a range of alternative reagents, including protected piperazines and structural analogs like homopiperazine (B121016), provide distinct advantages in terms of selectivity, reaction conditions, and compatibility with complex molecular architectures. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to inform reagent selection in drug synthesis.

Executive Summary

The challenge of achieving selective mono-N-substitution of piperazine is a critical consideration in the synthesis of numerous pharmaceuticals. This guide compares the performance of this compound with key alternatives: protected piperazines (N-Boc, N-Cbz, N-Fmoc) and the structural analog homopiperazine (1,4-diazepane). While this compound remains a viable option, particularly for large-scale synthesis due to its low cost, protected piperazines offer superior selectivity and milder reaction conditions, albeit at a higher cost and with the need for additional protection/deprotection steps. Homopiperazine presents an alternative scaffold with potentially enhanced biological activity in certain contexts. The choice of reagent is ultimately a strategic decision based on the specific requirements of the synthetic route, including scale, cost, and the chemical nature of the target molecule.

Comparison of Mono-alkylation Strategies

The selective introduction of a single substituent onto the piperazine ring is paramount. The following table summarizes a comparative analysis of different strategies to achieve mono-alkylation.

StrategyReagentTypical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
In Situ Mono-protonation This compound60-89%One-pot synthesis, cost-effective.[1]May require longer reaction times or activation of the electrophile; lower nucleophilicity than free piperazine.[1]
Protecting Group Strategy N-Boc-piperazine>80% for the alkylation step[1]High selectivity, clean reaction, milder conditions.[1]Multi-step process (protection and deprotection), higher cost.[1][2]
Protecting Group Strategy N-Cbz-piperazineHigh (specific yields vary)Orthogonal to acid-labile groups (e.g., Boc); deprotection via hydrogenation is clean.[3]Requires catalytic hydrogenation for deprotection, which may not be compatible with all functional groups.[3]
Protecting Group Strategy N-Fmoc-piperazineHigh (specific yields vary)Deprotection under mild basic conditions, orthogonal to acid-labile protecting groups.[3][4]Primarily used in solid-phase peptide synthesis; the deprotecting agent (piperidine) can be difficult to remove.[4]
Structural Analog HomopiperazineVaries depending on the reactionCan lead to compounds with altered or enhanced biological activity.[5]Different ring conformation and basicity compared to piperazine, which can affect reaction outcomes and biological interactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these reagents.

Protocol 1: Mono-N-alkylation of Piperazine using in situ Piperazine Monohydrochloride

This protocol describes a general procedure for the mono-alkylation of piperazine by forming the monohydrochloride salt in situ.[6]

Materials:

Procedure:

  • In a reaction flask, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol or ethanol.

  • Heat the mixture until a clear solution is formed. This solution contains piperazine monohydrochloride.

  • Cool the solution to the desired reaction temperature.

  • Slowly add the alkylating agent (1 eq.) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to precipitate the unreacted piperazine dihydrochloride.

  • Filter the mixture to remove the solid piperazine dihydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol.

Protocol 2: N-Alkylation of 1-Boc-piperazine

This protocol outlines the steps for the alkylation of mono-protected piperazine.[6]

Materials:

  • 1-Boc-piperazine, 1 equivalent

  • Alkylating agent (e.g., alkyl halide), 1 equivalent

  • Potassium carbonate (or other suitable base), 2 equivalents

  • Acetone (or other suitable solvent)

Procedure:

  • In a reaction flask, combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate in acetone.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the mono-substituted piperazine.[4][6]

Materials:

  • Boc-protected mono-alkylated piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, dichloromethane)

Procedure:

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the solvent and excess acid can be removed under reduced pressure. The product is typically obtained as the corresponding salt.

Visualizing Synthetic Strategies

To better illustrate the workflows and logical relationships between the different approaches to mono-substituted piperazines, the following diagrams are provided.

G cluster_0 Direct Mono-substitution Piperazine Piperazine Piperazine_Hydrochloride Piperazine Hydrochloride Piperazine->Piperazine_Hydrochloride  + HCl Mono_Substituted_Piperazine Mono-substituted Piperazine Piperazine_Hydrochloride->Mono_Substituted_Piperazine  + R-X Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Mono_Substituted_Piperazine G cluster_1 Protecting Group Strategy Piperazine Piperazine Protected_Piperazine N-Protected Piperazine Piperazine->Protected_Piperazine  + Protecting Group Protected_Mono_Substituted Protected Mono-substituted Piperazine Protected_Piperazine->Protected_Mono_Substituted  + R-X Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Protected_Mono_Substituted Mono_Substituted_Piperazine Mono-substituted Piperazine Protected_Mono_Substituted->Mono_Substituted_Piperazine  Deprotection G Start Piperazine Boc N-Boc-piperazine Start->Boc Cbz N-Cbz-piperazine Start->Cbz Fmoc N-Fmoc-piperazine Start->Fmoc Deprotection_Boc Strong Acid (TFA, HCl) Boc->Deprotection_Boc Alkylation Deprotection_Cbz Hydrogenolysis (H2, Pd/C) Cbz->Deprotection_Cbz Alkylation Deprotection_Fmoc Mild Base (Piperidine) Fmoc->Deprotection_Fmoc Alkylation End Mono-substituted Piperazine Deprotection_Boc->End Deprotection_Cbz->End Deprotection_Fmoc->End

References

A Spectroscopic Comparison of Piperazine Hydrochloride and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of piperazine (B1678402) and its derivatives is crucial for structural elucidation, purity assessment, and quality control. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in a vast array of pharmaceuticals.[1] Its hydrochloride salt and various derivatives exhibit distinct spectroscopic signatures that are essential to differentiate and characterize.

This guide provides an objective comparison of the spectroscopic properties of piperazine hydrochloride and its derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These values provide a baseline for comparison and aid in the identification of unknown piperazine-containing compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Piperazine-2.68 (s, 8H, CH₂)47.9 (CH₂)
Piperazine DihydrochlorideD₂O~3.4 (s)~42
N-Boc-piperazineCDCl₃1.46 (s, 9H), 2.85 (br s, 1H, NH), 3.4-3.5 (br d, 4H), 2.40-2.55 (br d, 4H)Not explicitly provided
1-(3-Chlorophenyl)this compoundDMSO-d₆Signals for piperazine protons and chlorophenyl protons are observable.[2]Not explicitly provided
1-(2-Ethoxyphenyl)this compoundCDCl₃Signals for piperazine protons and ethoxyphenyl protons are observable.[3]Not explicitly provided
1-(2,3-Dimethylphenyl)this compound-Signals for piperazine protons and dimethylphenyl protons are observable.[4]Not explicitly provided

Note: Chemical shifts are influenced by the solvent and the nature and position of substituents on the piperazine ring. Protonation of the nitrogen atoms, as in the hydrochloride salts, typically leads to a downfield shift of adjacent proton and carbon signals.[5]

Table 2: Key IR and Raman Spectroscopic Data (cm⁻¹)
CompoundSpectroscopic TechniqueN-H StretchingC-H StretchingC-C StretchingC-N Stretching
PiperazineFTIR3220-3500[6]2800-3100[6][7]1055-1120[6]1120-1186[7]
PiperazineRaman-2771, 2833, 2918[7]1049, 1120[7]1049, 1120, 1186[7]
1-(4-Chlorophenyl) piperazineFTIR3099[8]2831, 2896, 2954[8]1450, 1496, 1593, 1629[8]-
1-(4-Chlorophenyl) piperazineRaman3184[8]2833, 2889, 2954[8]1445, 1592[8]-
Various Piperazine Derivatives (HCl salts)FTIR---Bands in the 698-1614 region are characteristic.[9]

Note: The vibrational frequencies are sensitive to the physical state of the sample and the presence of substituents.

Table 3: Mass Spectrometry Data (m/z)
CompoundIonization MethodKey Mass-to-Charge (m/z) Ratios
PiperazineElectron Ionization (EI)86 (M+), 56, 44[10]
1-Benzylpiperazine (BZP)EI176, 134, 91, 56[11]
1-(3-chlorophenyl)piperazine (mCPP)EI196, 154, 138, 57[11]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)EI230, 188, 172, 145[11]

Note: Fragmentation patterns are highly characteristic and crucial for the identification of specific derivatives.

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates a generalized workflow for the spectroscopic analysis and comparison of this compound and its derivatives.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Comparison Sample This compound or Derivative Dissolution Dissolve in appropriate solvent (e.g., D₂O for NMR, Methanol for MS) Sample->Dissolution NMR ¹H and ¹³C NMR Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR Raman Raman Spectroscopy Dissolution->Raman MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS Process Process Spectra (e.g., Fourier Transform, Baseline Correction) NMR->Process IR->Process Raman->Process MS->Process Compare Compare Spectra with Reference Data Process->Compare Characterize Structural Elucidation and Purity Assessment Compare->Characterize

A generalized workflow for the spectroscopic comparison of piperazine compounds.

Detailed Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation : Dissolve 5-10 mg of the piperazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing chemical shifts (δ = 0.00 ppm).

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy[5]

Method 1: KBr Pellet

  • Materials : Piperazine compound (solid), dry potassium bromide (KBr) of spectroscopic grade.

  • Procedure :

    • Grind a small amount of the solid sample with KBr in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Acquire a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)

  • Materials : Piperazine compound (solid or liquid), FTIR spectrometer with an ATR accessory.

  • Procedure :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the sample directly onto the ATR crystal.

    • Record the sample spectrum.

Mass Spectrometry (MS)[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile piperazine derivatives.

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). Derivatization may be necessary for non-volatile compounds.

  • GC Separation :

    • Injector : Set the injector temperature to ensure efficient vaporization (e.g., 250°C).

    • Column : Use a suitable capillary column (e.g., DB-5MS).

    • Oven Program : Implement a temperature gradient to separate the components of the sample.

  • Ionization : As the compounds elute from the GC column, they are ionized, typically by Electron Ionization (EI).

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection : The abundance of each ion is measured, generating a mass spectrum.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its derivatives. For more in-depth analysis, it is recommended to consult the primary literature and spectral databases.

References

A Comparative Guide to Assessing the Purity of Synthesized Piperazine Hydrochloride Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized piperazine (B1678402) hydrochloride against a reference standard. The following sections detail the experimental protocols, present comparative data, and offer a logical workflow for a robust purity analysis.

Introduction

Piperazine hydrochloride is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. This guide outlines key analytical techniques for a thorough purity assessment, comparing the performance of a synthesized batch against a certified reference standard.

The primary methods covered include titrimetric analysis for assay, and chromatographic techniques for the identification and quantification of impurities. The selection of an appropriate analytical standard, such as a United States Pharmacopeia (USP) reference standard, is the critical first step for accurate analysis.[2]

Experimental Workflow

The overall process for assessing the purity of synthesized this compound involves a multi-step approach, starting from the initial characterization to the detailed analysis of impurities.

G cluster_0 Initial Characterization cluster_3 Data Analysis & Comparison A Synthesized Piperazine Hydrochloride Sample C Physical Characterization (Appearance, Solubility) A->C D Non-Aqueous Potentiometric Titration A->D E Chromatographic Purity (TLC) A->E F Related Substances (HPLC/GC) A->F G Residual Solvents (GC) A->G B Reference Standard (e.g., USP Piperazine Dihydrochloride RS) B->C B->D B->E B->F H Compare Assay Values D->H I Compare Impurity Profiles E->I F->I G->I J Final Purity Assessment H->J I->J

% Assay = (V_sample - V_blank) * N * 4.307 * 100 / W_sample

% Impurity = (Area_impurity / Total_Area_all_peaks) * 100

References

A Comparative Analysis of Piperazine Hydrochloride Solubility in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the solubility of piperazine (B1678402) hydrochloride in three common solvent systems: water, methanol (B129727), and ethanol (B145695). Understanding the solubility of an active pharmaceutical ingredient (API) like piperazine hydrochloride is fundamental for downstream applications, including formulation development, dosage form design, and pharmacokinetic studies. This document presents available quantitative and qualitative solubility data, alongside a detailed experimental protocol for determining solubility via the isothermal shake-flask method.

Comparative Solubility of this compound

The solubility of this compound, a diprotic base, is significantly influenced by the polarity of the solvent. Its ionic nature dictates a higher affinity for polar solvents.

Data Summary

Solvent SystemChemical FormulaSolubilityTemperature (°C)Observations
WaterH₂O35% (w/w)0Highly soluble in aqueous media.[1]
41% (w/w)20Solubility increases with temperature.[1]
48% (w/w)50The hydrochloride salt enhances aqueous solubility.[2]
MethanolCH₃OHSlightly Soluble20While soluble to some extent, precise quantitative data is not readily available.[3]
EthanolC₂H₅OHSlightly Soluble20Similar to methanol, it is considered slightly soluble.[3]

Experimental Protocol: Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)

This protocol outlines the standardized shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in water, methanol, and ethanol at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Distilled or deionized water

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Calibrated analytical balance

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Solvent Systems: Prepare a sufficient volume of each solvent (water, methanol, and ethanol).

  • Sample Preparation: Add an excess amount of this compound to separate flasks containing a known volume of each solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The shaking speed should be adequate to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant of each flask using a pipette. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • HPLC Method: Dilute the filtered samples with the appropriate mobile phase and analyze them using a validated HPLC method to determine the concentration of this compound.

    • UV-Vis Spectrophotometry: If this compound has a suitable chromophore, create a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted filtered samples and determine the concentration from the calibration curve.

  • Data Analysis: Calculate the solubility of this compound in each solvent system, typically expressed in mg/mL or g/100mL.

Experimental Workflow

The following diagram illustrates the key steps in the comparative solubility study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Solvent Systems (Water, Methanol, Ethanol) prep_samples Add Excess Piperazine HCl to each Solvent prep_solvents->prep_samples equilibration Equilibration (Shaking at Constant Temp.) prep_samples->equilibration separation Phase Separation (Sedimentation) equilibration->separation filtration Sample Withdrawal & Filtration (0.45 µm) separation->filtration quantification Quantification (HPLC or UV-Vis) filtration->quantification analysis Data Analysis & Comparison quantification->analysis

Caption: Experimental workflow for the comparative solubility determination of this compound.

Signaling Pathways and Logical Relationships

While this compound's primary mechanism of action as an anthelmintic involves paralysis of the parasite's musculature, a detailed signaling pathway diagram is not directly applicable to a solubility study. The logical relationship in this context is the direct influence of solvent polarity on the dissolution of the ionic salt, this compound. This relationship is governed by the principle of "like dissolves like," where the polar water molecules are highly effective at solvating the charged piperazine and hydrochloride ions, leading to high solubility. The lower polarity of methanol and ethanol results in less effective solvation and consequently, lower solubility.

References

A Comparative Guide to the Synthesis of Piperazine Hydrochloride: Traditional vs. Modern Catalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of piperazine (B1678402) hydrochloride, a crucial building block in the pharmaceutical industry, has evolved significantly over the years. Traditional methods, while reliable, are often multi-step processes with moderate yields and considerable waste generation. In contrast, modern catalytic approaches offer the promise of increased efficiency, higher yields, and greener chemical processes. This guide provides an objective comparison of a traditional synthetic route to piperazine hydrochloride with a modern, one-pot catalytic approach, supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for a traditional synthesis of a monosubstituted piperazine, which is a common precursor to specialized this compound salts, versus a modern one-pot catalytic synthesis of a similar compound.

ParameterTraditional Route (via Benzyl (B1604629) Protection)New Route (One-Pot Catalytic)
Number of Steps 3 (Protection, Alkylation, Deprotection/Salt Formation)1
Overall Yield 65-75%[1]83-92%[2]
Reaction Time 24-48 hours6-12 hours[3][4]
Reaction Temperature 60-100°C[3]50°C[5]
Key Reagents Benzyl Chloride, Piperazine, Hydrochloric Acid, Hydrogen (for deprotection)Primary Amine, Nitrosoalkene precursor, Palladium on Carbon (Pd/C) catalyst[4][5]
Solvents Ethanol (B145695), Chloroform, Benzene[1]Methanol[5]
Byproducts Dibenzylpiperazine, unreacted starting materialsMinor impurities, easily separable[6]
Environmental Impact Use of hazardous solvents, multiple purification stepsGreener solvent (methanol), reduced waste from fewer steps

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations in both the traditional and the new synthetic routes.

Traditional_Route cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection & Salt Formation Piperazine Piperazine Benzylpiperazine 1-Benzylpiperazine (B3395278) Piperazine->Benzylpiperazine Protection BenzylChloride Benzyl Chloride BenzylChloride->Benzylpiperazine AlkylatedProduct N-Alkylated Benzylpiperazine Benzylpiperazine->AlkylatedProduct Alkylation FinalProduct Monosubstituted Piperazine Hydrochloride AlkylatedProduct->FinalProduct H2, Pd/C, HCl AlkylHalide R-X AlkylHalide->AlkylatedProduct

Traditional Synthetic Route for a Monosubstituted this compound.

New_Route cluster_0 One-Pot Reaction PrimaryAmine Primary Amine Dioxime Bis(oximinoalkyl)amine (Intermediate) PrimaryAmine->Dioxime Double Michael Addition Nitrosoalkene Nitrosoalkene Precursor Nitrosoalkene->Dioxime FinalProduct Substituted Piperazine Hydrochloride Dioxime->FinalProduct Reductive Cyclization (H2, Pd/C), HCl

New One-Pot Catalytic Synthesis of a Substituted this compound.

Experimental Protocols

Traditional Route: Synthesis of 1-Benzylpiperazine Dihydrochloride (B599025) (A Precursor)

This protocol is adapted from a well-established procedure for the synthesis of 1-benzylpiperazine, which can then be alkylated and deprotected to yield the desired monosubstituted this compound.[1]

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride

  • Absolute ethanol

  • Dry benzene

  • 5N Sodium hydroxide (B78521) solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Ethanolic hydrogen chloride

Procedure:

  • Preparation of 1-Benzylpiperazine Dihydrochloride:

    • A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

    • Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warm solution.

    • Freshly distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

    • The mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.

    • The precipitated piperazine dihydrochloride monohydrate is collected by suction filtration.

    • The filtrate is cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride.

    • The precipitated 1-benzylpiperazine dihydrochloride is collected by suction filtration, washed with dry benzene, and dried. The yield is typically 93-95%.[1]

  • Alkylation and Deprotection (General Steps):

    • The 1-benzylpiperazine is then subjected to N-alkylation with a suitable alkyl halide.

    • Following alkylation, the benzyl protecting group is removed by catalytic hydrogenolysis (H2, Pd/C).

    • The final monosubstituted piperazine is then treated with hydrochloric acid to yield the hydrochloride salt.

New Route: One-Pot Synthesis of Substituted Piperazines

This protocol is based on a modern, efficient one-pot synthesis of piperazines from 1,2-diamine derivatives, which can be directly converted to their hydrochloride salts.[4][5]

Materials:

  • Primary amine

  • Nitrosoalkene precursor (e.g., α-chloro-oxime)

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hydrochloric acid in a suitable solvent (e.g., ether or isopropanol)

Procedure:

  • One-Pot Synthesis:

    • To a solution of the primary amine (1 equivalent) in methanol, the nitrosoalkene precursor is added to form the bis(oximinoalkyl)amine intermediate in situ.

    • To this solution, 5% Pd/C catalyst (typically 50 mg per 0.5 mmol of the intermediate) is added.

    • The reaction mixture is placed in a steel autoclave, which is then flushed and filled with hydrogen gas to a pressure of approximately 40 bar.

    • The reaction is heated to 50°C and stirred vigorously for 6 hours.

    • After cooling and depressurizing the autoclave, the catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure to obtain the crude piperazine product.

  • Hydrochloride Salt Formation:

    • The crude piperazine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

    • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

    • The precipitated this compound is collected by filtration, washed with the solvent, and dried.

Validation of a New Synthetic Route

The validation of a new synthetic route for an Active Pharmaceutical Ingredient (API) like this compound is a critical process to ensure consistent production of a high-quality, safe, and effective product. The following workflow outlines the key stages involved.

Validation_Workflow Start New Synthetic Route Proposed Feasibility Feasibility Studies (Lab Scale) Start->Feasibility ProcessDev Process Development & Optimization Feasibility->ProcessDev AnalyticalDev Analytical Method Development & Validation ProcessDev->AnalyticalDev ScaleUp Pilot Scale-Up & Batch Manufacturing AnalyticalDev->ScaleUp ProcessValidation Process Validation (Commercial Scale Batches) ScaleUp->ProcessValidation Regulatory Regulatory Submission & Approval ProcessValidation->Regulatory End Commercial Manufacturing Regulatory->End

Workflow for the Validation of a New API Synthetic Route.

Key Stages in the Validation Workflow:

  • Feasibility Studies: Initial laboratory-scale experiments are conducted to demonstrate the viability of the new synthetic route. This stage focuses on proof-of-concept and preliminary yield and purity assessments.

  • Process Development & Optimization: The reaction conditions (temperature, pressure, catalyst loading, reaction time, etc.) are systematically optimized to maximize yield and purity while ensuring process safety and robustness.

  • Analytical Method Development & Validation: Robust analytical methods (e.g., HPLC, GC, NMR, MS) are developed and validated to accurately quantify the API and any impurities.

  • Pilot Scale-Up & Batch Manufacturing: The optimized process is scaled up to a pilot plant to identify and address any scale-dependent issues. Several pilot batches are manufactured to demonstrate consistency.

  • Process Validation: At the commercial scale, a minimum of three successful production batches are required to formally validate the manufacturing process. This demonstrates that the process is reproducible and consistently yields a product that meets all quality specifications.

  • Regulatory Submission & Approval: A comprehensive data package, including all development and validation reports, is submitted to the relevant regulatory authorities (e.g., FDA, EMA) for review and approval.

  • Commercial Manufacturing: Following regulatory approval, the validated process is used for routine commercial production of the API.

Conclusion

The comparison between the traditional and a modern catalytic synthetic route for this compound highlights a clear trend towards more efficient, sustainable, and economically viable chemical manufacturing. While traditional methods have a long history of use, the new one-pot catalytic approaches offer significant advantages in terms of yield, reaction time, and reduced environmental impact. For researchers and drug development professionals, the adoption of these modern synthetic strategies can lead to faster and more cost-effective development of new pharmaceutical products. The validation of any new route, however, remains a rigorous and essential process to ensure the final product's quality, safety, and efficacy.

References

biological activity comparison between piperazine and homopiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Piperazine (B1678402) and Homopiperazine (B121016) Derivatives

Introduction

Piperazine and homopiperazine are six and seven-membered heterocyclic amines, respectively, that serve as foundational scaffolds in medicinal chemistry. Their unique structural and physicochemical properties, such as high polarity, structural rigidity, and the presence of two basic nitrogen atoms, make them ideal for interaction with various biological targets.[1] These characteristics often lead to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[1] While structurally similar—differing by only a single methylene (B1212753) unit in the ring—this variation can significantly influence the conformational flexibility and binding affinity of their derivatives to target proteins. This guide provides an objective comparison of the biological activities of piperazine and homopiperazine derivatives, focusing on their applications as anticancer and antitubercular agents, supported by experimental data.

Core Structural Differences

The fundamental difference between the two scaffolds is the ring size, which impacts their three-dimensional shape and flexibility.

Caption: Structural comparison of piperazine and homopiperazine scaffolds.

Comparative Analysis of Anticancer Activity

A study comparing analogues of the anticancer lead compound JS-K, a nitric oxide (NO) prodrug, revealed that both piperazine and homopiperazine derivatives exhibit potent anti-proliferative activities.[2][3] The activity of these compounds is linked to their ability to generate intracellular nitric oxide, which is often cytotoxic to cancer cells.[2]

Quantitative Data: Anti-proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected piperazine and homopiperazine derivatives against human leukemia cell lines HL-60 and U937.[2]

Compound IDScaffold TypeR GroupIC₅₀ (μM) vs HL-60IC₅₀ (μM) vs U937
JS-K Piperazine-COOEt0.3 ± 0.10.4 ± 0.1
11 Homopiperazine-COOEt0.4 ± 0.10.5 ± 0.1
12 Homopiperazine-COOtBu0.5 ± 0.10.6 ± 0.1
13 Homopiperazine-COOBn0.3 ± 0.10.4 ± 0.1
14 Homopiperazine-COMe0.4 ± 0.10.5 ± 0.1

Data sourced from Nandurdikar et al. (2009).[2]

Key Findings:

  • The homopiperazine analogues (11-14) demonstrated anti-proliferative activity comparable to the original piperazine-based compound, JS-K.[2]

  • The nature of the substituent at the N-4 position of the (homo)piperazine ring influences the compound's potency.[2]

  • The ability of these compounds to inhibit cancer cell proliferation correlates well with their capacity to generate intracellular nitric oxide.[2][3]

Experimental Protocols

Cell Viability Assay: Human leukemia cell lines (HL-60 and U937) were seeded in 96-well plates and treated with varying concentrations of the test compounds for 48 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The IC₅₀ values were calculated from the resulting dose-response curves.[2]

Intracellular Nitric Oxide (NO) Measurement: Cells were treated with the compounds and a specific fluorescent probe for NO, 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA). The fluorescence intensity, which is proportional to the intracellular NO concentration, was measured using a fluorescence plate reader.[2]

Caption: Workflow for determining the anti-proliferative activity of test compounds.

Mechanism of Action: Nitric Oxide Release

The anticancer activity of these diazeniumdiolate compounds is attributed to their reaction with intracellular glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferase (GST), leading to the release of nitric oxide.[2]

Caption: Proposed mechanism of action for JS-K and its analogues.

Comparative Analysis of Antitubercular Activity

Derivatives of both piperazine and homopiperazine have also been investigated as potential agents against Mycobacterium tuberculosis. A study on a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives reported significant activity.[4]

Quantitative Data: Antitubercular Activity

The following table shows the 50% inhibitory concentration (IC₅₀) values against the M. tuberculosis H37Ra strain.[4]

Scaffold TypeKey DerivativesIC₅₀ Range (μM)
PiperazineFive compounds1.35 - 2.18
HomopiperazineOne compound~2.18

Data sourced from Srinivasarao et al. (2020).[4]

Key Findings:

  • Both piperazine and homopiperazine backbones can be incorporated into structures with potent antitubercular activity.[4]

  • In this particular series, the piperazine derivatives showed slightly more compounds with high potency compared to the homopiperazine derivative.[4]

Conclusion

The substitution of a piperazine ring with a homopiperazine ring represents a subtle but potentially impactful modification in drug design. In the context of the anticancer agent JS-K, expanding the ring to a seven-membered homopiperazine structure did not diminish its potent anti-proliferative activity, indicating that the larger ring is well-tolerated by the biological target and the activation mechanism.[2] For antitubercular agents, both scaffolds have proven effective, though structure-activity relationships may vary depending on the specific molecular framework.[4]

These findings underscore the importance of exploring both piperazine and homopiperazine scaffolds in drug discovery campaigns. The choice between them can influence conformational flexibility, binding interactions, and ultimately, biological activity. This guide provides a foundational comparison, and researchers are encouraged to consider both options in the design of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Piperazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of piperazine (B1678402) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this hazardous chemical. Adherence to these protocols is imperative to protect personnel, the environment, and to maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with piperazine hydrochloride and to take appropriate safety measures. Piperazine compounds are classified as hazardous substances.[1] Always consult the specific Safety Data Sheet (SDS) for the this compound product in use for detailed safety information.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:[1]

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A laboratory coat. In situations with a potential for significant exposure, impervious clothing and boots are necessary.[1]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is required.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[1]

Hazard Profile

The table below summarizes the primary hazards associated with piperazine compounds, based on available safety data.

Hazard ClassificationDescriptionCitations
Acute Toxicity (Oral) May be harmful or fatal if swallowed.[1][3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][4]
Eye Damage/Irritation Causes serious eye damage.[1][4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Skin Sensitization May cause an allergic skin reaction.[4]
Genetic Defects Suspected of causing genetic defects.[1]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5] Improper disposal can lead to environmental contamination.[5]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and tightly sealed waste container.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[1]

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area.[1]

    • Wear appropriate PPE before attempting to clean up the spill.

    • Contain the spill using an inert, absorbent material such as sand or vermiculite.[2]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[2]

    • Prevent the spill from entering drains or waterways.[1]

    • Thoroughly clean the spill area.[2]

  • Container Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • Store away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before disposal or recycling.

    • Triple rinse the container with a suitable solvent (e.g., water or as recommended by your EHS office).[5]

    • Collect the rinsate and dispose of it as hazardous waste.[5]

    • After thorough decontamination, the container may be disposed of as non-hazardous waste or recycled in accordance with institutional policies.[5]

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

    • Provide the Safety Data Sheet (SDS) to the waste disposal company to ensure they have all necessary information for safe handling, transport, and disposal.[1] Disposal methods may include controlled incineration with flue gas scrubbing.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Consult Specific Safety Data Sheet (SDS) A->B I Decontaminate Empty Containers (Triple Rinse) A->I C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate from Incompatible Materials C->D E Containerize in a Labeled, Sealed Container 'Hazardous Waste - this compound' D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Proper Disposal via Licensed Contractor G->H J Dispose of Rinsate as Hazardous Waste I->J K Dispose of/Recycle Decontaminated Container I->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, handling procedures, and disposal plans for Piperazine hydrochloride, tailored for research, scientific, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin and eye irritation, as well as allergic skin and respiratory reactions.[1] It is also suspected of causing reproductive toxicity and is harmful to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for tasks with a high splash risk.[1][2]To prevent eye irritation and burns from dust or splashes.[2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame-resistant, impervious clothing.[1][3][4] A lab coat is mandatory.[4][5]To prevent skin contact, which can cause irritation and allergic reactions.[1][2]
Respiratory Protection A NIOSH-approved dust respirator should be used, especially when handling the powder form, to avoid dust formation.[4][5][6] In case of inadequate ventilation or exceeded exposure limits, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1]To prevent inhalation, which can lead to respiratory irritation and sensitization.[1]

Safe Handling and Storage Protocols

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7][8]

  • Avoid Dust and Contact: Avoid the formation of dust and aerosols.[3] Prevent all personal contact, including with skin and eyes.[6][7]

  • Tools and Equipment: Use non-sparking tools to prevent ignition sources.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[7][9] Wash hands thoroughly after handling.[1][7] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][7]

Storage Conditions:

  • Container: Store in a tightly closed, original, or compatible container.[1][3][7]

  • Location: Keep in a cool, dry, and well-ventilated place.[1][3][7]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents, acids, water, and moisture.[1][2][7][9][10] Keep away from heat, flames, and other ignition sources.[1][2][7][10]

  • Labeling: Ensure containers are clearly labeled.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Containment: Prevent further spread of the spill. For powders, cover with a plastic sheet to prevent dust from becoming airborne. For solutions, create a dike with absorbent material.[11]

  • Cleanup: Use dry cleanup procedures; avoid generating dust.[6][7] Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[6][11]

  • Decontamination: Wash the spill area thoroughly with water and decontaminate all protective clothing and equipment before reuse.[7]

  • Disposal: Dispose of the collected waste as hazardous material.[2][11]

First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][11] Seek immediate medical attention.[5][8][11]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][9] Remove contaminated clothing and shoes.[3][5] Get medical attention if irritation or other symptoms occur.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][5][8][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5][8][11]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, compatible, and tightly sealed container.[4] Do not mix with other waste streams unless permitted.[4]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3]

  • Environmental Protection: Do not allow the chemical to enter drains, sewers, or waterways.[1][3][4] Discharge into the environment must be avoided.[1][3]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable local, state, and federal regulations.[1][2] Contact your institution's environmental health and safety office for guidance.[4]

Visual Workflow Guides

The following diagrams illustrate key operational procedures for handling this compound.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (Fume Hood) prep_1->prep_2 prep_3 Don appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat - Dust Respirator prep_2->prep_3 handle_1 Weigh/handle solid in a designated area to minimize dust generation prep_3->handle_1 handle_2 Use non-sparking tools handle_1->handle_2 handle_3 Keep container closed when not in use handle_2->handle_3 cleanup_1 Decontaminate work surfaces handle_3->cleanup_1 cleanup_2 Properly dispose of waste in a labeled hazardous waste container cleanup_1->cleanup_2 cleanup_3 Remove PPE carefully cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4

Standard Operating Procedure for Handling this compound

G Workflow for this compound Spill Response cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Post-Cleanup spill Spill Occurs action_1 Alert others in the area spill->action_1 action_2 Evacuate the immediate vicinity action_1->action_2 action_3 Remove ignition sources action_2->action_3 cleanup_1 Don appropriate PPE action_3->cleanup_1 cleanup_2 Contain the spill (cover powder, dike liquid) cleanup_1->cleanup_2 cleanup_3 Collect material using dry methods (avoid creating dust) cleanup_2->cleanup_3 cleanup_4 Place in a labeled hazardous waste container cleanup_3->cleanup_4 post_1 Decontaminate the area and equipment cleanup_4->post_1 post_2 Dispose of waste through licensed contractor post_1->post_2 post_3 Report the incident post_2->post_3

Workflow for this compound Spill Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine hydrochloride
Reactant of Route 2
Piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.